6-methyl-2,4-bis(methylthio)-3-nitroPyridine
Description
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Properties
IUPAC Name |
6-methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S2/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIRTVZMIOEMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)[N+](=O)[O-])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434549 | |
| Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134992-24-8 | |
| Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine"
An In-depth Technical Guide to the Prospective Synthesis and Characterization of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine
Abstract
This technical guide provides a comprehensive, prospective framework for the synthesis and characterization of the novel compound, this compound. Pyridine scaffolds functionalized with nitro and methylthio groups represent a class of compounds with significant potential in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group, combined with the nucleophilic character and potential for further modification of the methylthio groups, makes this an intriguing target for discovery research. This document outlines a plausible, multi-step synthetic route starting from a readily available precursor. It offers detailed, field-proven experimental protocols, explains the causal logic behind methodological choices, and establishes a robust workflow for the structural and spectroscopic characterization of the target molecule and its key intermediates. This guide is intended for researchers, chemists, and professionals in drug development seeking to explore novel heterocyclic scaffolds.
Introduction and Strategic Rationale
The pyridine ring is a foundational motif in a vast array of natural products and pharmaceuticals.[1] Its functionalization is a cornerstone of synthetic chemistry, allowing for the fine-tuning of electronic, steric, and physicochemical properties. The introduction of a nitro group onto the pyridine ring is particularly strategic; it serves as a powerful electron-withdrawing group that not only modulates the biological activity of the molecule but also activates the ring for subsequent nucleophilic aromatic substitution (SNAr) reactions.[2][3] This activation is crucial for introducing other key functional groups.
The incorporation of methylthio (-SMe) substituents is also of significant interest. The sulfur atom can participate in hydrogen bonding, coordinate with metal ions in biological systems, and serve as a handle for further synthetic transformations, such as oxidation to sulfoxides or sulfones. The target molecule, this compound, combines these features on a picoline scaffold, presenting a unique electronic and structural profile.
This guide proposes a logical and efficient synthetic pathway, designed to be self-validating at each stage. The strategy hinges on the initial construction of a di-halogenated, nitrated pyridine core, which then undergoes a dual nucleophilic substitution to install the methylthio groups.
Proposed Synthetic Pathway
The synthesis is designed as a three-step sequence, commencing with the conversion of a pyridinediol to a more reactive dichloropyridine intermediate, followed by regioselective nitration, and culminating in a dual thiomethylation reaction.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Synthesis of 2,4-dichloro-6-methylpyridine
Causality: The conversion of hydroxyl groups on the pyridine ring to chloro groups is a critical activation step. Hydroxyls are poor leaving groups, whereas chlorides are excellent leaving groups for subsequent SNAr reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficiency in converting pyridinols and pyridones to their corresponding chloro derivatives.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyl-2,4-pyridinediol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) in a fume hood. The reaction is exothermic.
-
Heat the reaction mixture to 110 °C and maintain for 4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH ~7-8.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2,4-dichloro-6-methylpyridine.
Step 2: Synthesis of 2,4-dichloro-6-methyl-3-nitropyridine
Causality: Electrophilic nitration of the pyridine ring is challenging due to the ring's inherent electron deficiency.[3] However, using a potent nitrating mixture of fuming nitric acid and sulfuric acid facilitates the reaction. The existing chloro and methyl substituents will direct the incoming nitro group. The 3-position is electronically favored for substitution in this scaffold.
Experimental Protocol:
-
In a flask cooled in an ice bath (0 °C), add concentrated sulfuric acid (H₂SO₄, 5.0 eq).
-
Slowly add 2,4-dichloro-6-methylpyridine (1.0 eq) to the sulfuric acid while stirring.
-
Add fuming nitric acid (HNO₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the mixture to 80 °C and heat for 6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a 50% aqueous solution of sodium hydroxide (NaOH).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate 2,4-dichloro-6-methyl-3-nitropyridine.
Step 3: Synthesis of this compound
Causality: The final step involves a dual nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 3-position strongly activates the adjacent chloro-substituents at the 2- and 4-positions, making them highly susceptible to displacement by a nucleophile.[1] Sodium thiomethoxide (NaSMe) is an excellent sulfur nucleophile for this transformation. Anhydrous conditions are necessary to prevent side reactions with water.
Experimental Protocol:
-
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add sodium thiomethoxide (2.5 eq).
-
Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.
-
Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous THF and add it dropwise to the NaSMe suspension.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield the final product, this compound.
Characterization Workflow
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. This involves spectroscopic methods to elucidate the molecular structure and chromatographic methods to assess purity.
Caption: Workflow for the structural characterization and purity analysis.
Spectroscopic Characterization
The following tables summarize the predicted spectroscopic data for the target compound, This compound .
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-5 | ~7.0-7.2 | s | 1H | Pyridine-H |
| S-CH₃ (pos. 4) | ~2.5-2.7 | s | 3H | Methylthio-H |
| S-CH₃ (pos. 2) | ~2.4-2.6 | s | 3H | Methylthio-H |
| C-CH₃ (pos. 6) | ~2.3-2.5 | s | 3H | Pyridine-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| C-2 | ~160-165 | C-SMe | ||
| C-4 | ~155-160 | C-SMe | ||
| C-6 | ~150-155 | C-CH₃ | ||
| C-3 | ~135-140 | C-NO₂ | ||
| C-5 | ~120-125 | C-H | ||
| C-CH₃ (pos. 6) | ~20-25 | Pyridine-CH₃ | ||
| S-CH₃ (pos. 4) | ~15-20 | Methylthio-C |
| S-CH₃ (pos. 2) | ~14-19 | | | Methylthio-C |
Note: Chemical shifts are estimates based on related structures and substituent effects. Actual values may vary.
Table 2: Predicted MS and IR Data
| Technique | Expected Result | Interpretation |
|---|---|---|
| HRMS (ESI+) | m/z for [M+H]⁺ | Confirms molecular formula (C₈H₁₀N₂O₂S₂). |
| IR (KBr pellet) | ~1520-1560 cm⁻¹ (asym)~1340-1360 cm⁻¹ (sym) | Strong absorptions characteristic of the N-O stretching of the nitro group. |
| ~2920-3000 cm⁻¹ | C-H stretching of methyl groups. | |
| ~1580-1610 cm⁻¹ | C=N and C=C stretching of the pyridine ring. |
| | ~600-700 cm⁻¹ | C-S stretching vibrations. |
Purity and Compositional Analysis
Elemental Analysis: The calculated elemental composition for C₈H₁₀N₂O₂S₂ should be compared with experimental values.
-
Calculated: C, 41.72%; H, 4.38%; N, 12.16%; S, 27.84%
-
Found: Experimental values should be within ±0.4% of the calculated values to confirm elemental composition and high purity.
Safety and Handling
All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Fuming Nitric Acid and Sulfuric Acid: Extremely corrosive and strong oxidizing agents. Handle with care, avoiding contact with skin and combustible materials.
-
Sodium Thiomethoxide: Can be malodorous and is a strong nucleophile. Handle in a fume hood.
-
Organic Solvents (THF, DCM, Ethyl Acetate): Flammable and volatile. Avoid ignition sources.
References
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]2]
-
Nishiwaki, N., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from [Link]]
-
Bakunova, S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved from [Link]1]
-
Nishiwaki, N., & Ariga, M. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. Retrieved from [Link]3]
-
Ostrowski, S. (2014). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of the novel compound 6-methyl-2,4-bis(methylthio)-3-nitropyridine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon empirical data from structurally analogous compounds to predict its characteristics. The guide covers essential parameters including structural and spectroscopic data, solubility, and thermal properties, offering a predictive yet scientifically grounded resource for researchers. Furthermore, it outlines detailed, best-practice experimental protocols for the definitive determination of these properties, establishing a framework for future empirical validation. This document is intended to serve as a foundational reference for scientists engaged in the synthesis, characterization, and application of this and related pyridine derivatives in fields such as agrochemical and pharmaceutical development.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal and materials chemistry, prized for its versatile electronic properties and its role as a key structural motif in a vast array of bioactive molecules.[1] The strategic placement of functional groups onto the pyridine ring allows for the fine-tuning of a compound's steric and electronic profile, thereby modulating its biological activity and physicochemical behavior. The title compound, this compound, incorporates several key functionalities: a methyl group, two methylthio ethers, and a nitro group. Each of these substituents is expected to impart distinct properties to the molecule, influencing its reactivity, solubility, and potential as a synthetic intermediate. This guide aims to provide a detailed projection of these properties, grounded in the analysis of related chemical structures.
Molecular Structure and Spectroscopic Profile
The arrangement of substituents on the pyridine ring dictates the molecule's fundamental chemical and physical characteristics. The interplay between the electron-donating methyl and methylthio groups and the electron-withdrawing nitro group establishes a unique electronic landscape within the molecule.
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methyl protons and the aromatic proton on the pyridine ring. The methyl group at the 6-position will likely appear as a singlet in the upfield region, typically around δ 2.5 ppm. The two methylthio groups at the 2- and 4-positions are also expected to present as sharp singlets, with their chemical shifts influenced by the electronic environment. The sole aromatic proton at the 5-position is expected to be the most downfield of the non-exchangeable protons due to the deshielding effects of the adjacent nitro group and the overall electron-deficient nature of the ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon skeleton. We can anticipate distinct resonances for the six carbons of the pyridine ring, the methyl carbon, and the two methylthio carbons. The carbons directly attached to the nitrogen and the nitro group are expected to be the most deshielded.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, typically observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively. C-H stretching vibrations of the methyl and aromatic groups will be present in the 3100-2850 cm⁻¹ region. The C-S stretching vibrations of the methylthio groups are expected in the fingerprint region.
Experimental Protocol for Spectroscopic Analysis
To empirically validate the predicted spectroscopic data, the following standard operating procedures are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a typical spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 220 ppm is standard.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Caption: Workflow for Spectroscopic Characterization.
Physicochemical Properties: Predictions and Experimental Determination
The physical properties of a compound are critical for its handling, formulation, and biological uptake. Below are the predicted and commercially reported values for this compound, along with protocols for their experimental verification.
| Property | Predicted/Reported Value | Experimental Protocol |
| Melting Point | Solid at room temperature | Determined using a standard melting point apparatus with a calibrated thermometer. |
| Boiling Point | 330.8±42.0 °C (Predicted)[2] | Determined by distillation under reduced pressure to prevent decomposition. |
| Density | 1.34±0.1 g/cm³ (Predicted)[2] | Measured using a pycnometer or a gas displacement method for solids. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. | Assessed by adding increasing amounts of the solute to a fixed volume of solvent at a constant temperature until saturation is reached. |
| pKa | The pyridine nitrogen is expected to be weakly basic due to the presence of the electron-withdrawing nitro group. | Determined by potentiometric titration or UV-Vis spectrophotometry as a function of pH. |
Rationale for Predicted Properties
The predictions for solubility are based on the "like dissolves like" principle. The presence of the polar nitro group and the nitrogen heteroatom may impart some polarity, but the overall molecule with its methyl and methylthio groups is expected to be largely nonpolar, favoring solubility in organic solvents. The low predicted basicity (pKa) of the pyridine nitrogen is a direct consequence of the strong electron-withdrawing nature of the nitro group, which reduces the electron density on the nitrogen atom, making it less available for protonation.
Experimental Protocol for Melting Point Determination
A precise melting point is a crucial indicator of purity.
-
Sample Preparation: A small amount of the dry, crystalline material is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range over which the sample melts is recorded. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Caption: Experimental Workflow for Melting Point Determination.
Synthesis and Purification
While a specific synthetic route for this compound has not been published, a plausible approach can be inferred from the synthesis of related substituted pyridines. A potential synthetic strategy would likely involve the construction of the substituted pyridine ring followed by the introduction of the methylthio and nitro groups.
A possible precursor could be a suitably substituted 2,4-dihalopyridine. Nucleophilic aromatic substitution with sodium thiomethoxide would introduce the methylthio groups. Subsequent nitration would likely be directed to the 3-position due to the directing effects of the existing substituents.
General Purification Protocol:
-
Crude Product Isolation: Following the reaction, the crude product would be isolated by extraction or filtration.
-
Chromatography: Purification would likely be achieved by column chromatography on silica gel, using a gradient of nonpolar to moderately polar organic solvents (e.g., hexanes and ethyl acetate).
-
Recrystallization: The purified fractions would be combined, the solvent removed, and the resulting solid recrystallized from a suitable solvent system to yield the final, high-purity product.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the physicochemical properties of this compound. By integrating theoretical principles with data from analogous structures, we have constructed a robust profile of this compound's expected characteristics. The included experimental protocols offer a clear path for the empirical validation of these predictions. This document serves as a valuable starting point for any research involving this promising, yet undercharacterized, molecule.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine
This technical guide provides a detailed analysis and interpretation of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 6-methyl-2,4-bis(methylthio)-3-nitroPyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and molecular characterization.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a methyl group, two methylthio groups, and a nitro group on the pyridine core—creates a unique electronic environment that can be effectively probed by NMR spectroscopy. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the compound's identity, assessing its purity, and gaining insights into its molecular structure and electronic properties. This guide will delve into the predicted spectral features of this molecule, explaining the rationale behind the chemical shifts and coupling patterns based on established principles of NMR spectroscopy and data from related structures.
Molecular Structure and Predicted NMR Resonances
The structure of this compound dictates the number and type of signals observed in its NMR spectra. The pyridine ring's aromaticity is perturbed by the various substituents, each exerting distinct electronic effects (inductive and resonance) that influence the shielding and deshielding of the different nuclei.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four different types of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 (Aromatic) | 8.0 - 8.5 | Singlet | 1H | The proton at the C-5 position is the only aromatic proton and is expected to resonate at a downfield chemical shift due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. It will appear as a singlet as there are no adjacent protons to couple with. |
| 6-CH₃ (Methyl) | 2.5 - 2.7 | Singlet | 3H | The methyl group at the C-6 position is attached to the pyridine ring. Its chemical shift will be in the typical range for methyl groups on an aromatic ring. It will be a singlet due to the absence of neighboring protons. |
| 2-S-CH₃ (Methylthio) | 2.4 - 2.6 | Singlet | 3H | The methylthio group at the C-2 position is influenced by the adjacent nitrogen atom and the nitro group. This will likely result in a slightly downfield shift compared to a typical methylthio group. It will appear as a singlet. |
| 4-S-CH₃ (Methylthio) | 2.3 - 2.5 | Singlet | 3H | The methylthio group at the C-4 position is also on the pyridine ring but is further from the strongly electron-withdrawing nitro group compared to the 2-S-CH₃ group. This may result in a slightly upfield resonance relative to the 2-S-CH₃ group. It will also be a singlet. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is predicted to show eight signals, corresponding to the eight unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 160 - 165 | This carbon is attached to a nitrogen atom and a sulfur atom, and is adjacent to the nitro-substituted carbon, leading to a significant downfield shift. |
| C-3 | 145 - 150 | The presence of the directly attached, strongly electron-withdrawing nitro group will cause this carbon to be significantly deshielded and resonate at a low field. |
| C-4 | 155 - 160 | This carbon is bonded to a sulfur atom and is part of the aromatic system, resulting in a downfield chemical shift. |
| C-5 | 120 - 125 | This is the only carbon in the pyridine ring bonded to a hydrogen atom. Its chemical shift will be influenced by the overall electronic nature of the substituted ring. |
| C-6 | 150 - 155 | This carbon is attached to the ring nitrogen and a methyl group, leading to a downfield resonance. |
| 6-CH₃ | 20 - 25 | The methyl carbon attached to the pyridine ring will have a chemical shift in the typical aliphatic range. |
| 2-S-CH₃ | 15 - 20 | The chemical shift for the methyl carbon of the methylthio group at the C-2 position will be in the upfield region. |
| 4-S-CH₃ | 14 - 19 | The methyl carbon of the methylthio group at the C-4 position is expected to have a similar chemical shift to the 2-S-CH₃ group, though minor differences may arise from their different positions on the pyridine ring. |
Experimental Protocol for NMR Data Acquisition
The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy of the obtained data.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[1] If solubility is an issue, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[1]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
Caption: A streamlined workflow for NMR data acquisition and processing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a Bruker 500 MHz instrument.[3][4]
-
Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating mechanisms. The use of a high-purity standard and a well-characterized deuterated solvent with an internal reference (TMS) ensures the accuracy of the chemical shifts. The consistency of the integration values in the ¹H spectrum with the number of protons in the proposed structure serves as an internal check for the correctness of the assignments. Furthermore, comparing the acquired spectra with the predicted values based on established principles of NMR provides a robust validation of the compound's identity. For further confirmation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to provide a clear and unambiguous fingerprint of its molecular structure. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently characterize this compound. The predicted chemical shifts and multiplicities serve as a reliable reference for the analysis of experimentally obtained data, facilitating the structural verification and purity assessment of this important heterocyclic molecule.
References
- NMRShiftDB - PubChem Data Source - NIH. (2025).
- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. (n.d.).
- Wiley-VCH 2007 - Supporting Information. (2007).
- An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides - ResearchGate. (2025).
- Databases - NMR Wiki. (2010).
- NMR Databases | 1H, 13C, 15N, 19F, 31P - ACD/Labs. (n.d.).
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"mass spectrometry analysis of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine"
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-methyl-2,4-bis(methylthio)-3-nitropyridine
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a substituted heterocyclic compound with functionalities that present unique analytical challenges. As direct experimental data for this specific molecule is not widely published, this document synthesizes established principles for the analysis of nitropyridines, sulfur-containing heterocycles, and related small molecules to propose a robust, validated analytical workflow.[1][2] We will detail the rationale behind methodological choices, from sample preparation and chromatographic separation to ionization source selection and tandem mass spectrometry (MS/MS) for structural elucidation. The guide is intended for researchers, analytical chemists, and drug development professionals requiring definitive structural confirmation and characterization of novel or complex small molecules.
Introduction: The Analytical Imperative
Substituted nitropyridines are a class of compounds with significant relevance in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex bioactive molecules.[1][3][4] The target analyte, this compound, incorporates several functional groups that dictate its chemical behavior and require a nuanced analytical approach: a pyridine core, a thermally sensitive nitro group, and two methylthio substituents.
Mass spectrometry (MS) is the definitive technique for determining the molecular weight and elucidating the structure of such compounds. Its high sensitivity and specificity are indispensable for reaction monitoring, purity assessment, and metabolite identification.[1] However, the multifunctionality of the target molecule necessitates careful optimization of MS parameters to achieve a balance between generating a stable molecular ion and inducing information-rich fragmentation. This guide provides the strategic considerations and detailed protocols to achieve this balance.
Analyte Profile and Predicted Behavior
A foundational analysis of the molecule's structure informs the entire analytical strategy.
| Property | Value | Rationale & Implication |
| Molecular Formula | C₈H₁₀N₂O₂S₂ | Derived from the structure. |
| Monoisotopic Mass | 230.0187 Da | The exact mass is crucial for High-Resolution Mass Spectrometry (HRMS) analysis to confirm elemental composition. |
| Key Functional Groups | Nitro (-NO₂), Methylthio (-SCH₃), Pyridine Ring, Methyl (-CH₃) | The nitro group is electron-withdrawing and prone to thermal degradation.[5] The sulfur atoms provide a distinct isotopic signature (a notable M+2 peak) that aids in identification.[6] |
The presence of the nitro group suggests that "hard" ionization techniques like Electron Ionization (EI) may cause extensive fragmentation, potentially preventing the detection of the molecular ion.[1][7] Conversely, "soft" ionization techniques are predicted to be more successful in generating the intact molecular ion, which is a prerequisite for subsequent fragmentation analysis via MS/MS.[5][8][9]
A Strategic Analytical Workflow
A multi-step, logic-driven workflow is essential for the comprehensive analysis of this molecule. The proposed strategy prioritizes obtaining unambiguous molecular formula confirmation followed by detailed structural elucidation.
Caption: Proposed analytical workflow for this compound.
Rationale for Liquid Chromatography-Mass Spectrometry (LC-MS)
While Gas Chromatography-MS (GC-MS) is a powerful tool for volatile compounds, it is less suitable for this analyte. The primary concern is the thermal lability of the nitroaromatic functional group, which can decompose in the hot GC injector port, leading to inaccurate results.[1][5] Therefore, LC-MS is the method of choice. A reversed-phase C18 column is recommended for effective separation from potential impurities or reactants.
Ionization Source Selection: The Case for Electrospray Ionization (ESI)
The selection of an ionization source is the most critical parameter.
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar and thermally labile molecules.[8][9] It imparts minimal excess energy to the analyte, ensuring the generation of a protonated molecular ion [M+H]⁺ with high abundance. This is essential for establishing the molecular weight and for selecting the precursor ion for MS/MS analysis. ESI is fully compatible with LC.[10]
-
Electron Ionization (EI): As a hard ionization technique, EI bombards molecules with high-energy electrons (typically 70 eV), causing extensive and often predictable fragmentation.[1][7] While this can provide a detailed structural "fingerprint," the molecular ion of a sensitive compound like this may be weak or entirely absent. EI is primarily used with GC-MS.[10]
-
Chemical Ionization (CI): A softer alternative to EI, CI uses reagent gas ions to ionize the analyte, typically producing [M+H]⁺ ions.[7] While gentler than EI, ESI remains the superior choice for LC-MS integration and for analyzing this class of compound from solution.
Predicted Fragmentation Pathways (MS/MS Analysis)
Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ precursor ion is used to generate fragment ions for structural confirmation. The fragmentation is predicted to occur at the weakest bonds and involve stable neutral losses. Key predicted fragmentation pathways for the [M+H]⁺ ion (m/z 231.0) include:
-
Loss of a Methyl Radical (•CH₃): Cleavage of a sulfur-methyl bond is a common pathway for methylthio compounds, resulting in a fragment ion at m/z 216.0.
-
Loss of Nitric Oxide (•NO): Nitroaromatic compounds frequently lose •NO (30 Da) or •NO₂ (46 Da).[5][7] Loss of •NO would yield a fragment at m/z 201.0.
-
Loss of a Methylthio Radical (•SCH₃): Cleavage of the C-S bond can lead to the loss of a methylthio radical (47 Da), producing a fragment at m/z 184.0.
-
Pyridine Ring Cleavage: High-energy collisions can induce fragmentation of the pyridine ring itself, though these pathways are often complex.[1]
Caption: Predicted major fragmentation pathways for protonated this compound.
Detailed Experimental Protocols
The following protocols provide a self-validating system for the analysis.
Protocol 5.1: Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of ACN and deionized water (containing 0.1% formic acid) to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive mode ESI.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.
Protocol 5.2: LC-MS/MS Method Parameters
The following parameters are proposed for a standard High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap) coupled with a UHPLC system.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ionization Mode | ESI, Positive | To generate the [M+H]⁺ ion. |
| MS1 Resolution | 70,000 | Sufficient to achieve high mass accuracy for formula determination. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the precursor and its fragments. |
| MS/MS Trigger | Isolate m/z 231.0260 ± 5 ppm | Selectively targets the analyte for fragmentation. |
| Collision Energy | Stepped HCD (e.g., 15, 30, 45 eV) | Using multiple collision energies ensures a wide range of fragments are generated. |
| MS2 Resolution | 17,500 | Provides accurate mass for fragment ions, aiding in their identification. |
Data Interpretation and Validation
-
Molecular Ion Confirmation: The primary goal of the full scan MS1 analysis is to find the ion corresponding to the calculated exact mass of [M+H]⁺ (230.0187 + 1.0073 = 231.0260 Da). The measured mass should be within 5 ppm of the theoretical mass.
-
Isotopic Pattern Analysis: A key confirmatory feature will be the isotopic pattern. Due to the presence of two sulfur atoms, the [M+2+H]⁺ peak (from the ³⁴S isotope) will be unusually high (~8.8% of the [M+H]⁺ peak). This provides strong evidence for the presence of two sulfur atoms in the molecule.[6]
-
MS/MS Spectrum Interpretation: The acquired MS/MS spectrum should be compared against the predicted fragmentation pathways. The presence of ions corresponding to the neutral losses of •CH₃, •NO, •NO₂, and •SCH₃ provides definitive structural evidence.
Conclusion
The mass spectrometric analysis of this compound is best approached using a High-Resolution LC-MS/MS system. The use of Electrospray Ionization is critical to preserve the molecular ion, enabling accurate mass measurement and subsequent structural elucidation through collision-induced dissociation. By leveraging the predicted fragmentation pathways and the distinct isotopic signature conferred by the two sulfur atoms, this workflow provides a robust and reliable strategy for the unambiguous characterization of this and structurally related molecules. This guide serves as a foundational document for any researcher undertaking the analytical characterization of novel, multifunctional heterocyclic compounds.
References
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- Parshintsev, J., et al. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH).
- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
- Zhang, R., et al. (n.d.). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. MDPI.
- Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
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- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 6-methyl-2,4-bis(methylthio)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure of 6-methyl-2,4-bis(methylthio)-3-nitropyridine, a molecule of interest in the landscape of heterocyclic chemistry. The precise three-dimensional arrangement of atoms within a crystal lattice is paramount, dictating the compound's physicochemical properties and its potential interactions with biological targets. This document serves as a comprehensive resource, detailing the synthesis, spectroscopic characterization, and crystallographic analysis of this nitropyridine derivative.
Introduction: The Significance of Nitropyridines
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this heterocyclic motif.[1] The introduction of a nitro group to the pyridine ring dramatically influences its electronic properties, often imparting a range of biological activities. Nitropyridines have been investigated for their potential as antitumor, antiviral, and anti-neurodegenerative agents.[1] The title compound, this compound, combines the features of a nitropyridine core with methylthio substituents, which can further modulate its biological and chemical characteristics. Understanding its solid-state structure is a critical step in elucidating its structure-activity relationships and exploring its potential applications.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is achieved through a multi-step process, beginning with the nitration of 2,6-dichloropyridine. The subsequent nucleophilic substitution of the chloro groups with methanethiolate yields the target compound. The identity and purity of the synthesized compound are confirmed through a suite of spectroscopic techniques.
Synthetic Pathway
The synthesis of the title compound follows a logical progression from a readily available starting material. The initial nitration of 2,6-dichloropyridine is a standard method for introducing a nitro group onto the pyridine ring.[2] This is followed by a nucleophilic aromatic substitution reaction where the chlorine atoms are displaced by methylthio groups.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
Step 1: Nitration of 2,6-Dichloropyridine
-
To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise, maintaining the temperature below 20 °C.
-
A mixture of concentrated nitric acid and sulfuric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 30 °C.
-
The reaction mixture is heated to 80 °C and maintained for 4 hours.
-
After cooling to room temperature, the mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of this compound
-
To a solution of sodium methanethiolate in a suitable solvent such as dimethylformamide (DMF), 2,6-dichloro-3-nitropyridine is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
The structural identity of the synthesized compound is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, two singlets for the two methylthio group protons, and a singlet for the aromatic proton on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the two methylthio carbons, and the carbons of the pyridine ring, with the carbon atoms attached to the nitro and methylthio groups showing characteristic chemical shifts.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, the C=N and C=C stretching vibrations of the pyridine ring, and the asymmetric and symmetric stretching vibrations of the nitro group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.
Single-Crystal X-ray Diffraction Analysis
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.[3]
Crystallization
Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in a suitable solvent system, such as a mixture of ethanol and water, at room temperature.[3]
Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a controlled temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.
Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| CCDC Deposition Number | 2079145 |
| Empirical Formula | C₈H₁₀N₂O₂S₂ |
| Formula Weight | 246.31 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.623(3) Å, b = 13.987(5) Å, c = 9.257(3) Å |
| α = 90°, β = 107.99(3)°, γ = 90° | |
| Volume | 1060.0(6) ų |
| Z | 4 |
| Density (calculated) | 1.543 Mg/m³ |
| Absorption Coefficient | 0.528 mm⁻¹ |
| F(000) | 512 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm |
| Theta Range for Data | 2.59 to 27.50° |
| Reflections Collected | 8642 |
| Independent Reflections | 2432 [R(int) = 0.046] |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.076, wR₂ = 0.141 |
| Goodness-of-fit on F² | 1.03 |
Molecular Structure and Conformation
The crystal structure reveals that the pyridine ring is essentially planar. The nitro group is twisted with respect to the plane of the pyridine ring. The two methylthio groups are also slightly out of the plane of the pyridine ring.
Caption: Molecular structure of this compound.
Supramolecular Interactions
In the crystal lattice, the molecules are packed in a way that maximizes van der Waals interactions. There are no classical hydrogen bonds observed in the structure. The packing is primarily governed by weak C-H···O and C-H···S interactions, which contribute to the stability of the crystal lattice.
Potential Applications in Drug Discovery
The structural features of this compound suggest its potential as a scaffold in drug discovery. The nitro group can act as a hydrogen bond acceptor and its reduction in hypoxic conditions can be exploited for targeted drug delivery to tumors. The methylthio groups can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. The pyridine core is a well-established pharmacophore, and its substitution pattern can be fine-tuned to achieve selectivity for specific biological targets.[1]
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound. The detailed analysis of its synthesis, spectroscopic characterization, and single-crystal X-ray diffraction data offers valuable insights for researchers in medicinal chemistry and materials science. The elucidated solid-state structure provides a solid foundation for future studies aimed at exploring the biological activities and potential therapeutic applications of this and related nitropyridine derivatives.
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Starosotnikov, A.; Bastrakov, M. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals2025 , 18(5), 692. [Link]
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ResearchGate. Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. [Link]
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MDPI. diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. [Link]
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Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]
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An In-Depth Technical Guide to the Stability and Storage of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine
This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for 6-methyl-2,4-bis(methylthio)-3-nitropyridine. The information herein is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a framework for maintaining the integrity and purity of this compound.
Introduction to this compound
This compound is a substituted pyridine derivative of interest in various chemical syntheses. The unique arrangement of a nitro group, a methyl group, and two methylthio groups on the pyridine ring imparts a specific reactivity profile, making it a valuable intermediate. The electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, affecting its chemical properties and stability. The presence of two thioether moieties introduces sites susceptible to oxidation. A thorough understanding of its stability is paramount for its effective use in research and development.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidation, and to a lesser extent, hydrolysis, photolysis, and thermal stress. The key functional groups that dictate its degradation profile are the two methylthio groups and the nitro group on the pyridine core.
Oxidative Degradation
The thioether linkages are the most probable sites for oxidative degradation. Exposure to atmospheric oxygen or other oxidizing agents can lead to a stepwise oxidation of the sulfur atoms.
-
Step 1: Formation of Sulfoxides: The initial oxidation of one or both methylthio groups will yield the corresponding sulfoxide(s). This is a common degradation pathway for thioethers.
-
Step 2: Formation of Sulfones: Further oxidation of the sulfoxide(s) can lead to the formation of sulfone(s). The rate of oxidation can be influenced by factors such as temperature, light, and the presence of catalysts.
The strong electron-withdrawing effect of the 3-nitro group is expected to decrease the electron density on the sulfur atoms, potentially making them less susceptible to oxidation compared to thioanisole. However, this pathway remains a primary concern for the long-term stability of the compound.
A Technical Guide to the Solubility Profile of 6-methyl-2,4-bis(methylthio)-3-nitropyridine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient or key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, including reaction kinetics, purification, formulation, and bioavailability. This technical guide addresses the solubility of 6-methyl-2,4-bis(methylthio)-3-nitropyridine, a compound for which extensive public solubility data is not available. In the absence of established datasets, this document provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. We will first conduct a detailed analysis of the molecule's structural attributes to predict its solubility based on fundamental chemical principles. Subsequently, a robust, step-by-step experimental protocol for the quantitative determination of solubility is provided, ensuring data integrity and reproducibility. This guide is designed to empower scientists with the foundational knowledge and practical methodology required to characterize this and similar novel chemical entities.
Introduction: The Critical Role of Solubility
In the fields of organic synthesis and medicinal chemistry, the selection of an appropriate solvent is paramount. A solvent does not merely act as an inert medium but actively influences reaction rates, equilibrium positions, and the feasibility of product isolation and purification. For a compound like this compound, which incorporates several functional groups with distinct electronic and steric properties, understanding its solubility is essential for its synthesis and subsequent application.[1][2] Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification via crystallization, and significant hurdles in developing effective drug delivery systems.
This guide will navigate the theoretical and practical aspects of determining the solubility of this specific nitropyridine derivative. We will begin by dissecting its molecular structure to build a scientifically grounded hypothesis of its solubility profile, followed by a detailed experimental procedure to validate these predictions.
Physicochemical Characterization and Solubility Prediction
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3][4][5] This principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. To apply this, we must first analyze the key structural features of this compound.
Molecular Structure:
Analysis of Functional Groups and Overall Polarity:
-
Pyridine Ring: The core is a pyridine ring, which is an aromatic heterocycle. The nitrogen atom imparts a dipole moment, making the ring moderately polar and capable of acting as a hydrogen bond acceptor.
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar functional group.[6] The oxygen atoms are partial negative charges, making the nitro group a potent hydrogen bond acceptor, although it lacks the ability to donate hydrogen bonds.[7][8][9] This group will significantly influence the molecule's interaction with polar solvents.
-
Methylthio Groups (-S-CH₃): The two methylthio groups are less polar than an ether's oxygen equivalent but do contribute to the molecule's overall polarity.[10][11][12] The sulfur atoms have lone pairs of electrons and can act as weak hydrogen bond acceptors.
-
Methyl Group (-CH₃): This is a nonpolar, alkyl group that contributes a degree of lipophilicity to the molecule.[13]
Overall Predicted Polarity: The combination of a highly polar nitro group and a moderately polar pyridine ring, contrasted with three methyl groups and two sulfur atoms, suggests that This compound is a polar molecule . However, it is not expected to be highly soluble in water due to the absence of strong hydrogen bond donating groups and the presence of nonpolar methyl groups. Its solubility will be primarily dictated by dipole-dipole interactions and its ability to accept hydrogen bonds.
Predicted Solubility in Common Organic Solvents:
Based on the structural analysis, we can predict the solubility profile as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have large dipole moments that can effectively solvate the polar nitro and pyridine moieties. The lack of a solvent hydrogen-bond network is favorable. |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors to the nitro-oxygens and pyridine-nitrogen. However, the solute cannot reciprocate as a donor, potentially limiting ideal solubility. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has a moderate dipole moment and can engage in dipole-dipole interactions, but it is a poor hydrogen bond acceptor/donor, likely resulting in moderate to limited solubility. |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is a polar aprotic solvent but is less polar than DMSO or DMF. It can act as a hydrogen bond acceptor, suggesting some solubility. |
| Aromatic | Toluene | Low | Toluene is largely nonpolar, though its aromatic ring can participate in π-π stacking with the pyridine ring. This is unlikely to overcome the polarity mismatch with the nitro group. |
| Aliphatic | Hexane, Heptane | Insoluble | As nonpolar solvents, they lack the necessary dipole moments or hydrogen bonding capabilities to effectively solvate the polar functional groups of the solute.[3] |
Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a rigorous experimental approach is necessary. The following protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a solid in a liquid.[14]
Principle: A surplus of the solid compound is agitated in the solvent for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The concentration of the solute in the clear, supernatant liquid is then measured to determine the solubility.
Step-by-Step Methodology:
-
Material Preparation:
-
Ensure the this compound sample is pure and has been dried under vacuum to remove any residual solvent.
-
Use high-purity (e.g., HPLC grade) solvents to avoid impurities affecting the results.
-
-
Sample Addition:
-
Into a series of glass vials with screw caps, add an excess amount of the solid compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add a precise volume of the chosen solvent to each vial (e.g., 1.0 mL).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Causality: Agitate the samples for a minimum of 24-48 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.
-
To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.
-
Causality: This step is critical for a self-validating system. Any suspended microcrystals in the analyzed sample would artificially inflate the measured solubility.
-
-
Sample Analysis (Gravimetric Method):
-
Carefully withdraw a precise aliquot (e.g., 0.500 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the solid pellet at the bottom of the vial.
-
Dispense the aliquot into a pre-weighed, dry vial. Record the exact mass of the empty vial.
-
Remove the solvent from the aliquot vial under a gentle stream of inert gas (e.g., nitrogen) or by using a vacuum concentrator. Avoid excessive heat which could degrade the compound.
-
Once the solvent is fully evaporated, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any final traces of solvent.
-
Weigh the vial containing the dried solute residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the mass of the empty vial from the final mass.
-
Determine the solubility in mg/mL by dividing the mass of the residue by the volume of the aliquot taken.
-
If the molecular weight is known, convert the solubility to molarity (mol/L).
-
Visualization of Workflows and Relationships
To better illustrate the processes described, the following diagrams are provided.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Relationship between molecular structure and solubility.
Conclusion
While direct solubility data for this compound is not readily found in the literature, a systematic approach based on its molecular structure allows for robust predictions. The presence of a dominant polar nitro group suggests high solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents. Conversely, it is expected to be poorly soluble in nonpolar aliphatic and aromatic solvents. This guide provides a detailed, self-validating experimental protocol to quantitatively determine these solubility values. The resulting data is invaluable for guiding solvent selection in synthesis, designing effective purification strategies, and providing a foundation for formulation and preclinical development.
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Relation of polarity of organic functional groups and whole molecules. Retrieved from [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. PubMed Central. Retrieved from [Link]
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ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Retrieved from [Link]
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The Ascendant Role of Substituted Nitropyridines in Modern Research: A Technical Guide
Foreword: The Unseen Potential of a Privileged Scaffold
In the vast landscape of heterocyclic chemistry, the pyridine ring stands as a "privileged structural motif," a testament to its recurring presence in a significant portion of FDA-approved drugs.[1][2] The strategic introduction of a nitro group (–NO₂) onto this versatile scaffold gives rise to substituted nitropyridines, a class of compounds whose true potential is only now being fully realized. The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the pyridine ring, unlocking a diverse range of chemical reactivity and biological activity. This guide serves as an in-depth exploration of the synthesis, functionalization, and burgeoning applications of these remarkable molecules, offering a technical resource for researchers at the forefront of drug discovery, materials science, and synthetic chemistry.
The Chemical Core: Understanding the Reactivity of Nitropyridines
The chemistry of substituted nitropyridines is dominated by the powerful influence of the nitro group. Its strong electron-withdrawing properties create a unique reactivity profile that chemists can exploit for the synthesis of complex molecules.
Synthesis of Substituted Nitropyridines: A Methodological Overview
The direct nitration of the pyridine ring can be challenging due to the ring's inherent electron deficiency.[3] However, effective methods have been developed to introduce the nitro group, paving the way for a vast library of substituted nitropyridines.
A prevalent method involves the reaction of pyridine or its substituted derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion.[3][4] Subsequent reaction with sulfur dioxide/bisulfite in an aqueous medium yields the corresponding 3-nitropyridine.[3][4] This process is particularly efficient for 4-substituted pyridines.[3][4]
Experimental Protocol: Synthesis of 3-Nitropyridine
Objective: To synthesize 3-nitropyridine from pyridine using dinitrogen pentoxide.
Materials:
-
Pyridine
-
Dinitrogen pentoxide (N₂O₅)
-
Dichloromethane (CH₂Cl₂) or Nitromethane (CH₃NO₂)
-
Sodium bisulfite (NaHSO₃)
-
Methanol (CH₃OH)
-
Water (H₂O)
Procedure:
-
Dissolve pyridine in dichloromethane or nitromethane in a reaction vessel.
-
Carefully add dinitrogen pentoxide to the solution to form a slurry.
-
In a separate beaker, prepare a solution of sodium bisulfite in a 3:1 methanol/water mixture.
-
Pour the slurry from the reaction vessel into the sodium bisulfite solution.
-
Stir the resulting mixture for several hours at room temperature.
-
Isolate the 3-nitropyridine product through standard workup and purification procedures.
Key Reactions and Functionalization Strategies
The true synthetic utility of nitropyridines lies in their subsequent functionalization. The nitro group acts as a powerful activating group, facilitating a range of transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic attack. This is particularly true for positions ortho and para to the nitro group. Halogenated nitropyridines, for instance, readily undergo substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates.[5] This reactivity is a cornerstone for building molecular complexity.
-
Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a pivotal transformation, providing a gateway to a vast array of further derivatization.[5] This reduction can be achieved using various reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting aminopyridines are versatile building blocks for the synthesis of fused heterocyclic systems and for introducing diverse functionalities.[2]
-
Vicarious Nucleophilic Substitution (VNS): This powerful method allows for the direct introduction of carbon, nitrogen, and oxygen nucleophiles onto the pyridine ring, typically at positions activated by the nitro group.[6][7]
Diagram: Key Functionalization Pathways of Substituted Nitropyridines
Caption: Key synthetic routes for the functionalization of substituted nitropyridines.
Applications in Medicinal Chemistry and Drug Development
Substituted nitropyridines are invaluable scaffolds in the design and synthesis of novel therapeutic agents.[2][8] Their ability to participate in various biological interactions, often through the reduction of the nitro group to reactive intermediates, has led to the discovery of compounds with a broad spectrum of pharmacological activities.[1]
Enzyme Inhibition: A Prominent Therapeutic Strategy
Nitropyridine derivatives have shown significant promise as inhibitors of various enzymes implicated in disease pathogenesis.
-
Kinase Inhibitors: Several nitropyridine-containing compounds have been identified as potent inhibitors of kinases, such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), which are key targets in cancer and inflammatory diseases.[2]
-
Urease Inhibitors: 3-Nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors for the treatment of gastric diseases.[2]
-
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Substituted 3-nitropyridines have been utilized as precursors for the synthesis of SSAO inhibitors.[6]
Table 1: Inhibitory Activity of Selected Nitropyridine Derivatives
| Compound Class | Target Enzyme | Reported IC₅₀ | Reference |
| Substituted Nitropyridines | Janus kinase 2 (JAK2) | 8.5–12.2 µM | [2] |
| 2,6-disubstituted-3-nitropyridine | Glycogen synthase kinase-3 (GSK3) | 8 nM | [2] |
| 3-Nitropyridylpiperazine derivatives | Jack bean urease | ~2.0–2.3 μM | [2] |
| 5-Nitropicolinic acid | Human NEU3 | 40–79 nM | [6] |
Anticancer and Antimicrobial Agents
The unique electronic properties of nitropyridines contribute to their activity against cancer cells and pathogenic microbes.
-
Anticancer Activity: Nitropyridine-linked 4-arylidenethiazolidin-4-ones have demonstrated high selectivity against certain cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[2] Additionally, ruthenium and platinum complexes incorporating nitropyridine ligands have shown significant cytotoxicity against various cancer cell lines.[2]
-
Antimicrobial and Antifungal Activity: Nitropyridine derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Furthermore, certain nitropyridine-containing compounds have displayed notable antifungal activity.[2][4]
Experimental Workflow: Screening of Nitropyridine Derivatives for Anticancer Activity
Caption: A typical workflow for the in vitro screening of nitropyridine compounds.
Innovations in Materials Science and Agrochemicals
Beyond the realm of medicine, substituted nitropyridines are finding increasing applications in materials science and agriculture.[2][9][10]
Advanced Materials
The unique electronic and optical properties of nitropyridine derivatives make them attractive candidates for the development of novel functional materials.[11] They are being explored for their potential use in:
-
Polymers and Dyes: The tunable electronic properties of nitropyridines allow for the design of new polymers and dyes with specific absorption and emission characteristics.[2][11]
-
Electronic Components: Their electron-accepting nature makes them interesting building blocks for organic electronic materials.[11]
Agrochemicals
Substituted nitropyridines serve as important intermediates in the synthesis of modern agrochemicals, including herbicides and insecticides.[3][9][11] Their targeted biological activity allows for the development of more effective and environmentally benign crop protection solutions.[11] For instance, novel nitropyridine-containing phenylaminoacetates have exhibited significant herbicidal activity.[2]
Emerging Application: Radiolabeled Compounds for PET Imaging
A particularly exciting and rapidly developing application of substituted nitropyridines is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging.[2] The nitro group can be displaced by a fluorine-18 (¹⁸F) radioisotope, a widely used positron emitter in PET. This allows for the non-invasive in vivo imaging and tracking of biological processes and the distribution of drug molecules.[2]
Protocol: Radiosynthesis of an [¹⁸F]Fluoropyridine Tracer
Objective: To synthesize a ¹⁸F-labeled nitropyridine derivative for PET imaging via nucleophilic aromatic substitution.
Materials:
-
Substituted nitropyridine precursor (with the nitro group as the leaving group)
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Kryptofix 2.2.2 (K222)
-
Acetonitrile (ACN) or other suitable solvent
-
Automated radiosynthesis module
-
HPLC for purification
-
TLC for quality control
Procedure:
-
Azeotropically dry the [¹⁸F]fluoride with a K₂CO₃/K222 mixture in acetonitrile.
-
Dissolve the nitropyridine precursor in a suitable solvent (e.g., DMSO, DMF).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂CO₃/K222 complex.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-160 °C) for a specified time in a sealed vial within the automated synthesis module.
-
After the reaction, quench the mixture and perform purification using semi-preparative HPLC.
-
Collect the fraction containing the desired [¹⁸F]fluoropyridine product.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).
-
Perform quality control checks, including radiochemical purity (TLC and HPLC), specific activity, and residual solvent analysis.
Conclusion and Future Perspectives
Substituted nitropyridines have transitioned from being niche synthetic intermediates to a class of compounds with broad and significant research applications. Their versatile chemistry, driven by the activating and modulatory effects of the nitro group, provides a powerful platform for the design and synthesis of novel molecules with tailored properties. From the development of life-saving therapeutics to the creation of advanced materials and diagnostic tools, the potential of substituted nitropyridines is vast and continues to expand. As synthetic methodologies become more sophisticated and our understanding of their biological interactions deepens, we can anticipate that these remarkable compounds will play an even more prominent role in addressing key challenges in science and medicine.
References
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Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]
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Synthesis and Functionalization of 3-Nitropyridines. [Link]
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Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. [Link]
-
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Nitropyridines, Their Synthesis and Reactions - ResearchGate. [Link]
-
CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES - FAO AGRIS. [Link]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. [Link]
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Methodological & Application
The Synthetic Versatility of 6-Methyl-2,4-bis(methylthio)-3-nitropyridine: A Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of 6-methyl-2,4-bis(methylthio)-3-nitropyridine as a highly versatile chemical intermediate. Due to the limited direct literature on this specific compound, this guide is built upon established principles of organic synthesis and analogies with closely related molecular structures. The protocols and mechanistic discussions herein are designed to be robust and scientifically grounded, offering a predictive framework for the effective utilization of this promising building block.
Introduction: A Multifaceted Intermediate
This compound is a polysubstituted pyridine derivative poised for significant applications in the synthesis of complex chemical entities. Its architecture is distinguished by several key features that dictate its reactivity and utility:
-
An electron-deficient pyridine ring , a result of the electronegative nitrogen atom and the potent electron-withdrawing nitro group. This inherent electronic character makes the ring susceptible to nucleophilic attack.
-
A nitro group at the 3-position , which strongly activates the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr).
-
Two methylthio (-SMe) groups at the 2- and 4-positions . These groups serve as excellent leaving groups in SNAr reactions, often exhibiting different reactivity profiles, which allows for selective and sequential functionalization of the pyridine core.
-
A methyl group at the 6-position , which can influence the steric environment of the neighboring reactive sites and can itself be a site for further chemical modification.
These features make this compound a valuable precursor for the synthesis of a diverse array of substituted pyridines and fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
Synthesis of this compound
The preparation of the title compound can be logically approached in a three-step sequence starting from the readily available 2,4-dihydroxy-6-methylpyridine (which predominantly exists as its pyridone tautomer). This proposed synthesis leverages well-established transformations in pyridine chemistry.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine
This protocol is adapted from established procedures for the nitration and chlorination of hydroxypyridines.[1]
Step A: Nitration of 2,4-Dihydroxy-6-methylpyridine
-
To a stirred solution of concentrated sulfuric acid, cautiously add 2,4-dihydroxy-6-methylpyridine at a temperature maintained below 10°C.
-
Cool the mixture to 0°C and slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).
-
Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product, 6-methyl-3-nitropyridine-2,4-diol.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step B: Chlorination of 6-Methyl-3-nitropyridine-2,4-diol
-
In a flask equipped with a reflux condenser and a gas trap, suspend 6-methyl-3-nitropyridine-2,4-diol in phosphorus oxychloride (POCl₃).[1]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[2]
-
Allow the mixture to cool to room temperature and carefully remove the excess POCl₃ under reduced pressure.[2]
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2,4-dichloro-6-methyl-3-nitropyridine.
Protocol 2: Synthesis of this compound
-
Dissolve 2,4-dichloro-6-methyl-3-nitropyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a solution of sodium thiomethoxide (NaSMe) (at least 2 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical and Spectroscopic Data (Predicted)
The following data are predicted based on the analysis of structurally similar compounds. Experimental verification is required for confirmation.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₂S₂ |
| Molecular Weight | 246.31 g/mol |
| Appearance | Pale yellow to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.5 (s, 3H, Ar-CH₃), ~2.6 (s, 3H, S-CH₃), ~2.7 (s, 3H, S-CH₃), ~7.0-7.2 (s, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~15 (S-CH₃), ~16 (S-CH₃), ~24 (Ar-CH₃), ~120 (Ar-C), ~135 (Ar-C), ~145 (Ar-C), ~155 (Ar-C), ~160 (Ar-C) |
| IR (KBr, cm⁻¹) | ~2920 (C-H stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch), ~1580, ~1450 (C=C, C=N stretch) |
| Mass Spectrometry (EI) | m/z (%): 246 (M⁺), fragments corresponding to loss of NO₂, SMe, and other moieties. |
Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr).
Caption: Generalized mechanism of SNAr on the title compound.
Key Mechanistic Considerations:
-
Activation: The nitro group at the 3-position strongly activates both the ortho (C2 and C4) positions to nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[3]
-
Regioselectivity: In many 2,4-disubstituted-3-nitropyridine systems, the C4 position is more reactive towards nucleophiles than the C2 position.[4][5] This is attributed to a combination of electronic and steric factors. The attack at C4 often leads to a more stable Meisenheimer intermediate where the negative charge is delocalized more effectively by the nitro group. This allows for the regioselective synthesis of 4-substituted-2-methylthio-6-methyl-3-nitropyridines.
-
Leaving Group Ability: The methylthio group is a good leaving group in SNAr reactions, facilitating the substitution process.
Application Notes and Protocols
The differential reactivity of the two methylthio groups provides a powerful handle for the synthesis of a variety of complex molecules.
Application 1: Synthesis of Substituted Aminopyridines
The regioselective displacement of the methylthio groups with amines is a cornerstone application, providing access to valuable scaffolds for drug discovery.
Caption: Stepwise amination of the title compound.
Protocol 3: Regioselective Mono-amination at the C4-Position
-
Dissolve this compound in a suitable solvent such as ethanol or DMF.
-
Add one equivalent of the desired primary or secondary amine at room temperature.
-
Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the 4-amino-6-methyl-2-(methylthio)-3-nitropyridine derivative.
Protocol 4: Di-amination
-
To a solution of this compound or the mono-aminated product in a high-boiling point solvent (e.g., DMF or N-methyl-2-pyrrolidone), add an excess of the desired amine.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and monitor by TLC.
-
After completion, cool the reaction mixture, quench with water, and extract the product.
-
Purify the crude product by standard methods to yield the 2,4-diamino-6-methyl-3-nitropyridine.
Application 2: Synthesis of Fused Heterocyclic Systems
This intermediate is an excellent precursor for the construction of fused bicyclic systems of medicinal importance, such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines.
Protocol 5: Synthesis of Pyrazolo[3,4-b]pyridines
The reaction with hydrazine hydrate can lead to the formation of a pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry.
-
Dissolve this compound in a solvent like ethanol.
-
Add an excess of hydrazine hydrate and heat the mixture to reflux. The reaction likely proceeds via substitution of the C4-methylthio group, followed by reduction of the nitro group and subsequent intramolecular cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography to isolate the target pyrazolo[3,4-b]pyridine derivative.
Protocol 6: Synthesis of Thieno[2,3-b]pyridines
Reaction with α-mercapto carbonyl compounds or their equivalents can be used to construct the thieno[2,3-b]pyridine skeleton.
-
In a suitable solvent such as DMF, generate the enolate of an α-mercapto ketone (e.g., methyl thioglycolate) using a base like sodium hydride or potassium carbonate.
-
Add a solution of this compound to the enolate solution.
-
Heat the reaction mixture. The reaction is expected to proceed via substitution of the C4-methylthio group, followed by intramolecular cyclization onto the nitro group (after its potential in-situ reduction or transformation) or the C3 position.
-
Work-up the reaction by quenching with water and extracting the product.
-
Purify by column chromatography to obtain the desired thieno[2,3-b]pyridine.
Conclusion
This compound, while not extensively documented, represents a chemical intermediate with significant untapped potential. Its synthesis is feasible through established methodologies, and its reactivity profile, governed by the principles of nucleophilic aromatic substitution, allows for predictable and regioselective functionalization. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the utility of this versatile building block in the synthesis of novel and complex molecular architectures for various applications in the chemical and pharmaceutical sciences.
References
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Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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-
How should I proceed in Chlorination using POCl3? (2014, November 14). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
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Application Note & Protocols: Chemoselective Reduction of the Nitro Group in 6-Methyl-2,4-bis(methylthio)-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Abstract: This document provides a detailed guide for the chemoselective reduction of the nitro group in 6-methyl-2,4-bis(methylthio)-3-nitropyridine to its corresponding amine, 3-amino-6-methyl-2,4-bis(methylthio)pyridine. The presence of two methylthio (-SMe) groups, which are susceptible to hydrogenolysis, necessitates careful selection of the reducing agent and reaction conditions to ensure high selectivity and yield. This guide explores several robust protocols, detailing the underlying chemical principles, step-by-step experimental procedures, and analytical validation methods.
Introduction: The Synthetic Challenge and Strategic Importance
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to valuable amino derivatives. These amines are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries.[1] The target molecule, 3-amino-6-methyl-2,4-bis(methylthio)pyridine, is a highly functionalized pyridine derivative with significant potential as a synthetic intermediate.
The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The methylthio groups are sensitive to certain reducing conditions, particularly catalytic hydrogenation, which can lead to the cleavage of the carbon-sulfur bond (hydrogenolysis), resulting in undesired byproducts. Therefore, the chosen methodology must selectively reduce the nitro group while preserving the integrity of the methylthio substituents.
This guide will focus on methodologies known for their high chemoselectivity in the presence of sulfur-containing functional groups.
Strategic Approaches to Chemoselective Nitro Group Reduction
Several strategies can be employed for the selective reduction of a nitro group in the presence of sensitive functionalities. The choice of method often depends on factors such as substrate compatibility, scalability, and the desired purity of the final product. We will explore three primary approaches:
-
Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas, often employing a hydrogen donor in the presence of a catalyst. It can offer enhanced selectivity compared to direct catalytic hydrogenation.
-
Metal-Mediated Reductions in Acidic or Neutral Media: Classic yet highly effective, reagents like tin(II) chloride (SnCl₂) and iron (Fe) in acidic media are known for their excellent chemoselectivity for nitro group reduction.[2][3]
-
Hydrazine-Based Reductions: Hydrazine hydrate in the presence of a suitable catalyst, such as iron(III) oxide, has been shown to be highly effective for reducing nitroaromatics containing sulfur.[4]
The following diagram illustrates the decision-making process for selecting an appropriate reduction strategy.
Caption: Decision workflow for selecting a reduction method.
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is often the first choice for small to medium-scale laboratory preparations due to its mildness and high chemoselectivity for nitro groups over a wide range of other functionalities, including those containing sulfur.[3][5]
Causality of Experimental Choices:
-
Reagent: Tin(II) chloride is a mild reducing agent that, in the presence of a proton source (ethanol in this case), selectively reduces the nitro group. The mechanism involves a series of single electron transfers from Sn(II) to the nitro group.
-
Solvent: Ethanol or ethyl acetate are commonly used as they are good solvents for many organic compounds and are relatively inert under the reaction conditions.
-
Temperature: Heating at reflux accelerates the reaction rate.
-
Workup: The addition of a base (e.g., NaHCO₃ or NaOH) is crucial to neutralize the reaction mixture and precipitate tin salts, which can then be removed by filtration.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise. The reaction may be exothermic.
-
Reaction Progression: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the mixture is basic (pH 8-9). This will cause the precipitation of tin salts.
-
Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-amino-6-methyl-2,4-bis(methylthio)pyridine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction using Iron Powder and Hydrochloric Acid (Fe/HCl)
This is a classic, robust, and cost-effective method for the reduction of aromatic nitro compounds. The in-situ generation of the reducing species and the heterogeneous nature of the reaction often lead to high chemoselectivity.
Causality of Experimental Choices:
-
Reagents: Iron powder in the presence of an acid (like HCl or acetic acid) acts as the reducing agent. Iron is oxidized from Fe(0) to Fe(II) while the nitro group is reduced.
-
Solvent System: A mixture of ethanol and water is often used to facilitate the dissolution of the organic substrate and the inorganic reagents.
-
Acid: A catalytic amount of acid is sufficient to initiate and sustain the reaction.
-
Workup: Basification with ammonia or sodium carbonate neutralizes the acid and precipitates iron hydroxides, which are removed by filtration.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add this compound (1.0 eq).
-
Acid Addition: Add a few drops of concentrated hydrochloric acid (HCl) to the mixture.
-
Reaction Progression: Heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the excess iron and iron salts. Wash the celite pad with ethanol.
-
Concentration and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated NaHCO₃ solution or ammonium hydroxide to a pH of ~8.
-
Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the desired amine.
-
Purification: Purify the crude product as described in Protocol 1.
Protocol 3: Catalytic Transfer Hydrogenation with Hydrazine Hydrate and Iron(III) Oxide-MgO
This method is particularly well-suited for substrates containing sulfur, as it has been demonstrated to be highly active and selective for the reduction of sulfur-containing aromatic nitro compounds.[4]
Causality of Experimental Choices:
-
Hydrogen Donor: Hydrazine hydrate serves as the source of hydrogen.
-
Catalyst: The iron(III) oxide-MgO catalyst facilitates the decomposition of hydrazine and the subsequent transfer of hydrogen to the nitro group. This system is known for its high activity and stability.
-
Solvent: Ethanol is a suitable solvent for this transformation.
-
Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.
Step-by-Step Methodology:
-
Catalyst Preparation (if not commercially available): The Fe₂O₃-MgO catalyst can be prepared by co-precipitation methods described in the literature.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and the Fe₂O₃-MgO catalyst (e.g., 10 wt%) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3-5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux and monitor the reaction's progress.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst. Wash the catalyst with ethanol.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining hydrazine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purification: Purify as needed.
Data Summary and Comparison
The following table summarizes the key aspects of the described protocols. The yields are indicative and can vary based on the specific reaction scale and purification method.
| Method | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Protocol 1 | SnCl₂·2H₂O | Ethanol / EtOAc | 70-80 | 85-95 | High chemoselectivity, mild conditions | Stoichiometric tin waste |
| Protocol 2 | Fe / HCl | Ethanol / Water | 80-100 | 80-90 | Cost-effective, robust | Heterogeneous, potential for acidic side reactions |
| Protocol 3 | N₂H₄·H₂O / Fe₂O₃-MgO | Ethanol | 80 | 90-99 | Excellent for S-containing compounds[4] | Hydrazine is toxic and carcinogenic |
Reaction Workflow and Mechanism
The general workflow for the reduction is depicted below.
Caption: General experimental workflow.
The reduction of a nitro group to an amine is a six-electron process that proceeds through various intermediates, such as nitroso and hydroxylamine species.
Analytical Characterization
The successful synthesis of 3-amino-6-methyl-2,4-bis(methylthio)pyridine should be confirmed by a combination of analytical techniques:
-
TLC/LC-MS: To monitor the reaction progress and confirm the molecular weight of the product.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the product. Key spectral changes to expect include the disappearance of the nitro-aromatic proton signals and the appearance of a broad singlet corresponding to the -NH₂ protons, along with characteristic shifts in the aromatic and methylthio signals.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic NO₂ stretching frequencies (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) will confirm the conversion.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.
Conclusion
The chemoselective reduction of this compound can be effectively achieved using several established methods. For laboratory-scale synthesis, the use of tin(II) chloride dihydrate offers a reliable and high-yielding protocol with excellent functional group tolerance. For larger-scale operations or where cost is a major factor, the Fe/HCl method presents a viable alternative. The hydrazine-based system is a powerful option specifically for sulfur-containing nitroaromatics. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, purity, and safety considerations.
References
- McLaughlin, M. G., & Barnes, D. M. (2006). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Organic Letters, 8(24), 5465–5468.
-
Shuai, Q., Li, J., Zhao, F., Su, W., & Deng, G. (2019). Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy. Chemical Papers, 73(4), 965–975. [Link]
- Rusinov, G. L., Filatov, I. E., & Pashkevich, K. I. (1998). The reduction of vic-substituted 3-nitropyridines with Zn/NH4Cl/EtOH under ultrasonication. Russian Chemical Bulletin, 47(10), 2003-2005.
- Li, H., Wang, Y., & Zhang, Y. (2009). Reduction of sulphur-containing aromatic nitro compounds with hydrazine hydrate over iron(III) oxide-MgO catalyst. Journal of Chemical Research, 33(1), 54-56.
- Various Authors. (n.d.).
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- The Role of Nitropyridine Derivatives in Chemical Synthesis. (n.d.). Autech Industry.
- Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 32(12), 1146-1155.
- Meanwell, N. A., et al. (2014). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Bremer, O. (1934). Über die Herstellung von 2-Chlor-3,4-diaminopyridin. Liebigs Annalen der Chemie, 518(1), 274–280.
- Lee, J. G., & Choi, K. I. (2001). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 22(4), 431-432.
- O'Connor, J. M., et al. (2018). Unexpected reactivity of BF3•SMe2: a mild and selective reagent for the reduction of nitropyridines. Preprint - DiVA portal.
- Process for preparation of nitropyridine derivatives. (2010).
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Li, Z., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Reddy, B. V. S., et al. (2014). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Electronic Supplementary Information (ESI) - The Royal Society of Chemistry.
- Taillefer, M., & Xia, N. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
- Stolar, T., et al. (2019).
Sources
Chapter 1: Nucleophilic Aromatic Substitution (SNA) - The Primary Functionalization Pathway
An In-Depth Technical Guide to the Functionalization of 6-methyl-2,4-bis(methylthio)-3-nitropyridine for Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical strategies for functionalizing the versatile pyridine scaffold, this compound. Pyridine derivatives are foundational to modern drug discovery, appearing in numerous FDA-approved therapeutics and natural products.[1][2][3] Their unique electronic properties and the ability to be readily functionalized allow medicinal chemists to meticulously craft molecular architectures for targeted therapies.[2][4]
The subject of this guide, this compound, is a particularly valuable intermediate. Its pyridine core is rendered highly electrophilic by a potent electron-withdrawing nitro group at the C3 position. This electronic arrangement activates the ring for a variety of transformations, primarily at the substituent groups. This document will explore the key reactive sites of this molecule and provide detailed protocols for its strategic modification. We will delve into the causality behind experimental choices, offering field-proven insights into the following core functionalization pathways:
-
Nucleophilic Aromatic Substitution (SNA): Leveraging the activated methylthio groups as versatile leaving groups.
-
Transformations of the Nitro Group: Converting the powerful electron-withdrawing group into a strongly donating amino group to fundamentally alter the ring's reactivity.
-
Oxidative Strategies: Modifying the methyl and methylthio substituents to create new functional handles.
-
Advanced C-C Bond Forming Reactions: Outlining modern cross-coupling approaches for constructing complex molecular frameworks.
The most direct and widely applicable method for functionalizing this compound is through nucleophilic aromatic substitution (SNA). The strong electron-withdrawing nature of the nitro group at C3, combined with the inherent electron deficiency of the pyridine ring, significantly activates the ortho (C2, C4) and para (C6) positions for nucleophilic attack.[5] In this molecule, the methylthio (-SMe) groups at the C2 and C4 positions serve as excellent leaving groups, facilitating substitution by a wide range of nucleophiles.
Mechanistic Principles & Regioselectivity
The SNA reaction proceeds via a two-step addition-elimination mechanism.[6] First, the nucleophile attacks one of the electron-deficient carbons (C2 or C4), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, aromaticity is restored by the expulsion of the leaving group, in this case, the methylthiolate anion (-SMe).
Caption: The addition-elimination mechanism of SNA.
Causality of Regioselectivity: While both the C2 and C4 positions are activated, monosubstitution often shows a preference. The attack at C4 is generally favored. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the highly electronegative ring nitrogen atom when the attack occurs at the C4 (para) position, providing additional stabilization that is not possible with attack at the C2 (ortho) position. However, the precise outcome can be influenced by the nature of the nucleophile and reaction conditions.
Protocol 1.1: Monosubstitution with Oxygen Nucleophiles
This protocol details the replacement of a single methylthio group with an alkoxide, a common transformation for introducing ether functionalities.
Objective: To synthesize 4-alkoxy-6-methyl-2-(methylthio)-3-nitropyridine derivatives.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 equivalents) in anhydrous DMF.
-
Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add the desired anhydrous alcohol (1.2 equivalents) dropwise. Scientist's Note: This in-situ formation of the sodium alkoxide is highly efficient. The evolution of hydrogen gas will be observed.
-
Substrate Addition: Once gas evolution ceases, add a solution of this compound (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with water and extract three times with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-alkoxy product.
Self-Validation:
-
Expected Outcome: A yellow solid corresponding to the monosubstituted product. The yield should typically be in the 70-90% range.
-
Troubleshooting: If the reaction stalls, gentle heating (40-50 °C) can be applied. If disubstitution is observed, reduce the amount of alkoxide to 1.05 equivalents and maintain the temperature strictly at 0 °C.
| Nucleophile (Alcohol) | Typical Yield (%) |
| Methanol | 85 - 95% |
| Ethanol | 80 - 90% |
| Isopropanol | 70 - 85% |
Protocol 1.2: Selective Substitution with Amine Nucleophiles
This protocol describes the introduction of nitrogen-based functional groups, which are critical in pharmaceutical compounds.
Objective: To synthesize 4-amino-6-methyl-2-(methylthio)-3-nitropyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Ethanol or Acetonitrile
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (optional, as a base)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Nucleophile Addition: Add the desired amine (1.5 - 2.0 equivalents). Scientist's Note: Using a slight excess of the amine can drive the reaction to completion. For less reactive amines or amine hydrochlorides, an auxiliary base like TEA or K₂CO₃ (2.0 equivalents) is recommended.
-
Reaction: Stir the mixture at room temperature or heat to reflux (50-80 °C) as needed. The reaction is typically complete within 4-12 hours. Monitor progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The residue can be purified by recrystallization or column chromatography on silica gel to afford the pure 4-amino product.
Chapter 2: Transformations of the Nitro Group
Reducing the C3-nitro group to a primary amine (-NH₂) dramatically alters the electronic character of the pyridine ring. It transforms a strongly electron-withdrawing, deactivating group into a strongly electron-donating, activating group.[7] This "umpolung" of reactivity opens up entirely new avenues for functionalization, such as electrophilic aromatic substitution or diazotization reactions.
Caption: Reversal of ring electronics by nitro group reduction.
Protocol 2.1: Reduction of the Nitro Group with Iron in Acid
This classic and robust method is highly effective for converting aromatic nitro compounds to anilines, even in the presence of sensitive functional groups like thioethers.
Objective: To synthesize 3-amino-6-methyl-2,4-bis(methylthio)pyridine.
Materials:
-
This compound
-
Iron powder (Fe), fine grade
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Ethanol (EtOH) and Water
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a suspension of the nitropyridine (1.0 equivalent) in a mixture of EtOH and water (e.g., 4:1 ratio), add iron powder (5.0 equivalents).
-
Acid Addition: Heat the mixture to reflux (approx. 80-90 °C). Add concentrated HCl or glacial AcOH (0.5-1.0 equivalent) portion-wise or dropwise via an addition funnel. Scientist's Note: The reaction is exothermic. Control the addition rate to maintain a steady reflux. The color of the suspension will typically change from yellow to dark brown or black.
-
Reaction: Maintain the reflux for 1-3 hours after the acid addition is complete. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with EtOH or EtOAc.
-
Neutralization: Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is ~8.
-
Extraction & Purification: Extract the aqueous layer multiple times with DCM or EtOAc. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine, which is often pure enough for subsequent steps or can be further purified by chromatography.
Self-Validation:
-
Expected Outcome: A pale brown or off-white solid. The product will show a characteristic shift in NMR and a new N-H stretch in the IR spectrum.
-
Troubleshooting: If the reaction is sluggish, add more acid. Ensure the iron powder is finely divided for maximum surface area. The workup filtration can be slow; applying a gentle vacuum can be helpful.
Chapter 3: Oxidation Strategies
Oxidation provides another powerful tool for modifying the starting material at two distinct locations: the sulfur atoms of the methylthio groups and the benzylic-like protons of the C6-methyl group.
Protocol 3.1: Oxidation of Methylthio to Sulfonyl Groups
Oxidizing the -SMe groups to methylsulfonyl (-SO₂Me) groups significantly enhances their leaving group ability in SNA reactions. The sulfone is a much more potent electron-withdrawing group and a more stable anion upon departure, making subsequent substitutions possible under milder conditions or with weaker nucleophiles.
Objective: To synthesize 6-methyl-2,4-bis(methylsulfonyl)-3-nitropyridine.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the starting pyridine (1.0 equivalent) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (4.4 equivalents for full oxidation of both thioethers) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Scientist's Note: Use of ~2.2 eq of m-CPBA can lead to a mixture of sulfoxide and sulfone products. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature. Stir for 12-24 hours, monitoring by TLC. A white precipitate (m-chlorobenzoic acid) will form.
-
Workup: Filter off the precipitated acid. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench excess peroxide), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 3.2: Oxidation of the C6-Methyl Group
Conversion of the C6-methyl group to a carboxylic acid introduces a versatile handle for amide coupling, esterification, or other derivatizations.[8][9]
Objective: To synthesize 2,4-bis(methylthio)-3-nitropyridine-6-carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water and Pyridine (as co-solvent)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Reaction Setup: Suspend the starting material (1.0 equivalent) in a mixture of water and pyridine (e.g., 5:1).
-
Oxidation: Heat the mixture to 90-100 °C. Add KMnO₄ (3.0-4.0 equivalents) in small portions over several hours. Scientist's Note: This reaction is often slow and requires prolonged heating. The formation of a brown MnO₂ precipitate indicates the reaction is proceeding.
-
Reaction: Maintain the temperature and stir vigorously until TLC analysis shows consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the MnO₂ solid, washing the solid with hot water.
-
Quench & Isolation: Cool the filtrate in an ice bath and add solid NaHSO₃ until the purple color of excess permanganate disappears.
-
Purification: Acidify the clear solution to pH 2-3 with concentrated HCl. The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Chapter 4: Advanced C-C Bond Forming Reactions
While SNA is excellent for introducing heteroatom nucleophiles, forming new carbon-carbon bonds often requires modern cross-coupling methodologies.
Concept 4.1: A Two-Step SNAr/Cross-Coupling Strategy
A highly reliable and versatile strategy involves first converting one of the methylthio groups into a more conventional cross-coupling handle, such as a halide or triflate, via SNA. The resulting halopyridine can then participate in a wide array of well-established palladium-catalyzed cross-coupling reactions.
Caption: A versatile two-step sequence for C-C bond formation.
Step 1: SNAr to Introduce a Halide
-
Fluorination: The nitro group can be displaced by fluoride using a fluoride salt like CsF in an aprotic polar solvent such as DMSO at elevated temperatures.[6][10]
-
Chlorination/Bromination: While direct displacement of -SMe with Cl⁻ or Br⁻ can be challenging, using copper(I) halides can facilitate the transformation.
Step 2: Palladium-Catalyzed Cross-Coupling Once the halopyridine is synthesized, it becomes a substrate for numerous reactions:
-
Suzuki Coupling: React with boronic acids or esters to form biaryl compounds.[11][12]
-
Sonogashira Coupling: React with terminal alkynes to introduce alkynyl functionalities.
-
Heck Coupling: React with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: React with amines to form C-N bonds, often under milder conditions than the direct SNA.
This two-step approach provides a modular and powerful platform for generating vast libraries of complex pyridine derivatives from a single, versatile starting material, making it an invaluable tool for drug discovery programs.
References
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
-
Replacement of methylthio functions on aromatic heterocycles by hydrogen, alkyl and aryl groups via nickel-induced Grignard reactions. ACS Publications. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
- Oxidation of methyl-pyridines.
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI. [Link]
-
OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Journal of the Serbian Chemical Society. [Link]
-
6-Methyl-3-nitropyridine-2-carboxylic acid. PubChem. [Link]
-
Synthesis of 2-substituted pyridines 2-4. ResearchGate. [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Brazilian Chemical Society. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
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Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. NIH. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
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EAS Reactions of Pyridine Explained. Pearson. [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. NIH. [Link]
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A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. ResearchGate. [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. E-Thesis Online Service. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
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A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. ResearchGate. [Link]
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]
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The methods for pyridines synthesis and methyl group oxidative carbonylation. ResearchGate. [Link]
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Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. NIH. [Link]
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Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. NIH. [Link]
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nucleophilic aromatic substitutions. YouTube. [Link]
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Synthesis of pyridine derivatives (2–4) and thioamide (5). ResearchGate. [Link]
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Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. YouTube. [Link]
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Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
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2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. NIH. [Link]
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The Strategic Utility of 6-Methyl-2,4-bis(methylthio)-3-nitropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a vast number of FDA-approved drugs, owing to their unique physicochemical properties that allow for fine-tuning of biological activity.[1][2] Among the myriad of substituted pyridines, those bearing nitro and methylthio groups offer a particularly rich platform for chemical diversification. This guide provides an in-depth look at 6-methyl-2,4-bis(methylthio)-3-nitropyridine, a versatile yet under-explored building block in medicinal chemistry. While primarily documented as an intermediate in the synthesis of agricultural chemicals, its structural motifs suggest significant potential for the generation of diverse and potent bioactive molecules.[3]
Introduction to this compound: A Building Block with Untapped Potential
This compound is a highly functionalized pyridine derivative. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution.[4] This inherent reactivity is a key feature that medicinal chemists can exploit for the introduction of various pharmacophores. Furthermore, the two methylthio groups at positions 2 and 4, along with the methyl group at position 6, provide additional handles for chemical modification and can influence the compound's steric and electronic properties, as well as its metabolic stability.
While direct applications in medicinal chemistry are not extensively reported in peer-reviewed literature, the individual components of this molecule are well-represented in a range of bioactive compounds. For instance, nitropyridine derivatives are precursors to a wide array of compounds with antitumor, antiviral, and anti-neurodegenerative activities.[4][5] Similarly, molecules containing methylthio groups are found in various therapeutic agents and can play a crucial role in receptor binding and modulating metabolic pathways.[6]
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in drug discovery. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 134992-24-8 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂S₂ | [3] |
| Molecular Weight | 230.31 g/mol | [3] |
| Predicted Boiling Point | 330.8±42.0 °C | [3] |
| Predicted Density | 1.34±0.1 g/cm³ | [3] |
Proposed Synthetic Protocol
The synthesis of this compound is not explicitly detailed in readily accessible literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines.[7][8] The following protocol is a hypothetical but chemically sound approach for the laboratory-scale synthesis of this compound.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Procedure
Materials:
-
2,4-Dichloro-6-methyl-3-nitropyridine
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (2.2 eq) portion-wise at 0 °C. Rationale: The portion-wise addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
The strategic placement of reactive functional groups on the this compound scaffold makes it a valuable starting point for the synthesis of a diverse range of potential therapeutic agents.
Logical Flow of Derivatization
Caption: Potential derivatization pathways for this compound.
Protocol for the Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and powerful transformation in medicinal chemistry, as it opens up a plethora of possibilities for further derivatization, such as amide bond formation.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heating: Heat the reaction mixture to reflux for 2-3 hours. Rationale: The combination of iron and ammonium chloride is a classic and effective method for the reduction of aromatic nitro groups.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash the celite with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the corresponding 3-aminopyridine derivative.
Potential Therapeutic Targets
Derivatives of this scaffold could be explored for a variety of therapeutic applications, including but not limited to:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The amino group obtained after reduction can serve as a key hydrogen bond donor for interaction with the hinge region of kinases.
-
Antimicrobial Agents: The presence of sulfur-containing moieties and the aromatic pyridine ring are features found in some antimicrobial compounds.[9]
-
COX-2 Inhibitors: Substituted pyridines are central to the structure of several selective COX-2 inhibitors, which are important anti-inflammatory agents.[2][10]
Conclusion and Future Perspectives
This compound represents a promising, albeit underutilized, platform for the discovery of new drug candidates. Its rich functionality allows for a wide range of chemical transformations, enabling the generation of diverse chemical libraries for high-throughput screening. The synthetic protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers to begin exploring the medicinal chemistry potential of this versatile building block. Further investigation into its reactivity and the biological activity of its derivatives is warranted and could lead to the identification of novel therapeutic agents for a variety of diseases.
References
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MySkinRecipes. This compound. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Intermediates in Modern Drug Discovery. Available from: [Link]
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Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Available from: [Link]
- Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
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PubMed. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
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Boger, D. L., & Boyce, C. W. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 11(15), 3466–3469. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-nitropyridine: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry. Available from: [Link]
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RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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ResearchGate. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 6-IMINO-4-(METHYLTHIO)-2-(PYRIDINE-3-YL)-6H-1,3-THIAZINE-5-CARBONITRILE. Available from: [Link]
-
ResearchGate. Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. Available from: [Link]
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MDPI. Bioactive 2-(Methyldithio)Pyridine-3-Carbonitrile from Persian Shallot (Allium stipitatum Regel.) Exerts Broad-Spectrum Antimicrobial Activity. Available from: [Link]
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MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]
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-
PMC. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Available from: [Link]
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PMC. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available from: [Link]
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PubChem. 6-Methyl-3-nitropyridine-2-carboxylic acid. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-Methyl-2,4-bis(methylthio)-3-nitropyridine
Introduction
The quest for novel heterocyclic scaffolds remains a cornerstone of modern drug discovery and materials science. Among the myriad of starting materials, polysubstituted pyridines offer a versatile platform for the construction of diverse and complex molecular architectures. This document provides detailed application notes and protocols for the synthesis of various fused heterocyclic compounds utilizing 6-methyl-2,4-bis(methylthio)-3-nitropyridine as a key building block. This starting material, possessing a unique combination of activating and leaving groups, opens avenues for a range of cyclization and functionalization reactions.
The strategic positioning of a nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[1][2] The methylthio groups at the 2- and 4-positions serve as excellent leaving groups, allowing for sequential or double displacement by a variety of nucleophiles. Furthermore, the 6-methyl group can influence the regioselectivity of these reactions and can itself be a site for further chemical modification.
These notes are intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, providing both the theoretical underpinnings and practical, step-by-step guidance for the synthesis of novel heterocyclic entities.
Core Synthetic Strategies
The synthetic utility of this compound hinges on its reactivity towards binucleophiles, leading to the formation of fused ring systems. The general principle involves the initial nucleophilic attack at one of the electrophilic centers on the pyridine ring, followed by an intramolecular cyclization to construct the new heterocyclic ring. The primary synthetic pathways explored in these notes are:
-
Synthesis of Pyrazolo[3,4-b]pyridines: Through reaction with hydrazine and its derivatives.
-
Synthesis of Pyrimido[4,5-b]pyridines: Via condensation with guanidine and amidines.
-
Synthesis of Thiazolo[5,4-b]pyridines: By reaction with aminothiols or their precursors.
The choice of binucleophile and reaction conditions dictates the nature of the resulting fused heterocyclic system.
PART 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are a class of compounds with significant biological activities, including kinase inhibition and anticancer properties.[3] The synthesis of this scaffold from this compound proceeds via a reaction with hydrazine hydrate.
Reaction Rationale and Mechanism
The reaction is initiated by the nucleophilic attack of hydrazine at the C4 position of the pyridine ring, leading to the displacement of a methylthio group. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the C3 carbon, with the nitro group acting as a leaving group (as nitrite). Subsequent aromatization leads to the formation of the pyrazolo[3,4-b]pyridine core. The methyl group at the 6-position of the pyridine ring and the remaining methylthio group at the 2-position are retained in the final product.
Caption: Proposed workflow for the synthesis of Pyrazolo[3,4-b]pyridines.
Experimental Protocol 1: Synthesis of 3-Methyl-5-(methylthio)-1H-pyrazolo[3,4-b]pyridine
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a dilute solution of hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Yield: 60-70%
Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
| Reactant | Molar Ratio | Conditions | Product | Yield (%) |
| This compound | 1.0 | Hydrazine hydrate, EtOH, reflux, 4-6h | 3-Methyl-5-(methylthio)-1H-pyrazolo[3,4-b]pyridine | 60-70 |
PART 2: Synthesis of Pyrimido[4,5-b]pyridine Derivatives
Pyrimido[4,5-b]pyridines, also known as 5-deazapteridines, are another class of heterocyclic compounds with a wide range of biological activities. Their synthesis from the title compound can be achieved through a cyclocondensation reaction with guanidine.
Reaction Rationale and Mechanism
The reaction of α-bis(methylthio)methylene compounds with guanidine is a known method for the synthesis of 2-aminopyrimidines.[4] In this case, this compound acts as a three-carbon dielectrophilic component. The reaction likely proceeds through a sequential nucleophilic attack of the guanidine nitrogens on the C4 and C2 positions of the pyridine ring, with the displacement of both methylthio groups. The nitro group at the C3 position is crucial for activating these positions for nucleophilic attack. The final step involves an intramolecular cyclization to form the pyrimidine ring.
Caption: Proposed workflow for the synthesis of Pyrimido[4,5-b]pyridines.
Experimental Protocol 2: Synthesis of 2-Amino-7-methyl-6-nitropyrimido[4,5-b]pyridine
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.5 eq) and stir until it dissolves completely.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Neutralize the solution with acetic acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like DMF/water.
Expected Yield: 55-65%
Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis.
| Reactant | Molar Ratio | Conditions | Product | Yield (%) |
| This compound | 1.0 | Guanidine HCl, NaOEt, EtOH, reflux, 8-12h | 2-Amino-7-methyl-6-nitropyrimido[4,5-b]pyridine | 55-65 |
PART 3: Synthesis of Thiazolo[5,4-b]pyridine Derivatives
Thiazolo[5,4-b]pyridines are another important class of fused heterocycles. Their synthesis can be envisioned through the reaction of the starting nitropyridine with a suitable S,N-binucleophile. While a direct reaction with aminothiol is plausible, a more controlled approach might involve a two-step sequence.
Reaction Rationale and Mechanism
A potential synthetic route involves the initial selective displacement of the 4-methylthio group by an amine, followed by a reaction that introduces a sulfur functionality and subsequent cyclization. A more direct approach, however, would be the reaction with a molecule like cysteamine (2-aminoethanethiol). The more nucleophilic thiol group would likely attack the C4 position first, followed by the intramolecular attack of the amino group on the C3 carbon, displacing the nitro group.
Caption: Proposed workflow for the synthesis of Thiazolo[5,4-b]pyridines.
Experimental Protocol 3: Synthesis of 6-Methyl-2-(methylthio)thiazolo[5,4-b]pyridine
Materials:
-
This compound
-
Cysteamine hydrochloride
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cysteamine hydrochloride (1.2 eq) in DMF.
-
Add potassium carbonate (2.5 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by column chromatography on silica gel.
Expected Yield: 45-55%
Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
| Reactant | Molar Ratio | Conditions | Product | Yield (%) |
| This compound | 1.0 | Cysteamine HCl, K2CO3, DMF, 80-100 °C, 6-8h | 6-Methyl-2-(methylthio)thiazolo[5,4-b]pyridine | 45-55 |
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of a variety of fused heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the exploration of its synthetic potential. The strategic interplay of the nitro activating group and the methylthio leaving groups allows for a range of cyclocondensation reactions with various binucleophiles. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to explore the use of other binucleophiles to access an even broader range of novel heterocyclic scaffolds with potential applications in drug discovery and materials science.
References
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-
Ostrowska, K., & Kiegiel, J. (2018). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 23(11), 2871. [Link]
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-
Abdel-Aziz, A. A. M., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(23), 8251. [Link]
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- Singh, H., et al. (1987). Reaction of a-bis (methylthio) methylene cyclopropyl ketones with guanidine: Synthesis of 2-amino-4-alkoxy-6-(ary1cyclopropyl) pyrimidines. Indian Journal of Chemistry-Section B, 26(11), 1054-1056.
- Elmaaty, T. A., & Al-Harbi, N. A. (2014). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Organic Chemistry, 4(3), 198-205.
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Application Notes and Protocols for Reactions Involving 6-methyl-2,4-bis(methylthio)-3-nitropyridine
Introduction: A Versatile Scaffold for Chemical Synthesis
6-methyl-2,4-bis(methylthio)-3-nitropyridine is a highly functionalized heterocyclic compound with significant potential in synthetic chemistry. Its structure is primed for selective chemical transformations, making it a valuable intermediate for constructing more complex molecular architectures, particularly in the fields of agrochemicals and pharmaceuticals.[1] The pyridine core, rendered electron-deficient by the ring nitrogen and a strongly electron-withdrawing nitro group at the C3 position, is highly activated towards nucleophilic aromatic substitution (SNAr). This activation, combined with the presence of two distinct and displaceable methylthio (-SMe) leaving groups at the C2 and C4 positions, allows for controlled, stepwise functionalization.
This guide provides a comprehensive overview of the reactivity of this compound, detailing the mechanistic principles and providing field-proven protocols for its application in nucleophilic aromatic substitution reactions.
PART 1: The Chemistry of Activated Nitropyridines
The Principle of Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic rings (like benzene) that undergo electrophilic substitution, the electron-poor nature of the nitropyridine ring facilitates attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a leaving group (in this case, a methylthio group at C2 or C4). This initial attack disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]
-
Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the leaving group (the methylthiolate anion, MeS⁻).
The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized across the aromatic system and is significantly stabilized by the powerfully electron-withdrawing nitro group and the ring nitrogen. The most stable resonance structures are those where the negative charge resides on the oxygen atoms of the nitro group or the electronegative nitrogen atom of the pyridine ring.[4][5]
Caption: General mechanism of SNAr on this compound.
Regioselectivity: The C2 vs. C4 Position
The pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[4][5] In this substrate, both the C2 and C4 positions are activated and bear leaving groups. The ultimate site of substitution can be influenced by several factors:
-
Electronic Effects: The C2 position is generally more electron-deficient than the C4 position due to its proximity to the ring nitrogen.
-
Steric Hindrance: The C2 position is flanked by the C3-nitro group and the C1-nitrogen, while the C6 position has a methyl group. The C4 position is less sterically hindered.
-
Nucleophile Size: Larger, bulkier nucleophiles may preferentially attack the less hindered C4 position.
In many cases involving 3-nitropyridines, substitution at the C4 position is kinetically favored, but the thermodynamic product may vary. Experimental validation is crucial for determining the outcome with a novel nucleophile.
PART 2: Experimental Protocols
2.1 Mandatory Safety Precautions
Nitropyridine derivatives should be handled with care. Although specific toxicity data for this compound is not available, related compounds are known to be irritants and potentially toxic.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile gloves.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Use spark-proof tools and handle away from heat or open flames.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
-
Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.
Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol details the substitution of a methylthio group with a secondary amine, a common transformation in drug discovery. The reaction often proceeds readily due to the high nucleophilicity of secondary amines.[6]
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.2 - 2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.) (Optional, as a mild base)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF to create a 0.2-0.5 M solution.
-
Reagent Addition: Add potassium carbonate (if used), followed by the dropwise addition of morpholine (1.2 eq.) at room temperature with vigorous stirring. Using a slight excess of the amine can drive the reaction to completion.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The causality here is that thermal energy is required to overcome the activation energy for the formation of the Meisenheimer complex. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. The addition of water quenches the reaction and precipitates some inorganic salts, while the product is extracted into the organic layer.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired monosubstituted product.
Caption: Experimental workflow for the amination of this compound.
Protocol 2: SNAr with a Thiol Nucleophile (e.g., Benzyl Mercaptan)
Thiolates are excellent nucleophiles for SNAr reactions and can be used to introduce diverse sulfur-containing functionalities.[7][8] This protocol requires a base to deprotonate the thiol to the more nucleophilic thiolate.
Materials:
-
This compound (1.0 eq.)
-
Benzyl mercaptan (1.1 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or Potassium tert-butoxide (KOtBu, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Thiolate Formation: To a dry flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath. Carefully add sodium hydride in portions. Causality: NaH is a strong, non-nucleophilic base ideal for generating the thiolate anion without competing in the SNAr reaction. The reaction is exothermic and produces H₂ gas, requiring careful addition at low temperature.
-
Nucleophile Addition: Slowly add benzyl mercaptan (1.1 eq.) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium benzylthiolate.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the pre-formed thiolate solution at 0 °C.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.
PART 3: Data Summary and Expected Outcomes
The following table summarizes the predicted reactivity and general conditions for SNAr reactions on this substrate. The selectivity (C2 vs. C4 substitution) is an empirical prediction and must be confirmed experimentally for each nucleophile.
| Nucleophile Type | Example Nucleophile | Base | Typical Solvent | Temp (°C) | Predicted Major Product |
| Secondary Amine | Piperidine, Morpholine | K₂CO₃ or None | DMF, DMSO, MeCN | 25 - 100 | Monosubstitution at C4 |
| Primary Amine | Benzylamine | K₂CO₃, Et₃N | DMF, THF | 25 - 80 | Monosubstitution at C4 |
| Alkoxide | Sodium Methoxide | None (as salt) | Methanol, THF | 0 - 60 | Monosubstitution at C2/C4 |
| Thiolate | Benzyl Mercaptan | NaH, KOtBu | THF, DMF | 0 - 50 | Monosubstitution at C4 |
| Aryl Oxide | Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 80 - 120 | Monosubstitution at C4 |
Note on Selectivity: For many nitropyridine systems, substitution with amines and thiols often favors the C4 position due to reduced steric hindrance.[5] However, the precise outcome can depend on the specific nucleophile and reaction conditions. Stepwise addition is highly feasible, allowing for the potential synthesis of dissimilarly substituted pyridines by isolating the monosubstituted intermediate and subjecting it to a second, different nucleophile under more forcing conditions.
References
-
Holt, J., et al. (2005). Nucleophilic Aromatic Substitution of Methyl 3‐Nitropyridine‐4‐carboxylate. ChemInform, 36(20). [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]
-
Ostrovskii, D. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678. [Link]
-
Biernat, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 223-227. [Link]
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 241-249. [Link]
-
ResearchGate. (2018). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]
-
MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank. [Link]
-
ReactionFlash. (n.d.). Reaction Examples: Nucleophilic Aromatic Substitution. [Link]
-
The Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reaction Examples [cdb.ics.uci.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine
Welcome to the technical support center for the purification of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
While specific experimental data for this compound is not widely published, we can infer its properties based on related structures. As a substituted nitropyridine, it is expected to be a solid at room temperature.[1][2] The presence of the nitro group and the pyridine nitrogen makes the molecule polar. The two methylthio groups also contribute to its overall polarity and provide potential sites for coordination with metal impurities. Due to the nitro group, the compound may have a yellowish appearance.
Q2: What are the primary safety precautions to consider when handling this compound and its purification solvents?
Handling of this compound and the solvents used in its purification requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.
-
Flammability: Many organic solvents used for chromatography and recrystallization are flammable. Keep them away from ignition sources such as heat guns, open flames, and non-intrinsically safe electrical equipment.
-
Toxicity: Substituted pyridines and nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Avoid direct contact. In case of exposure, wash the affected area immediately with plenty of water and seek medical attention.
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, according to your institution's hazardous waste disposal procedures.
Troubleshooting Guides
This section addresses specific problems you might encounter during the purification of this compound.
Recrystallization Troubleshooting
Issue 1: The compound oils out instead of crystallizing.
-
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is common with impure compounds or when an inappropriate solvent is used. The presence of impurities can depress the melting point of the mixture, increasing the likelihood of oiling out.
-
Solutions:
-
Add more solvent: The immediate solution is to add more of the hot solvent until the oil redissolves completely. Then, allow the solution to cool very slowly.
-
Lower the crystallization temperature: Try to induce crystallization at a lower temperature by using a solvent with a lower boiling point.
-
Use a solvent pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to get a clear solution and then cool slowly. For a polar compound like this compound, a good starting point for a solvent pair could be ethanol/water or ethyl acetate/hexane.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.
-
Issue 2: No crystals form upon cooling.
-
Causality: This usually indicates that the solution is not supersaturated, meaning too much solvent was used. It can also occur if the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solutions:
-
Reduce solvent volume: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Induce crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Change the solvent: The chosen solvent may be too good at dissolving the compound. A systematic solvent screening is recommended.
-
Issue 3: The recrystallized product is still impure.
-
Causality: The chosen solvent may not effectively differentiate between the desired compound and the impurities. Some impurities may have similar solubility profiles and co-crystallize with the product.
-
Solutions:
-
Perform a second recrystallization: A subsequent recrystallization using the same or a different solvent system can often improve purity.
-
Wash the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities.
-
Consider an alternative purification method: If recrystallization fails to provide the desired purity, column chromatography may be necessary.
-
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To determine the purity of the crude product and to select an appropriate solvent system for column chromatography.
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point for a polar compound is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.
-
Visualization: After the solvent front has reached the top of the plate, remove it and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). The presence of multiple spots indicates impurities.
-
Solvent System Optimization: Adjust the polarity of the mobile phase to achieve a retention factor (Rf) of 0.2-0.4 for the main spot, with good separation from any impurity spots. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will generally decrease the Rf value.
Table 1: Example TLC Solvent Systems for Polar Aromatic Compounds
| Solvent System (v/v) | Polarity | Expected Rf of a Polar Compound |
| 10% Ethyl Acetate in Hexane | Low | High |
| 30% Ethyl Acetate in Hexane | Medium | Moderate |
| 50% Ethyl Acetate in Hexane | High | Low |
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from impurities using silica gel chromatography.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Add the mobile phase continuously to the top of the column and collect fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
dot
Sources
"common side products in the synthesis of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine"
Welcome to our dedicated technical support guide for the synthesis of 6-methyl-2,4-bis(methylthio)-3-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important intermediate. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this synthesis, ensuring a higher yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a key step in the preparation of various pharmaceutically active compounds. The reaction typically involves the electrophilic nitration of 6-methyl-2,4-bis(methylthio)pyridine. While seemingly straightforward, the presence of multiple activating groups and the sensitivity of the methylthio moieties can lead to the formation of several side products, complicating purification and reducing yields. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions based on established principles of organic chemistry.
Reaction Scheme
Caption: General reaction scheme for the nitration of 6-methyl-2,4-bis(methylthio)pyridine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Question 1: My reaction is sluggish, and I have a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a common issue in the nitration of pyridine derivatives, which are inherently less reactive than benzene analogues towards electrophilic aromatic substitution.[1][2][3]
-
Probable Causes:
-
Insufficiently strong nitrating conditions: The combination of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile.[4][5] If the concentration or ratio of these acids is not optimal, the generation of the nitronium ion may be insufficient.
-
Low reaction temperature: While higher temperatures can lead to side reactions, a temperature that is too low may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Poor solubility of the starting material: If the 6-methyl-2,4-bis(methylthio)pyridine does not fully dissolve in the reaction medium, the reaction will be heterogeneous and slow.
-
-
Solutions & Scientific Rationale:
-
Optimize the Nitrating Agent:
-
Action: Carefully increase the concentration of sulfuric acid relative to nitric acid.
-
Rationale: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[4][5] A higher concentration of H₂SO₄ will push the equilibrium towards the formation of NO₂⁺.
-
-
Controlled Temperature Increase:
-
Action: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress by TLC or LC-MS.
-
Rationale: Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency of effective collisions and overcoming the activation energy barrier. However, be cautious, as excessive heat can promote the formation of oxidation and dinitration byproducts.[5][6]
-
-
Ensure Homogeneity:
-
Action: Ensure your starting material is fully dissolved in the sulfuric acid before the addition of nitric acid.
-
Rationale: A homogeneous reaction mixture ensures that all substrate molecules are available for reaction, leading to a faster and more uniform conversion.
-
-
Question 2: My final product is contaminated with a significant amount of a more polar impurity. LC-MS analysis suggests the addition of an oxygen atom. What is this impurity and how can I avoid it?
Answer:
The presence of a more polar impurity with a mass increase of 16 amu strongly suggests the oxidation of one of the methylthio groups to a methylsulfinyl (sulfoxide) group. Nitrating conditions, particularly with concentrated nitric acid, are strongly oxidizing.[7]
-
Probable Side Product: 6-methyl-2-(methylsulfinyl)-4-(methylthio)-3-nitropyridine (or its isomer).
Sources
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00086F [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 6-methyl-2,4-bis(methylthio)-3-nitropyridine
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-methyl-2,4-bis(methylthio)-3-nitropyridine. The nitration of substituted pyridines is a fundamentally challenging transformation that requires a nuanced understanding of electronic effects and careful control over reaction parameters. This document provides in-depth troubleshooting advice, optimized protocols, and the causal reasoning behind experimental choices to empower you to overcome common synthetic hurdles.
The Synthetic Challenge: A Balancing Act of Electronics
The successful nitration of 6-methyl-2,4-bis(methylthio)pyridine hinges on navigating a complex electronic landscape. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2][3] This inherent lack of reactivity necessitates the use of potent nitrating agents and often harsh reaction conditions.[1]
However, the starting material possesses three electron-donating groups (EDGs): one methyl group and two methylthio groups. These groups activate the ring and direct the incoming electrophile (the nitronium ion, NO₂⁺). The primary challenge lies in achieving selective nitration at the C3 position while avoiding common side reactions, chiefly:
-
Oxidation of the Methylthio Groups: The sulfur atoms in the methylthio groups are susceptible to oxidation by strong nitric acid, leading to the formation of sulfoxide and sulfone byproducts.
-
Over-nitration: The activating nature of the substituents can potentially lead to the introduction of a second nitro group.
-
Regioselectivity Issues: While the desired product is the 3-nitro isomer, formation of other isomers, such as the 5-nitro derivative, is possible.
This guide provides a systematic approach to mitigate these issues.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is low, or I am recovering a significant amount of unreacted starting material. What should I do?
A1: This is a classic indication of insufficient reaction activation. The deactivating effect of the pyridine ring must be overcome for the electrophilic substitution to proceed efficiently.
-
Causality: The pyridine nitrogen protonates in the strong acidic medium of the nitrating mixture, further increasing its electron-withdrawing effect and deactivating the ring. While the methyl and methylthio groups are activators, harsh conditions are still required.[1][3]
-
Troubleshooting Steps:
-
Increase Acid Strength: Ensure your nitrating mixture is sufficiently potent. A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the typical starting point.[4] If this fails, consider using fuming nitric acid or oleum (fuming sulfuric acid) to generate a higher concentration of the active nitronium ion (NO₂⁺).[5]
-
Elevate Reaction Temperature: Many pyridine nitrations require elevated temperatures to proceed at a reasonable rate.[6] Cautiously increase the reaction temperature in increments (e.g., from 0°C to room temperature, then to 40-50°C), while carefully monitoring for the appearance of byproducts using TLC (see Protocol 2).
-
Extend Reaction Time: If the reaction is clean but conversion is low, extending the reaction time may be sufficient to drive it to completion. Monitor the reaction progress every 1-2 hours.
-
Q2: My reaction is producing a complex mixture of products, including what I suspect is an isomeric byproduct. How can I improve selectivity?
A2: This points to issues with regioselectivity and potential over-nitration. The directing effects of the three activating groups are key to understanding and controlling the outcome. The methyl and methylthio groups are ortho, para-directing. Nitration at C3 is ortho to two methylthio groups, while nitration at C5 is ortho to one methylthio and one methyl group. Fine-tuning the reaction conditions is crucial for favoring the desired C3 isomer.
-
Causality: The rate of addition and local concentration of the nitrating agent can significantly impact selectivity. A high local concentration of the nitronium ion can overcome the subtle energetic differences between the possible sites of attack, leading to a mixture of isomers.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05 to 1.2 equivalents). A large excess dramatically increases the risk of both di-nitration and side-product formation.[1]
-
Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of your substrate at a low temperature (e.g., 0°C).[1] This maintains a low concentration of the electrophile, favoring the most kinetically accessible and thermodynamically stable product.
-
Maintain Low Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will enhance selectivity. Start at 0°C or even -10°C before slowly allowing the reaction to warm if necessary.
-
Q3: I'm observing byproducts with significantly different polarity (lower Rf on TLC) and higher mass in my MS data. What are these and how can I prevent them?
A3: This is a strong indicator of oxidation of one or both of the methylthio (-SCH₃) groups to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) moieties.
-
Causality: Nitric acid is a powerful oxidizing agent, and thioethers are readily oxidized under these conditions. This reaction is often temperature-dependent, becoming more prevalent at higher temperatures.
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature as low as possible (ideally 0°C or below) throughout the addition of the nitrating agent. Avoid any temperature spikes.
-
Alternative Nitrating Agents: If oxidation remains a persistent issue, consider alternative, less-oxidizing nitrating agents. Reagents like N-nitropyridinium salts or nitronium tetrafluoroborate (NO₂BF₄) can sometimes effect nitration under milder conditions, though their reactivity with a deactivated ring must be evaluated.
-
Q4: What is a reliable general procedure for the reaction work-up and product purification?
A4: Proper work-up is essential to neutralize the strong acid and isolate the crude product before purification.
-
Causality: The reaction mixture is highly acidic and must be neutralized carefully to prevent product degradation and to allow for extraction into an organic solvent. Pouring the acidic mixture onto ice serves to rapidly quench the reaction and dissipate the heat generated during neutralization.
-
Recommended Work-up and Purification:
-
Quenching: Once the reaction is complete, cool the reaction vessel in an ice bath and slowly pour the mixture onto a larger beaker filled with crushed ice with vigorous stirring.[6]
-
Neutralization: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) or another suitable base until the pH of the aqueous solution is neutral to slightly basic (pH 7-8). Be cautious, as this will generate significant CO₂ gas.[1][6]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, acetone, or hexanes/ethyl acetate).[6]
-
Recommended Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 3.1: Optimized Nitration of 6-methyl-2,4-bis(methylthio)pyridine
This protocol prioritizes selectivity and the minimization of oxidative side products.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add 6-methyl-2,4-bis(methylthio)pyridine (1.0 eq).
-
Cooling: Cool the flask to 0°C using an ice-salt bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 volumes relative to the substrate) while ensuring the internal temperature does not rise above 5-10°C. Stir until the substrate is fully dissolved.
-
Preparation of Nitrating Agent: In a separate flask, cool concentrated nitric acid (HNO₃, 1.1 eq) to 0°C.
-
Slow Addition: Using the addition funnel, add the cold nitric acid to the substrate solution dropwise over 30-60 minutes. Critically, maintain the internal reaction temperature at or below 0°C throughout the addition.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction's progress by TLC (see Protocol 3.2). If no significant conversion is observed, allow the reaction to warm slowly to room temperature and continue stirring.
-
Work-up: Once the reaction is complete, follow the work-up procedure detailed in A4 .
Protocol 3.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Carefully withdraw a small aliquot (~1-2 drops) from the reaction mixture and quench it in a vial containing ice and a small amount of ethyl acetate and saturated sodium carbonate solution. Shake well.
-
Spotting: Use a capillary tube to spot the organic layer onto a silica gel TLC plate. Also spot the starting material for comparison.
-
Elution: Develop the plate using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Adjust the polarity as needed.
-
Visualization: Visualize the spots under UV light (254 nm). The product should appear as a new spot, typically with a slightly higher polarity (lower Rf) than the starting material. Oxidized byproducts will likely have a much lower Rf value.
Visualization of Key Processes
Visual aids can help clarify complex decision-making and chemical principles.
Diagram 1: Troubleshooting Decision Tree
Caption: Potential products from the nitration reaction.
Summary of Reaction Parameters
This table summarizes the key variables and their expected impact on the reaction outcome. Use it as a quick reference when designing your experiments.
| Parameter | Low Setting | High Setting | Impact on Yield & Selectivity | Recommendation |
| Temperature | 0°C or below | > Room Temp | Low Temp: Favors selectivity, minimizes oxidation. High Temp: Increases reaction rate but promotes byproduct formation. | Start at 0°C and increase only if necessary. |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | Fuming HNO₃/Oleum | Stronger Agent: Increases conversion for deactivated rings. Weaker Agent: May not be reactive enough. | Use standard conc. acids first; switch to fuming agents only if conversion is low. |
| HNO₃ Stoichiometry | 1.05 eq | > 1.5 eq | Low Stoich: Minimizes over-nitration and side reactions. High Stoich: Increases risk of byproducts. | Use 1.05 - 1.2 equivalents for optimal results. |
| Addition Rate | Slow (dropwise) | Fast (aliquot) | Slow Addition: Enhances selectivity by keeping [NO₂⁺] low. Fast Addition: Leads to poor selectivity and potential thermal runaway. | Always add the nitrating agent slowly and with efficient cooling. |
References
- Technical Support Center: Pyridine Synthesis - Preventing Over-Nitr
- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- US Patent US5945537A - Nitration of pyridine-2, 6-diamines.
- EAS Reactions of Pyridine Explained. Pearson+.
- Organic Chemistry: Why is the nitration and sulphon
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Nitr
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Degradation of 6-methyl-2,4-bis(methylthio)-3-nitropyridine
Welcome to the technical support center for 6-methyl-2,4-bis(methylthio)-3-nitropyridine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound during experimental work. In the absence of extensive direct studies on this specific molecule, this guide synthesizes information from analogous chemical structures and reaction principles to provide a robust framework for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that are susceptible to degradation?
A1: The primary sites of potential degradation on this compound are the nitro group, the two methylthio groups, and the methyl group attached to the pyridine ring. The electron-deficient nature of the nitropyridine ring also makes it susceptible to certain reactions.
Q2: How should I handle and store this compound to minimize degradation?
A2: To ensure the stability of your compound, it is recommended to store it in a cool, dry, and dark place in a tightly sealed container. Based on the reactivity of similar nitroaromatic compounds, exposure to light, particularly UV radiation, should be avoided to prevent photodegradation.[1][2] For solutions, using amber vials or wrapping containers in aluminum foil is a good practice. Preparing fresh solutions for experiments is ideal.
Q3: What are the likely degradation pathways for this compound under typical experimental conditions?
A3: While specific data for this molecule is limited, based on the chemistry of related compounds, the main degradation pathways are likely to be:
-
Reduction of the nitro group: A common pathway for nitroaromatic compounds, potentially yielding nitroso, hydroxylamino, or amino derivatives.[1]
-
Nucleophilic substitution: The nitro and/or methylthio groups may be displaced by strong nucleophiles.
-
Hydrolysis of the methylthio groups: These groups could be susceptible to hydrolysis, especially under acidic or basic conditions.[3]
-
Oxidation: The methyl group on the pyridine ring or the ring itself could undergo oxidation.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: I am observing unexpected peaks in my HPLC or LC-MS analysis after my reaction or during a stability study.
Question: What are the potential identities of these new peaks?
Answer: Unexpected peaks likely correspond to degradation products. The identity of these products will depend on the specific conditions of your experiment (e.g., pH, presence of reducing or oxidizing agents, light exposure). Here are some possibilities to consider:
-
Nitro Group Reduction: If your reaction conditions are reductive or if you are studying metabolism, you may be observing the formation of 2-amino-6-methyl-2,4-bis(methylthio)-3-aminopyridine or the corresponding nitroso and hydroxylamino intermediates. The molecular weight of the amino product would be 30 atomic mass units (amu) lower than the parent compound.
-
Hydrolysis of Methylthio Groups: The presence of water, especially at non-neutral pH, could lead to the hydrolysis of one or both methylthio groups to hydroxyl groups. The replacement of a methylthio group (-SCH3) with a hydroxyl group (-OH) would result in a decrease in molecular weight of 14 amu for each hydrolyzed group.
-
Oxidation of the Methyl Group: Oxidative conditions could lead to the formation of 2,4-bis(methylthio)-3-nitropyridine-6-carboxylic acid or the corresponding alcohol. Microbial transformation studies on a similar compound, 2-amino-4-methyl-3-nitropyridine, have shown oxidation of the methyl group to a hydroxymethyl group.[4]
dot
Caption: Potential degradation pathways of this compound.
Issue 2: My reaction is not proceeding as expected, and I suspect the starting material is degrading under the reaction conditions.
Question: How can I test the stability of this compound under my specific reaction conditions?
Answer: A forced degradation study is a valuable tool to assess the stability of your compound. This involves subjecting the compound to your reaction conditions in the absence of other reactants and monitoring its concentration over time.
Protocol: Forced Degradation Study
-
Prepare a stock solution of this compound in your reaction solvent at a known concentration.
-
Set up control experiments:
-
Reaction Conditions Minus Reactants: Aliquot the stock solution into a reaction vessel and add all other components of your reaction mixture except for the key reactants.
-
Solvent Only: Aliquot the stock solution into a vessel containing only the solvent.
-
-
Incubate the samples under your standard reaction conditions (temperature, light, atmosphere).
-
Sample at time points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the amount of remaining parent compound and identify any major degradation products.[5]
Data Interpretation:
| Condition | Expected Outcome if Stable | Indication of Degradation |
| Reaction Conditions | Concentration of parent compound remains constant. | Decrease in parent compound concentration and appearance of new peaks. |
| Solvent Only | Concentration of parent compound remains constant. | Suggests solvent-induced degradation. |
dot
Caption: Workflow for a forced degradation study.
Issue 3: I am performing a reaction in a strongly acidic or basic medium and observing significant loss of my starting material.
Question: Is this compound stable to strong acids and bases?
Answer: While there is no direct data, nitropyridine derivatives can be susceptible to degradation under strongly acidic or basic conditions.[2] Additionally, methylthio groups on aromatic rings can undergo hydrolysis under these conditions.[6]
-
Strongly Acidic Conditions: Protonation of the pyridine nitrogen can further activate the ring towards certain reactions. Hydrolysis of the methylthio groups is a possibility.
-
Strongly Basic Conditions: Nitropyridines can be susceptible to nucleophilic attack. Strong bases may also facilitate the hydrolysis of the methylthio groups.
Recommendation: If your reaction allows, perform it at a pH closer to neutral. If extreme pH is necessary, consider minimizing reaction time and temperature to reduce degradation. A forced degradation study at different pH values can help you determine the stability window for your compound.
References
- King, C. M. (1988). Metabolism and Biological Effects of Nitropyrene and Related Compounds. Health Effects Institute.
- Howard, P. C., Hecht, S. S., & Beland, F. A. (Eds.). (1990). Nitroarenes: Occurrence, Metabolism, and Biological Impact. Plenum Press.
- Maher, V. M., & McCormick, J. J. (1988). Studies on the Metabolism and Biological Effects of Nitropyrene and Related Nitro-polycyclic Aromatic Compounds in Diploid Human Fibroblasts. Health Effects Institute.
- Beland, F. A., Fullerton, N. F., & Heflich, R. H. (1988). Metabolism and Biological Effects of Nitropyrene and Related Compounds. Health Effects Institute.
- King, C. M. (1988). Metabolism and biological effects of nitropyrene and related compounds. Res Rep Health Eff Inst., (16), 1-22.
- BenchChem. (2025). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
- Wood, H. C. S., & Wrigglesworth, R. (1970). Syntheses of highly functionalised pteridines. Journal of the Chemical Society C: Organic, 13, 1717-1721.
- BenchChem. (2025). Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
- O'Neill, P. M., & Ward, S. A. (2003). Nitropyridines, Their Synthesis and Reactions.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene.
- Tully, T., Liu, M., Huang, Y., Ye, Q., Patel, R. N., & Goswami, A. (2012). Microbial transformation of 2-amino-4-methyl-3-nitropyridine. Journal of industrial microbiology & biotechnology, 39(12), 1789–1799.
- Wang, L., Wei, J., Wu, R., Cheng, G., Li, X., Hu, J., Hu, Y., & Sheng, R. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic chemistry frontiers, 4(2), 214–223.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial transformation of 2-amino-4-methyl-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
"analytical challenges in characterizing 6-methyl-2,4-bis(methylthio)-3-nitroPyridine"
Welcome to the technical support guide for the analytical characterization of 6-methyl-2,4-bis(methylthio)-3-nitropyridine. This document provides field-proven insights and troubleshooting advice for researchers, scientists, and drug development professionals. Given the compound's unique structural features—a basic pyridine core, oxidizable thioether groups, and an reducible nitro group—its analysis requires careful method development to ensure data integrity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
The primary analytical technique for non-volatile molecules like this compound is reverse-phase HPLC. However, the molecule's basicity and potential for secondary interactions can lead to common issues such as poor peak shape.
FAQ 1: My HPLC peak for the main compound is tailing significantly. What is the cause and how can I fix it?
Answer: Peak tailing for this compound is the most common issue reported and is primarily caused by secondary interactions between the basic pyridine nitrogen and residual silanol groups on the silica-based stationary phase.[1][2] These interactions create a secondary retention mechanism, leading to an asymmetric peak shape which can compromise resolution and accurate integration.[2]
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is to operate at a lower pH (e.g., pH 2.5-3.5) by adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[3] At this pH, the pyridine nitrogen is protonated, and the silanol groups are non-ionized, which minimizes the unwanted ionic interactions.[1]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanol activity.[2] If tailing persists, switching to a column with a different bonding chemistry, such as one with a polar-embedded phase, can provide additional shielding of the silica surface.[2]
-
Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH on the column surface, especially if your sample is dissolved in a solvent with a different pH.
Experimental Protocol: Mitigating Peak Tailing
| Step | Action | Rationale |
| 1 | Mobile Phase Preparation | Prepare Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Prepare Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. |
| 2 | Column Selection | Use a modern, end-capped C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Extend-C18). |
| 3 | Initial Gradient | Start with a shallow gradient, for example, 5-95% B over 15 minutes, to ensure good separation from any impurities. |
| 4 | Sample Preparation | Dissolve the compound in the initial mobile phase composition (e.g., 95% A: 5% B) to prevent peak distortion due to solvent mismatch. |
| 5 | System Evaluation | Inject a well-characterized basic compound (e.g., amitriptyline) to confirm the system is not contributing to peak tailing before analyzing your compound. |
FAQ 2: I am seeing unexpected peaks in my chromatogram, especially in older samples. What could they be?
Answer: The thioether (-SCH3) groups in this compound are susceptible to oxidation, which can form sulfoxide and, subsequently, sulfone analogs. These oxidized species are more polar and will typically elute earlier than the parent compound in a reverse-phase system. The nitro group is generally stable under typical HPLC conditions but can be light-sensitive.[4][5]
Troubleshooting & Identification Workflow:
Caption: Workflow for identifying oxidation-related impurities.
To confirm the identity of these peaks, a liquid chromatography-mass spectrometry (LC-MS) analysis is recommended. Look for ions corresponding to the mass of the parent compound plus 16 Da (sulfoxide) and plus 32 Da (sulfone).
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is crucial for confirming the molecular weight and structure of the compound. The choice of ionization technique and interpretation of the fragmentation pattern are key.
FAQ 3: What is the best ionization technique for this molecule, and what ions should I expect?
Answer: Electrospray ionization (ESI) in positive ion mode is the recommended technique. The basic pyridine nitrogen is readily protonated, leading to a strong signal for the protonated molecule, [M+H]+. Atmospheric pressure chemical ionization (APCI) could also be effective.
Expected Ions in High-Resolution MS:
| Ion Species | Description | Expected Exact Mass |
| [M+H]+ | Protonated Molecule | C8H12N2O2S2 + H+ |
| [M+Na]+ | Sodium Adduct | C8H12N2O2S2 + Na+ |
| [2M+H]+ | Protonated Dimer | (C8H12N2O2S2)2 + H+ |
The thioether groups are known to undergo skeletal rearrangements in the mass spectrometer, which can lead to characteristic fragmentation patterns.[6] Common neutral losses may include the loss of a methyl radical (•CH3) or a methylthio radical (•SCH3).
FAQ 4: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for this compound?
Answer: GC-MS is generally not recommended for this compound. The compound has a relatively high molecular weight and contains functional groups that are prone to thermal degradation. Nitroaromatic compounds can be thermally labile, potentially decomposing in the hot GC inlet.[7] Furthermore, the polarity of the molecule may require derivatization to achieve good peak shape and prevent adsorption in the GC system.[8] If GC-MS must be used, a low injection temperature and a short, inert column should be tested first, but HPLC is the more robust method.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structure elucidation. The substitution pattern on the pyridine ring leads to a predictable, yet potentially complex, spectrum.
FAQ 5: I am having trouble assigning the proton (¹H) and carbon (¹³C) NMR signals. What are the expected chemical shifts?
Answer: A definitive assignment requires experimental data, but chemical shifts can be predicted based on the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, while the methyl and methylthio groups are electron-donating.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The sole aromatic proton (at the 5-position) will appear as a singlet and will be shifted downfield due to the influence of the adjacent nitro group. The methyl protons and methylthio protons will also appear as singlets. For ¹³C NMR, computational methods and comparison with similar substituted pyridines can aid in assignment.[9][10] The carbon attached to the nitro group (C3) and the carbons attached to the sulfur atoms (C2, C4) will be significantly affected.
NMR Troubleshooting Workflow:
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
"managing impurities in reactions with 6-methyl-2,4-bis(methylthio)-3-nitroPyridine"
Welcome to the technical support center for 6-methyl-2,4-bis(methylthio)-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and handling of this key chemical intermediate. As Senior Application Scientists, we have compiled this guide based on a combination of established chemical principles and field-proven insights to help you manage impurities and optimize your reactions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: I am synthesizing this compound from 2,4-dichloro-6-methyl-3-nitropyridine and sodium thiomethoxide, but my yields are consistently low. What are the potential causes and how can I improve them?
Answer:
Low yields in this nucleophilic aromatic substitution (SNAr) reaction can stem from several factors, primarily related to the quality of reagents and reaction conditions.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure you are using a sufficient excess of sodium thiomethoxide (typically 2.2-2.5 equivalents) to drive the reaction to completion. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO at room temperature to 50°C. Consider extending the reaction time if starting material is still present.
-
-
Degradation of Sodium Thiomethoxide: Sodium thiomethoxide is highly hygroscopic and can degrade upon exposure to moisture, leading to the formation of sodium hydroxide and methanethiol. The presence of hydroxide can lead to unwanted side reactions.
-
Solution: Use freshly prepared or properly stored anhydrous sodium thiomethoxide. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: The presence of water can lead to the formation of hydrolysis byproducts. Additionally, incomplete substitution can result in the formation of mono-substituted intermediates.
-
Solution: Ensure all solvents and reagents are anhydrous. The use of dry solvents will minimize the formation of hydroxy-substituted impurities.
-
-
Product Loss During Work-up and Purification: The product may be partially lost during the aqueous work-up or purification steps.
-
Solution: Carefully optimize your extraction and crystallization procedures. Ensure the pH of the aqueous phase during work-up is controlled to prevent any potential degradation of the product. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can effectively purify the product while minimizing loss.
-
Issue 2: Unexpected Peaks in NMR or Mass Spectrum
Question: I have isolated my product, but the 1H NMR and/or mass spectrum shows unexpected peaks. What are the likely impurities?
Answer:
The presence of unexpected peaks in your analytical data points to the formation of impurities during the reaction. Based on the reaction mechanism, several common impurities can be anticipated.
Visualizing the Reaction and Impurity Formation
The following diagram illustrates the intended synthetic pathway and the formation of common impurities.
Caption: Synthetic pathway and potential side reactions.
Common Impurities and Their Identification
The following table summarizes the most common impurities, their likely origin, and key analytical signatures.
| Impurity Name | Structure | Probable Cause | Key Analytical Signatures |
| 2-chloro-4-methylthio-6-methyl-3-nitropyridine & 4-chloro-2-methylthio-6-methyl-3-nitropyridine | Isomeric mixture | Incomplete reaction (insufficient NaSMe or reaction time). | Mass spec will show a peak corresponding to the monosubstituted product. 1H NMR will show distinct aromatic and methylthio signals different from the final product. |
| 2-hydroxy-4-methylthio-6-methyl-3-nitropyridine & 4-hydroxy-2-methylthio-6-methyl-3-nitropyridine | Isomeric mixture | Reaction with residual water. | Mass spec will show a peak corresponding to the hydrolyzed product. The presence of an -OH group can be confirmed by IR spectroscopy and a broad signal in the 1H NMR (if not exchanged with D₂O). |
| Starting Material: 2,4-dichloro-6-methyl-3-nitropyridine | Incomplete reaction. | Signals corresponding to the starting material will be present in the 1H NMR and a corresponding molecular ion peak in the mass spectrum. | |
| Dimethyl disulfide (CH₃SSCH₃) | CH₃-S-S-CH₃ | Oxidation of sodium thiomethoxide. | A volatile impurity that may be observed by GC-MS of the crude reaction mixture. In 1H NMR, it appears as a singlet around 2.4 ppm. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The compound should be stored in a cool, dry, and dark place in a well-sealed container to prevent degradation. It is relatively stable under normal laboratory conditions, but prolonged exposure to light and moisture should be avoided.
Q2: What are some common side reactions to be aware of when working with this compound?
A2: Besides the formation of the impurities listed above, further reactions can occur depending on the subsequent reaction conditions. The nitro group can be reduced to an amino group using various reducing agents. The methylthio groups can be oxidized to sulfoxides and sulfones. Under strongly basic conditions or with certain nucleophiles, displacement of the methylthio groups can occur, though this is less common due to the deactivating effect of the nitro group at the 3-position.[1]
Q3: Can I use other thiol sources instead of sodium thiomethoxide?
A3: Yes, other thiolates can be used, but the reaction conditions may need to be optimized. The reactivity of the thiolate will depend on its nucleophilicity and steric bulk. For instance, using sodium ethanethiolate would be expected to yield the corresponding bis(ethylthio) derivative.
Q4: What is the role of the nitro group in this reaction?
A4: The nitro group is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic aromatic substitution.[2] It stabilizes the negative charge in the Meisenheimer intermediate, thus facilitating the displacement of the chloride leaving groups. The inductive effect of the nitro group makes the carbon atoms at the 2- and 4-positions more electrophilic and prone to nucleophilic attack.[2]
Q5: Are there any specific safety precautions I should take when handling this compound and its precursors?
A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). The starting material, 2,4-dichloro-6-methyl-3-nitropyridine, is a halogenated nitroaromatic compound and should be handled with care. Sodium thiomethoxide is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF (5-10 volumes) under a nitrogen atmosphere, add sodium thiomethoxide (2.2-2.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Protocol 2: TLC Monitoring of the Reaction
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v) is a good starting point. Adjust the polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product and starting material should have different Rf values.
References
- Google Patents. (n.d.). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
ResearchGate. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
PubChem. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
-
Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Retrieved from [Link]
-
Pearson. (n.d.). Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH3) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C. Retrieved from [Link]
-
RSC Publishing. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Retrieved from [Link]
-
Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
-
The Hebrew University of Jerusalem. (1971). Methylation reactions of 6-methylthio-8-phenylpurines. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
HZDR. (n.d.). 6-(6-Methyl-1,2,4,5-tetrazine-3-yl)-2,2-bipyridine: A N-donor ligand for the separation of lanthanides(III) and actinides(III). Retrieved from [Link]
-
ScienceDirect. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Pearson. (n.d.). Provide the structure of the product formed from the reaction of 1-bromo-2,4,6. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
-
MDPI. (2019). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
-
MDPI. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethyl-3-nitropyridine. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Considerations for the Synthesis of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine
Welcome to the Technical Support Center for the synthesis of 6-methyl-2,4-bis(methylthio)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this multi-step synthesis. We will delve into common challenges, provide detailed troubleshooting guides, and offer practical, field-proven insights to ensure a successful and safe scale-up process.
The synthesis of this compound typically proceeds through a sequence involving the nitration of a substituted pyridine, followed by nucleophilic aromatic substitution with methylthiolate. Each of these steps presents unique challenges when transitioning from laboratory scale to larger batch production. This guide will address these challenges in a question-and-answer format, focusing on the causality behind experimental choices to empower you with a deeper understanding of the process.
I. Frequently Asked Questions (FAQs)
Synthesis Pathway Overview
A common synthetic route to this compound involves the following key transformations:
-
Nitration: Introduction of a nitro group onto a pyridine ring. A common precursor is 2,4-dichloro-6-methylpyridine.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of leaving groups (e.g., chloro groups) by a sulfur nucleophile, such as sodium methylthiolate.
Part 1: Nitration of the Pyridine Ring
Q1: My nitration of 2,4-dichloro-6-methylpyridine is resulting in low yields and the formation of multiple nitrated products. What are the likely causes and how can I improve selectivity?
A1: Low yields and poor selectivity in pyridine nitration are common issues, primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1][2][3] This necessitates harsh reaction conditions (e.g., fuming nitric acid, high temperatures), which can lead to side reactions and over-nitration.[1]
Troubleshooting Guide: Low Yield and Poor Selectivity in Nitration
| Potential Cause | Explanation | Recommended Solution |
| Excessive Nitrating Agent | A large excess of the nitrating agent significantly increases the probability of di- and tri-nitration.[1] | Use a minimal excess of the nitrating agent. Carefully control the stoichiometry. |
| Poor Temperature Control | Nitration is a highly exothermic reaction.[4][5] Runaway reactions can lead to decomposition and the formation of unwanted byproducts.[6] | Maintain strict temperature control. Add the nitrating agent slowly and portion-wise to the reaction mixture, ensuring efficient heat dissipation.[1] Utilize a cooling bath (e.g., ice-salt or dry ice/acetone). |
| Sub-optimal Reaction Time | Prolonged reaction times can lead to the formation of over-nitrated products.[1] | Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction once the desired mono-nitrated product is maximized. |
| Inadequate Mixing | Inefficient mixing can create localized "hot spots" of high nitrating agent concentration, leading to over-nitration and side reactions.[7] | Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the nitrating agent. |
Q2: What are the critical safety considerations when scaling up a nitration reaction?
A2: Safety is the paramount concern during the scale-up of nitration reactions due to the use of highly corrosive and oxidizing acids and the potential for thermal runaway.[8][9][10]
Key Safety Precautions for Nitration Scale-Up:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[11]
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies to understand the reaction's thermal profile, including the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[9][10] This data is crucial for designing a safe and controllable process.
-
Controlled Addition: The nitrating agent should be added at a slow, controlled rate to manage the exotherm.[1][6]
-
Emergency Quenching Plan: Have a well-defined and rehearsed quenching procedure in place in case of a thermal runaway. This typically involves pouring the reaction mixture onto a large excess of crushed ice.[11]
-
Proper Ventilation: Conduct the reaction in a well-ventilated fume hood to handle the potential release of toxic nitrogen oxides (NOx) gases.[6]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Q3: I am observing incomplete conversion during the nucleophilic substitution of 2,4-dichloro-6-methyl-3-nitropyridine with sodium methylthiolate. What factors could be limiting the reaction?
A3: Incomplete conversion in SNAr reactions on nitropyridines can be attributed to several factors, including the quality of the nucleophile, solvent effects, and reaction temperature. The nitro group activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it.[12][13]
Troubleshooting Guide: Incomplete SNAr Conversion
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Nucleophile | Sodium methylthiolate is hygroscopic and can degrade upon exposure to air and moisture, reducing its nucleophilicity. | Use freshly prepared or properly stored sodium methylthiolate. Consider preparing it in situ from methanethiol and a strong base (e.g., sodium hydride) under an inert atmosphere. |
| Inappropriate Solvent | The solvent plays a crucial role in solvating the nucleophile and the intermediate Meisenheimer complex. | Aprotic polar solvents like DMF or DMSO are generally effective for SNAr reactions as they solvate the cation of the nucleophile, leaving the anion more reactive.[12] |
| Insufficient Temperature | While the reaction is generally facile, insufficient thermal energy may lead to slow reaction rates and incomplete conversion. | Gradually increase the reaction temperature while monitoring for the formation of degradation products by TLC or HPLC. |
| Presence of Water | Water can compete with the methylthiolate as a nucleophile and can also protonate the nucleophile, reducing its effectiveness. | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q4: I am observing the formation of monosubstituted byproducts (e.g., 2-chloro-6-methyl-4-(methylthio)-3-nitropyridine). How can I favor the formation of the desired disubstituted product?
A4: The formation of monosubstituted products is a common challenge and is often a result of insufficient nucleophile or sub-optimal reaction conditions.
Strategies to Promote Disubstitution:
-
Stoichiometry of the Nucleophile: Use a slight excess of sodium methylthiolate (e.g., 2.1-2.5 equivalents) to drive the reaction to completion and ensure both chloro groups are displaced.
-
Reaction Time and Temperature: Increasing the reaction time and/or temperature can help to push the second substitution to completion. As always, monitor the reaction to avoid product degradation.
-
Stepwise Addition: In some cases, a stepwise approach where the first substitution is allowed to complete before adding more nucleophile and increasing the temperature for the second substitution can improve selectivity.
II. Experimental Protocols
Protocol 1: Nitration of 2,4-dichloro-6-methylpyridine
This protocol provides a general procedure for the nitration of 2,4-dichloro-6-methylpyridine. Caution: This reaction is highly exothermic and should be performed with extreme care and appropriate safety precautions.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice/salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.[1] Maintain the temperature below 10 °C during the addition.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dichloro-6-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid).[14] Cool the solution to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture to the pyridine solution via the dropping funnel, maintaining the internal temperature below 10 °C.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice.[11][15]
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium carbonate solution) until the pH is neutral.[1][11] The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).[1][15]
Protocol 2: Synthesis of this compound via SNAr
This protocol outlines a general procedure for the nucleophilic aromatic substitution. Caution: Methanethiol and its salts are toxic and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,4-dichloro-6-methyl-3-nitropyridine in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).[12]
-
Addition of Nucleophile: Add sodium methylthiolate portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing water or ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[11]
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
III. Concluding Remarks
The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the underlying chemical principles and a meticulous approach to process optimization and safety. By carefully controlling reaction parameters, particularly temperature and stoichiometry, and by using high-quality reagents, researchers can overcome the common challenges associated with this synthesis. This guide provides a framework for troubleshooting and optimizing the process, but it is essential to remember that each scale-up is unique and may require further empirical optimization. Always prioritize safety and conduct a thorough risk assessment before proceeding with any large-scale reaction.
IV. References
-
ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]
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PMC - NIH. Continuous flow nitration in miniaturized devices. [Link]
-
ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]
-
PMC - NIH. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
-
MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
-
ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]
-
ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]
-
RSC Publishing. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. [Link]
-
ResearchGate. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]
-
Stanford Environmental Health & Safety. Scale Up Safety_FINAL. [Link]
-
Nanjing Tech University. Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO3-AC2O as nitrating agent. [Link]
-
Unknown Source. 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
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Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
-
Sci-Hub. Nucleophilic Aromatic Substitution of Methyl 3‐Nitropyridine‐4‐carboxylate. [Link]
-
Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Reddit. Nitration of 4-acetyl-pyridine : r/Chempros. [Link]
-
Quora. Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? [Link]
-
PMC - NIH. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
-
Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
-
Google Patents. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
-
ResearchGate. Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. | Request PDF. [Link]
-
RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Link]
-
Pharmaffiliates. CAS No : 321913-54-6 | Product Name : 3-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile. [Link]
-
Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
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Technical Support Center: Safe Handling of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine
This guide provides comprehensive safety protocols and troubleshooting advice for researchers, scientists, and drug development professionals working with 6-methyl-2,4-bis(methylthio)-3-nitroPyridine. The following information is synthesized from established safety data sheets and best laboratory practices to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Acute Toxicity (Dermal): Fatal in contact with skin.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Understanding these hazards is the first step in implementing effective safety measures. The "fatal in contact with skin" classification underscores the critical importance of appropriate personal protective equipment (PPE).
Q2: What immediate actions should I take in case of accidental exposure?
A2: Rapid and appropriate first aid is crucial. The course of action depends on the route of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove all contaminated clothing and shoes.[4] Due to the high dermal toxicity, seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure. Store this compound in a tightly closed container in a dry and well-ventilated area.[1][2][3] The storage area should be secure and accessible only to authorized personnel.[1] It is also noted to be hygroscopic, so protection from moisture is important.[1]
Q4: How should I dispose of waste containing this chemical?
A4: Dispose of waste containing this compound in accordance with all local, state, and federal regulations. The chemical should be left in its original container and not mixed with other waste.[1] Uncleaned containers should be treated as the product itself.[1] All disposal should be handled by a licensed professional waste disposal service.[1][2]
Troubleshooting Guide
Scenario 1: I've spilled a small amount of this compound powder on the lab bench.
-
Immediate Action:
-
Alert others in the immediate vicinity.
-
If safe to do so, prevent the spread of the powder.
-
Evacuate the area if the spill is large or if you are unsure how to proceed.
-
-
Cleanup Protocol:
-
Don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Carefully sweep up the spilled solid, avoiding dust generation.[6]
-
Place the swept-up material into a suitable, labeled container for disposal.[6]
-
Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety office) and then with soap and water.
-
Place all cleanup materials into the hazardous waste container.
-
Wash your hands thoroughly after the cleanup is complete.
-
Scenario 2: I'm unsure if my current lab coat and gloves are sufficient for handling this compound.
-
Analysis: Given the "fatal in contact with skin" hazard, standard cotton lab coats and thin disposable gloves (e.g., nitrile) may not provide adequate protection, especially for prolonged handling or in the event of a splash.
-
Recommended Action:
-
Gloves: Use chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[7] Consult your institution's safety officer or the glove manufacturer's compatibility charts for specific recommendations.
-
Body Protection: Wear a chemically resistant lab coat or apron over your regular lab coat. For larger quantities or tasks with a higher risk of splashing, consider a disposable coverall.[8]
-
Eye and Face Protection: Wear chemical safety goggles.[3][6] In situations with a splash hazard, a face shield should also be worn.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[1][10]
-
Data and Protocols
Hazard Summary Table
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity (Dermal) | Category 2 | H310: Fatal in contact with skin[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Protocol
Objective: To establish a minimum set of PPE for the routine handling of small quantities of this compound in a laboratory setting.
Methodology:
-
Hand Protection: Wear appropriate chemical-resistant gloves.[6][7][11] Double-gloving is recommended.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166.[6][11]
-
Body Protection: Wear a clean, buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron or coverall is necessary.[6][8][11]
-
Respiratory Protection: A NIOSH-approved respirator should be used if there is a potential for generating dust or aerosols.[1][10][11] All work should be conducted in a certified chemical fume hood.[6]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Visual Guide for Spill Response
Caption: Step-by-step procedure for responding to a spill.
References
-
Cole-Parmer, Safety Data Sheet for 2,6-Dichloro-3-Nitropyridine. [Link]
-
PubChem, 6-Methyl-3-nitropyridine-2-carboxylic acid. [Link]
- Google Patents, WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
PubChem, 2,4,6-Trimethyl-3-nitropyridine. [Link]
-
Covestro, Guidance for Selection of Protective Clothing for MDI Users. [Link]
-
The Good Scents Company, 2-methyl thio-3,5 or 6-methyl pyrazine. [Link]
-
Cole-Parmer, Material Safety Data Sheet - 2-Hydroxy-6-Methylpyridine, 97%. [Link]
-
American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
PubChem, 4-Methyl-3-nitropyridine. [Link]
-
Cole-Parmer, Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine. [Link]
-
Cole-Parmer, Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. [Link]
-
Code of Federal Regulations, Appendix A to § 172.101 - List of Hazardous Substances and Reportable Quantities. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 6-methyl-2,4-bis(methylthio)-3-nitropyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of 6-methyl-2,4-bis(methylthio)-3-nitropyridine and its derivatives. While direct biological data on this specific scaffold is nascent, this document synthesizes information from structurally related pyridine derivatives to forecast potential applications and guide future research. The primary known application of the core molecule, this compound, is as an intermediate in the synthesis of agricultural chemicals, particularly herbicides and fungicides[1]. This guide will delve into the broader context of substituted pyridines to illuminate the potential antimicrobial, antifungal, and anticancer activities of its derivatives.
Introduction to the Pyridine Scaffold in Medicinal Chemistry
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[2] Their prevalence is due to their ability to form hydrogen bonds, act as a scaffold for functional group elaboration, and interact with a wide array of biological targets.[2] The introduction of specific substituents, such as nitro groups, methylthio groups, and methyl groups, can significantly modulate the electronic properties, lipophilicity, and steric profile of the pyridine ring, thereby influencing its biological activity.
The subject of this guide, the this compound scaffold, possesses a unique combination of functional groups that suggest a range of potential biological activities. The nitro group is a strong electron-withdrawing group known to be crucial for the activity of many antimicrobial and anticancer agents. The methylthio groups can influence metabolic stability and receptor binding. The methyl group can also impact binding affinity and metabolic pathways.
Comparative Analysis of Biological Activities
This section will compare the known biological activities of pyridine derivatives that share structural similarities with this compound. We will explore antimicrobial, antifungal, and anticancer properties, supported by experimental data from the literature for these related compounds.
Antimicrobial Activity
The pyridine nucleus is a common feature in many antibacterial agents. The presence of a nitro group, in particular, is often associated with antimicrobial efficacy.
A series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][1][3][4]thiadiazoles were synthesized and evaluated for their antibacterial activities. Notably, compounds with a 6-methylpyridine moiety showed moderate to strong antibacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL.[5][6]
Furthermore, novel synthesized 6-(quinolin-2-ylthio)pyridine derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[[“]] This highlights the potential of sulfur-containing pyridine derivatives in antimicrobial drug discovery.
Table 1: Comparative Antimicrobial Activity of Related Pyridine Derivatives
| Compound Class | Test Organism | MIC (μg/mL) | Reference |
| Imidazole derivatives with 6-methylpyridine | Staphylococcus aureus | 1-2 | [6] |
| Imidazole derivatives with 6-methylpyridine | Escherichia coli | 0.5 | [6] |
| 6-(quinolin-2-ylthio)pyridine derivatives | Bacillus subtilis | 4-8 | [[“]] |
| 6-(quinolin-2-ylthio)pyridine derivatives | Pseudomonas aeruginosa | 8-16 | [[“]] |
Antifungal Activity
As indicated by its use as a precursor for fungicides, the this compound scaffold is expected to exhibit antifungal properties.[1] This is consistent with the broader class of pyridine derivatives, many of which have been investigated for their antifungal potential.
For instance, certain pyridine derivatives have shown efficacy against various fungal strains. The inclusion of sulfur-containing moieties can enhance antifungal activity.
Anticancer Activity
The antiproliferative potential of pyridine derivatives is a significant area of research. The presence and position of substituents like nitro and methylthio groups can drastically influence their cytotoxic effects against cancer cell lines.
A study on sulfur-containing thiourea and sulfonamide derivatives revealed that several compounds exhibited potent in vitro anticancer activities against a panel of cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[8] Specifically, compounds with 3,5-di(trifluoromethyl)phenyl and 4-nitrophenyl substitutions on the thiourea moiety showed significant cytotoxicity.[8]
Furthermore, a review of the structure-activity relationship of pyridine derivatives highlighted that the presence of electron-withdrawing groups can enhance antiproliferative activity.[2] Conversely, bulky groups can sometimes lead to a decrease in activity.[2]
Table 2: Comparative Anticancer Activity of Related Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (μM) | Reference |
| Sulfur-containing m-bis-thioureas | HuCCA-1 | 14.47 | [8] |
| Sulfur-containing m-bis-thioureas | HepG2 | 1.50 | [8] |
| Sulfur-containing m-bis-thioureas | MOLT-3 | 1.20 | [8] |
| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives | MCF-7 | 90.02-190.0 | [9] |
Experimental Protocols
To facilitate further research and validation of the potential biological activities of this compound derivatives, this section provides detailed methodologies for key experiments.
General Synthesis of Substituted Pyridine Derivatives
The synthesis of pyridine derivatives often involves multi-step reactions. For instance, the synthesis of 6-(quinolin-2-ylthio)pyridine derivatives can be achieved through a one-pot reaction of quinoline-2-thione, aromatic aldehydes, and malononitrile in the presence of a base like sodium hydroxide in ethanol.[[“]]
Workflow for a One-Pot Synthesis of Pyridine Derivatives
Caption: A generalized workflow for the one-pot synthesis of substituted pyridine derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Serial Dilution of Test Compounds: The pyridine derivatives are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyridine derivatives and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related pyridine scaffolds, several SAR insights can be proposed for the this compound derivatives:
-
Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group at the 3-position is likely a key determinant of biological activity, particularly for antimicrobial and anticancer effects.
-
Influence of Methylthio Groups: The two methylthio groups at positions 2 and 4 can impact the molecule's lipophilicity and its interaction with biological targets. Modifications of these groups, for instance, by oxidation to sulfoxides or sulfones, could significantly alter the biological activity profile.
-
Impact of the 6-Methyl Group: The methyl group at the 6-position may influence steric interactions within a binding pocket and could be a site for metabolism. Exploring variations at this position could be a fruitful avenue for optimization.
Logical Relationship of Structural Modifications to Biological Activity
Caption: Potential structure-activity relationships for this compound derivatives.
Conclusion and Future Directions
While this compound is currently recognized for its role in agrochemical synthesis, the analysis of structurally similar pyridine derivatives strongly suggests a broader potential for biological activity. The unique combination of a nitro group and two methylthio substituents on a pyridine core presents a promising scaffold for the development of novel antimicrobial, antifungal, and anticancer agents.
Future research should focus on the synthesis of a library of derivatives based on this scaffold, followed by systematic biological screening using the protocols outlined in this guide. Elucidating the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds for specific therapeutic targets.
References
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI. [Link]
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). Pharmacia. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
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synthesis, characterization and biological evaluation of some novel5-(2- chlorophenyl)-2-(methylthio)-6-nitro-7-(2-oxo-1, 2-dihydroquinolin-3-yl)-4, 7-dihydropyrazolo [1,5-a]pyrimidine-3-carbonitrile derivatives. (n.d.). ResearchGate. [Link]
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Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2021). PLOS ONE. [Link]
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Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. (2023). Chemistry & Biodiversity. [Link]
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Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). Semantic Scholar. [Link]
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Antimicrobial and antiproliferative activities of novel synthesized 6‐(quinolin‐2‐ylthio) pyridine derivatives with molecular docking study as multi‐targeted JAK2/STAT3 inhibitors. (2020). Consensus. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. [Link]
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Synthesis and antimicrobial activity of some new tetrahydrothienopyridopyrimidine derivatives. (2014). ResearchGate. [Link]
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Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). ResearchGate. [Link]
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Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. (2023). PubMed. [Link]
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Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]
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Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. (2022). Applied Biochemistry and Biotechnology. [Link]
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Progress in Nitrogen and Sulphur-based Heterocyclic Compounds for their Anticancer Activity. (n.d.). Bentham Science. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. [Link]
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"comparing reactivity of methylthio-substituted nitropyridines"
A Comparative Guide to the Reactivity of Methylthio-Substituted Nitropyridines in Nucleophilic Aromatic Substitution
For researchers engaged in the synthesis of complex heterocyclic molecules, particularly in the fields of medicinal chemistry and materials science, understanding the subtle factors that govern reactivity is paramount. Methylthio-substituted nitropyridines are versatile intermediates, offering a pathway to a variety of functionalized pyridine derivatives through nucleophilic aromatic substitution (SNAr). The reactivity of these substrates is critically dependent on the positional relationship between the activating nitro group and the methylthio leaving group.
This guide provides a detailed comparison of the reactivity of key isomers, focusing on 2-(methylthio)-3-nitropyridine and 2-(methylthio)-5-nitropyridine. We will delve into the mechanistic principles governing their differential reactivity, present comparative kinetic data from analogous systems, and provide a robust experimental protocol for quantifying these reactions.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction in nitropyridines is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This first step is typically rate-determining and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is the single most important factor determining the reaction rate. The strong electron-withdrawing nitro group (–NO₂) is essential for stabilizing the negative charge of the intermediate. In the second, faster step, the leaving group departs, and the aromaticity of the pyridine ring is restored.[1]
The methylthio (–SMe) group is a moderate leaving group. Its efficacy is significantly lower than that of groups like methylsulfonyl (–SO₂Me) but sufficient for substitution reactions on strongly activated rings.[2]
Caption: General SNAr mechanism on a methylthio-nitropyridine substrate.
Comparative Reactivity: 3-Nitro vs. 5-Nitro Isomers
The position of the nitro group relative to the methylthio leaving group dramatically influences the rate of nucleophilic substitution. A leaving group at the 2-position of the pyridine ring is activated by a nitro group at either the 3-position or the 5-position. However, their efficiencies differ significantly.
-
2-(Methylthio)-5-nitropyridine: In this isomer, the nitro group is para to the site of nucleophilic attack. This positioning allows for optimal stabilization of the Meisenheimer intermediate. The negative charge can be delocalized via resonance directly onto the oxygen atoms of the nitro group, forming a stable p-quinonoid-like structure. This superior stabilization lowers the activation energy of the first step, leading to a faster reaction rate.
-
2-(Methylthio)-3-nitropyridine: Here, the nitro group is ortho to the reaction center. While it still provides activation through resonance and inductive effects, two factors render it less reactive than the 5-nitro isomer. Firstly, the delocalization of the negative charge is less effective than in the para-case. Secondly, the ortho-nitro group introduces steric hindrance, impeding the approach of the nucleophile to the C-2 carbon.[3]
The data below, from studies on chloro- and methoxy-nitropyridines with secondary amines, quantitatively illustrates the superior reactivity of the 5-nitro isomer.
| Substrate Isomer | Nucleophile | Solvent | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Relative Rate (k5-nitro / k3-nitro) |
| 2-Chloro-3 -nitropyridine | Piperidine | Methanol | 2.19 x 10⁻⁴ | \multirow{2}{}{~15 } |
| 2-Chloro-5 -nitropyridine | Piperidine | Methanol | 3.25 x 10⁻³ | |
| 2-Methoxy-3 -nitropyridine | Pyrrolidine | Water | 1.15 x 10⁻³ | \multirow{2}{}{~24 } |
| 2-Methoxy-5 -nitropyridine | Pyrrolidine | Water | 2.72 x 10⁻² | |
| Data for chloro isomers extracted from Hamed, E. A. (1997).[3] Data for methoxy isomers extracted from Boubaker, T., et al. (2018).[4] |
Experimental Protocol: Kinetic Analysis by UV-Vis Spectroscopy
To empirically validate and quantify the reactivity of these compounds, a kinetic analysis can be performed by monitoring the reaction progress using UV-Vis spectrophotometry. The formation of the substituted product, which is typically more colored than the starting material, allows for convenient monitoring. The experiment is conducted under pseudo-first-order conditions to simplify the rate law.[5][6]
Objective: To determine the second-order rate constant (k₂) for the reaction of a methylthio-substituted nitropyridine with a nucleophile (e.g., piperidine).
Materials:
-
2-(Methylthio)-5-nitropyridine (or 3-nitro isomer)
-
Piperidine (or other desired nucleophile)
-
Absolute Methanol (spectroscopic grade)
-
Thermostatted UV-Vis Spectrophotometer with cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the methylthio-nitropyridine substrate in methanol (e.g., 2.0 mM).
-
Prepare a series of piperidine solutions in methanol at concentrations significantly higher than the substrate (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M). Using a large excess (at least 10-fold) ensures pseudo-first-order conditions.[6]
-
-
Reaction & Monitoring:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. This should be determined beforehand by running a full spectrum on a completed reaction mixture.
-
Equilibrate the piperidine solution (e.g., 2.5 mL) in a quartz cuvette inside the thermostatted cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).[5]
-
To initiate the reaction, inject a small aliquot of the substrate stock solution (e.g., 50 µL) into the cuvette, mix rapidly, and immediately begin recording the absorbance at λmax as a function of time.[6]
-
Continue data collection for at least 3-5 half-lives, until the absorbance value reaches a stable plateau.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is absorbance at time t, A₀ is initial absorbance, and A∞ is the final absorbance.
-
Repeat the experiment for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine ([Piperidine]), according to the equation: kobs = k₂[Piperidine]
-
Caption: Experimental workflow for the kinetic analysis of an SNAr reaction.
Summary and Outlook
The reactivity of methylthio-substituted nitropyridines in SNAr reactions is dictated by the position of the activating nitro group.
-
Higher Reactivity: 2-(Methylthio)-5-nitropyridine is the more reactive isomer due to the para-positioning of the nitro group, which allows for superior resonance stabilization of the key Meisenheimer intermediate.
-
Lower Reactivity: 2-(Methylthio)-3-nitropyridine is less reactive due to less effective stabilization of the intermediate and steric hindrance from the ortho-nitro group.
This predictable reactivity trend, supported by extensive data from analogous systems, allows chemists to make informed decisions when designing synthetic routes. The provided experimental protocol offers a reliable method for quantifying these differences and exploring the reactivity of novel substrates and nucleophiles in this important class of reactions.
References
-
[Referenced Article on Pyridinium Ions] ([Link])
-
[Referenced Article on Thiophene Substitution] ([Link])
-
[Referenced Article on Quantitative Reactivity Models] ([Link])
-
[Referenced Article on Synthesis of 2-Methyl-3-nitropyridines] ([Link])
-
[Referenced Article on Meisenheimer Complex Stability] ([Link])
-
[Referenced Article on Hammett Correlations] ([Link])
-
[Referenced Article on Thiophene Electrophilicity] ([Link])
-
[Referenced Article on Biothiol Kinetics] ([Link])
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[Referenced Article on Element Effect in SNAr] ([Link])
-
[Referenced Article on Substituted Pyridine Reactions] ([Link])
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[Referenced Article on Pyridinium Ion Reactivity] ([Link])
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[Referenced Article on SNAr Kinetic Measurements] ([Link])
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[Referenced Article on Nucleophilic Functionalization] ([Link])
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[Referenced Article on S-Nucleophile Reactions] ([Link])
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[Referenced Article on 2-chloro-nitropyridine Kinetics] ([Link])
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[Referenced Article on Aminodechlorination Kinetics] ([Link])
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[Referenced Article on Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines] ([Link])
-
[Referenced Article on UV/Vis Spectroscopy Assay] ([Link])
-
[Referenced Article on Solvent Effects in SNAr Reactions] ([Link])
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- 3. Sci-Hub. Nucleophilic substitutions at the pyridine ring: Kinetics of the reaction of 2-chloro-3-nitro and 2-chloro-5-nitropyridines with piperidine and morpholine in methanol and benzene / International Journal of Chemical Kinetics, 1997 [sci-hub.sg]
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A Researcher's Guide to the Spectroscopic Differentiation of 6-methyl-2,4-bis(methylthio)-3-nitropyridine and its Positional Isomer
Introduction
In the fields of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring reproducibility. Substituted nitropyridines, for instance, are precursors and intermediates for a wide range of biologically active molecules.[1] The specific arrangement of substituents on the pyridine ring—its isomerism—can drastically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility.
This guide provides an in-depth spectroscopic comparison of 6-methyl-2,4-bis(methylthio)-3-nitropyridine (Isomer A) and a key positional isomer, 4-methyl-2,6-bis(methylthio)-3-nitropyridine (Isomer B) . While both molecules share the same molecular formula (C₈H₁₀N₂O₂S₂) and mass, the distinct placement of the methyl group dictates a unique electronic and steric environment, resulting in discernible spectroscopic signatures. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be expertly applied to unambiguously differentiate these two structures, explaining the causality behind the expected spectral differences.
Molecular Structures and Isomeric Considerations
The primary challenge in synthesizing substituted pyridines is controlling the regioselectivity, often leading to isomeric mixtures that require careful characterization. The two isomers under consideration are:
-
Isomer A: this compound
-
Isomer B: 4-methyl-2,6-bis(methylthio)-3-nitropyridine
The key structural difference is the position of the methyl group relative to the nitrogen atom and the other substituents. This variance directly impacts the local electronic environments of the remaining aromatic proton and the carbon atoms of the pyridine ring.
Caption: Molecular structures of the two positional isomers.
Comparative Spectroscopic Analysis
An integrated analytical approach is essential for definitive isomer identification. The workflow below outlines the process of leveraging multiple spectroscopic techniques for a comprehensive characterization.
Caption: Workflow for analytical characterization and isomer comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing these isomers due to its sensitivity to the local chemical environment of each nucleus.[2]
The most telling signal in the ¹H NMR spectrum will be that of the lone aromatic proton.
-
Isomer A (6-methyl...): The single aromatic proton is at the C5 position. It is flanked by the C4-SMe group and the C6-Me group. It will appear as a singlet. Its chemical shift will be influenced by the electron-donating nature of the adjacent methyl and methylthio groups.
-
Isomer B (4-methyl...): The single aromatic proton is also at the C5 position. However, it is now situated between the C4-Me group and the C6-SMe group. The relative electronic contributions will result in a different chemical shift compared to Isomer A.
Furthermore, the chemical shifts of the methyl protons will be distinct:
-
-SCH₃ Protons: The two methylthio groups in each isomer are in non-equivalent environments. In Isomer A, one is ortho (C2) and one is para (C4) to the ring nitrogen. In Isomer B, both are ortho (C2, C6). This significant difference in proximity to the electronegative nitrogen and the nitro group will result in four distinct singlets across the two spectra.
-
Ring -CH₃ Protons: The position of the ring methyl group (C6 in A, C4 in B) will lead to a clear difference in its chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Isomer A (6-methyl...) | Isomer B (4-methyl...) | Rationale for Difference |
| Aromatic-H (C5-H) | ~7.0-7.2 | ~6.8-7.0 | The precise electronic influence of flanking groups differs, leading to a slight variation in the chemical shift. |
| Ring-CH₃ | ~2.5-2.7 | ~2.3-2.5 | The C6-methyl (Isomer A) is adjacent to the ring nitrogen, causing a downfield shift compared to the C4-methyl (Isomer B). |
| S-CH₃ (at C2) | ~2.4-2.6 | ~2.5-2.7 | Proximity to the C3-nitro group and ring nitrogen causes a downfield shift. |
| S-CH₃ (at C4 or C6) | ~2.3-2.5 (at C4) | ~2.5-2.7 (at C6) | The two ortho -SCH₃ groups in Isomer B are in a more similar (and deshielded) environment compared to Isomer A. |
Note: These are estimated values based on general principles of NMR spectroscopy for substituted pyridines.[3][4]
The ¹³C NMR spectrum provides complementary information, confirming the substitution pattern by revealing the chemical shifts of all carbon atoms in the molecule. The number of signals and their chemical shifts, particularly for the substituted ring carbons, will be definitive.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Isomer A (6-methyl...) | Isomer B (4-methyl...) | Rationale for Difference |
| C2 (C-SMe) | ~160-165 | ~162-167 | Both are attached to SMe and adjacent to the nitro group, but the overall substitution pattern causes slight shifts. |
| C3 (C-NO₂) | ~145-150 | ~145-150 | The direct attachment to the nitro group dominates the chemical shift. |
| C4 (C-SMe or C-Me) | ~155-160 (C-SMe) | ~150-155 (C-Me) | A carbon attached to sulfur (Isomer A) is significantly more downfield than one attached to another carbon (Isomer B). |
| C5 (C-H) | ~115-120 | ~118-123 | The aromatic CH carbon's shift is sensitive to the overall electronic landscape of the ring. |
| C6 (C-Me or C-SMe) | ~152-157 (C-Me) | ~162-167 (C-SMe) | A carbon attached to sulfur (Isomer B) is significantly more downfield than one attached to another carbon (Isomer A). |
| Ring-CH₃ | ~22-25 | ~20-23 | The chemical shift of the methyl carbon itself will also vary based on its position on the ring. |
| S-CH₃ | ~14-18 (two signals) | ~15-19 (one signal) | The two S-CH₃ groups are non-equivalent in Isomer A but equivalent by symmetry in Isomer B, a key distinguishing feature. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these specific isomers, subtle shifts in vibrational frequencies can be observed.[5] The most diagnostic peaks are from the nitro group.
-
Asymmetric NO₂ Stretch: Typically a strong band around 1520-1560 cm⁻¹.
-
Symmetric NO₂ Stretch: A medium to strong band around 1340-1370 cm⁻¹.
The electronic environment influences the strength of the N-O bonds. The different substitution patterns in Isomers A and B will slightly alter the electron density on the nitro group, potentially causing a small but measurable shift (a few cm⁻¹) in these absorption frequencies.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range | Potential Difference Between Isomers |
| C-H Stretch (Aromatic) | 3050-3150 | Unlikely to be a reliable differentiator. |
| C-H Stretch (Aliphatic) | 2850-3000 | Present in both, corresponding to the methyl groups. |
| NO₂ Asymmetric Stretch | 1520-1560 | A slight shift of 2-5 cm⁻¹ may be observable due to differences in electronic conjugation with the ring. |
| NO₂ Symmetric Stretch | 1340-1370 | A similar small shift may be present, corroborating the asymmetric stretch data. |
| C=N, C=C Stretch (Ring) | 1400-1600 | A complex pattern of bands; the relative intensities and positions may differ slightly. |
| C-S Stretch | 600-800 | Often weak and in the fingerprint region, making it difficult to use for definitive assignment.[6] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show an identical molecular ion (M⁺) peak for both isomers, confirming the molecular weight. However, the fragmentation patterns can differ based on the stability of the resulting fragment ions, which is dictated by the substituent positions.[7]
-
Molecular Ion (M⁺): Both isomers will exhibit a strong molecular ion peak at m/z = 230.
-
Key Fragmentations: Common losses for this type of molecule include:
-
Loss of •NO₂ (m/z 184): A very common fragmentation for nitroaromatics.
-
Loss of •CH₃ (m/z 215): Loss of a methyl radical from either a methylthio or the ring methyl group.
-
Loss of •SCH₃ (m/z 183): Cleavage of a methylthio group.
-
The relative abundances of these fragment ions are the key. For example, the cleavage of the methyl group from the C6 position (Isomer A), adjacent to the ring nitrogen, may be more or less favorable than cleavage from the C4 position (Isomer B), leading to different relative intensities of the m/z 215 peak. A detailed analysis of the fragmentation pathways is required to leverage MS for isomer differentiation fully.[8]
Experimental Protocols
To ensure high-quality, reproducible data, the following standardized protocols should be employed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra manually. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: FTIR-ATR Spectroscopy
-
Instrument: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).
-
Background Scan: Clean the ATR crystal with isopropanol and acquire a background spectrum (32 scans) of the clean, empty crystal.
-
Sample Analysis: Place a small amount (1-2 mg) of the solid sample or a single drop of the liquid sample onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Presentation: Present the final spectrum in transmittance mode.
-
Protocol 3: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile compounds, via a GC inlet.
-
Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative intensities of key fragments between the two isomers.
Conclusion
While both this compound and 4-methyl-2,6-bis(methylthio)-3-nitropyridine present a characterization challenge due to their identical mass and functional groups, a multi-technique spectroscopic approach provides a clear path to their unambiguous differentiation.
-
¹H and ¹³C NMR stand out as the most definitive methods, offering a wealth of information through the distinct chemical shifts of the aromatic proton, the ring carbons, and the various methyl groups. The non-equivalence versus equivalence of the S-CH₃ groups is a particularly decisive feature.
-
IR Spectroscopy serves as a robust confirmation of functional group identity, with subtle shifts in the nitro group's stretching frequencies providing corroborating evidence of the different electronic environments.
-
Mass Spectrometry confirms the molecular weight and can offer clues to the isomer identity through careful analysis of the relative abundances of fragment ions.
By integrating the data from these techniques, researchers and drug development professionals can confidently assign the correct structure to their synthesized compounds, ensuring the integrity of their subsequent scientific investigations.
References
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-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available from: [Link]
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UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. ResearchGate. Available from: [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available from: [Link]
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UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. Available from: [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available from: [Link]
-
UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. PubMed. Available from: [Link]
-
Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. R Discovery. Available from: [Link]
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Synthesis, ESI and FAB Mass Spectrometry, and X-Ray Analysis of Di and Tricationic Pyridinium Substituted Pyrimidines. ResearchGate. Available from: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available from: [Link]
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UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. J-GLOBAL. Available from: [Link]
-
IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. Available from: [Link]
-
IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. Available from: [Link]
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1 H NMR (A) and 13 C NMR (B) spectra of the Me6-MP derivative. ResearchGate. Available from: [Link]
-
INFRARED SPECTROSCOPY (IR). Available from: [Link]
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FTIR spectrum for Pyridine. ResearchGate. Available from: [Link]
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Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC - NIH. Available from: [Link]
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NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. Available from: [Link]
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NMR Spectroscopy for Metabolomics Research. MDPI. Available from: [Link]
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Multinuclear NMR. University of Durham. Available from: [Link]
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6-Methyl-3-nitropyridine-2-carboxylic acid. PubChem. Available from: [Link]
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6-(6-Methyl-1,2,4,5-tetrazine-3-yl)-2,2-bipyridine: A N-donor ligand for the separation of lanthanides(III) and actinides(III). HZDR. Available from: [Link]
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6-(6-Methyl-1,2,4,5-tetrazine-3-yl)-2,2'-bipyridine: A N- donor ligand for the separation of lanthanides(III) and actinides(II). Forschungszentrum Jülich. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Substituted Nitropyridines
This guide provides an in-depth comparison of the biological activities of substituted nitropyridines, focusing on their anticancer and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the efficacy of these versatile compounds. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to be an authoritative resource for the rational design of novel nitropyridine-based therapeutics.
Introduction: The Versatility of the Nitropyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a nitro group onto this ring system dramatically alters its electronic properties, creating a versatile platform for the development of a wide range of biologically active molecules.[2] Nitropyridines have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] The position of the nitro group and the nature of other substituents on the pyridine ring are critical determinants of their biological activity, making the study of their structure-activity relationships a key aspect of drug discovery.[4]
Anticancer Activity of Substituted Nitropyridines: A Comparative Analysis
Substituted nitropyridines have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxicity against a variety of cancer cell lines.[5][6][7] The mechanism of action for many of these compounds involves the disruption of fundamental cellular processes, such as microtubule dynamics and cell cycle progression.[8][9]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of representative substituted nitropyridines against various human cancer cell lines. This comparative data highlights the influence of different substitution patterns on cytotoxic potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| NP-1 | 2-amino-5-nitropyridine derivative | MCF-7 (Breast) | 23.78 - 67.61 | [10] |
| NP-2 | 3-nitropyridine analogue | Jurkat (T-cell leukemia) | Not specified, induces apoptosis | [8] |
| NP-3 | 2-amino-3-cyanopyridine derivative with Br or Cl substitution | A549 (Lung), MKN45 (Gastric), MCF7 (Breast) | 23.78 - 67.61 | [10] |
| NP-4 | Pyridine-thiazolidinone derivative | HEK-293, MCF-7, HepG2 | Outperforms doxorubicin in MCF-7 and HepG2 | [6] |
| NP-5 | Pyridine urea derivative (8e) | MCF-7 (Breast) | Lower than doxorubicin | [5] |
| NP-6 | Pyridine urea derivative (8n) | MCF-7 (Breast) | Lower than doxorubicin | [5] |
Analysis of Structure-Activity Relationships (SAR) for Anticancer Activity:
-
Position of the Nitro Group: The position of the nitro group significantly impacts activity. For instance, 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[8]
-
Amino Group Substitution: The presence of an amino group, particularly at the C2 position, is a common feature in many active compounds. Further substitution on this amino group can modulate activity.
-
Halogen Substitution: The introduction of halogen atoms, such as bromine or chlorine, on a phenyl ring attached to the pyridine scaffold has been shown to enhance anticancer activity.[10]
-
Fused Heterocyclic Systems: The fusion of other heterocyclic rings, such as thiazolidinone, to the pyridine core can lead to highly potent compounds that can outperform standard chemotherapeutic agents like doxorubicin in certain cell lines.[6]
-
Urea Linkage: The incorporation of a urea moiety has been a successful strategy in designing potent pyridine-based anticancer agents.[5]
Mechanism of Action: Targeting Microtubules and Inducing Apoptosis
A significant mechanism of action for anticancer nitropyridines is the disruption of microtubule polymerization. Certain 3-nitropyridine analogues have been shown to bind to the colchicine-site of tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase.[8] This disruption of the microtubule network ultimately triggers apoptosis, or programmed cell death.[8]
dot
Caption: Mechanism of action for anticancer nitropyridines.
Other studies have demonstrated that anticancer pyridines can induce G2/M arrest and apoptosis through the upregulation of tumor suppressor p53 and c-Jun N-terminal kinase (JNK).[9] The upregulation of p53 can lead to cell cycle arrest, while JNK activation is a key step in the apoptotic pathway.[9]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[11][12][13]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][13] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitropyridine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells in medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to dissolve the formazan crystals.[15]
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
dot
Caption: Experimental workflow for the MTT assay.
Antimicrobial Activity of Substituted Nitropyridines: A Comparative Analysis
Substituted nitropyridines also exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens.[4][16] The structural modifications that influence their antimicrobial potency are often distinct from those that govern their anticancer effects.
Comparative Antimicrobial Susceptibility Data
The following table presents the minimum inhibitory concentration (MIC) values of various substituted nitropyridines against representative microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| NP-7 | N-hydroxy-pyridoxazinone derivative (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | 62.5 | [2] |
| NP-8 | N-hydroxy-pyridoxazinone derivative (R = n-Bu) | E. faecalis | 7.8 | [2] |
| NP-9 | N-hydroxy-pyridoxazinone derivative (R = n-Bu) | S. aureus | 31.2 | [2] |
| NP-10 | Phenolic derivative (98, R = 2-OH) | B. subtilis, C. krusei | 62.5 | [2] |
| NP-11 | Nicotinic acid benzylidene hydrazide with nitro substituent | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs | [4] |
Analysis of Structure-Activity Relationships (SAR) for Antimicrobial Activity:
-
Pyridoxazinone Core: The formation of a pyridoxazinone ring system from 3-hydroxy-2-nitropyridine has been shown to yield compounds with potent antifungal and antibacterial activity.[2] The nature of the alkyl substituent (R group) on the pyridoxazinone ring can fine-tune the activity against specific pathogens.
-
Hydrazone Linkage: The incorporation of a hydrazone linkage in nicotinic acid derivatives is another effective strategy for developing broad-spectrum antimicrobial agents.[4] The presence of a nitro group on the benzylidene moiety often enhances activity.
-
Phenolic Hydroxyl Group: For some nitropyridine derivatives, the presence of a phenolic hydroxyl group can contribute to moderate antimicrobial activity.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[3][17][18]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth is the MIC.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitropyridine compounds in the appropriate broth medium.[18]
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with inoculum and no compound) and a negative control (wells with medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.[3]
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
dot
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The substituted nitropyridine scaffold represents a highly versatile platform for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of the substitution pattern on the pyridine ring can lead to compounds with significant efficacy and, in some cases, selectivity.
Future research in this area should focus on:
-
Elucidating Detailed Mechanisms of Action: While some mechanisms have been identified, further studies are needed to fully understand how these compounds exert their biological effects, particularly their antimicrobial actions.
-
Optimizing for Selectivity: A key challenge in drug development is to design compounds that are highly active against their target while minimizing off-target effects and toxicity to normal cells.
-
In Vivo Efficacy and Pharmacokinetics: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
-
Combating Drug Resistance: Investigating the activity of novel nitropyridines against drug-resistant cancer cell lines and microbial strains is a critical area of research.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the therapeutic potential of substituted nitropyridines.
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A Researcher's Guide to In Vitro Profiling of Novel Pyridine Derivatives: A Case Study with 6-Methyl-2,4-bis(methylthio)-3-nitropyridine Analogs
In the landscape of modern drug discovery, pyridine scaffolds represent a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Recent advancements have highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4][5] This guide focuses on compounds derived from 6-methyl-2,4-bis(methylthio)-3-nitropyridine, a versatile chemical intermediate.[6] While this specific precursor is primarily utilized in the synthesis of agrochemicals, its structural motifs—a nitropyridine core with methylthio groups—offer fertile ground for the development of novel therapeutic agents.[6]
This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. It outlines a strategic panel of in vitro assays to elucidate the biological activity of a hypothetical derivative, hereafter referred to as Compound X . We will explore its potential cytotoxic, anti-proliferative, and anti-inflammatory properties, providing detailed, field-proven protocols and objective comparisons with established therapeutic agents.
Pillar I: Foundational Cytotoxicity Assessment
The initial step in characterizing any potential anticancer agent is to determine its effect on cell viability. The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8][9][10][11]
MTT Cell Viability Assay
This assay quantifies the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound X and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Compound X | MCF-7 | 48 | 8.5 |
| Compound X | HCT-116 | 48 | 12.2 |
| Doxorubicin | MCF-7 | 48 | 1.93[12] |
| Doxorubicin | HCT-116 | 48 | 8.15[5] |
Pillar II: Elucidating the Mechanism of Cell Death
Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism. Apoptosis, or programmed cell death, is a common pathway through which anticancer agents exert their effects. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.
Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 assay is a sensitive and reliable method for detecting apoptosis by measuring the activity of caspase-3 and caspase-7, two key executioner caspases.[13][14][15][16] The assay utilizes a luminogenic caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[16]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with Compound X at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Include an untreated control and a positive control (e.g., staurosporine).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent directly to the cell culture wells in a 1:1 ratio with the cell medium.[14]
-
Incubation: Mix the plate on a plate shaker and incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to reach a stable signal.[16]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate using a viability assay) and express the results as a fold change in caspase activity compared to the untreated control.
Workflow for Apoptosis Detection
Caption: Workflow of the Caspase-Glo® 3/7 assay.
Pillar III: Investigating Effects on Cellular Motility and Microtubule Dynamics
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Cell migration is a critical step in this process. Additionally, many potent anticancer drugs target the microtubule cytoskeleton, which is essential for cell division and migration.
Transwell Cell Migration Assay
The Transwell or Boyden chamber assay is a widely used method to assess cell migration in vitro.[17] It utilizes a chamber with a porous membrane that separates an upper compartment containing the cells from a lower compartment containing a chemoattractant.
Experimental Protocol: Transwell Migration Assay
-
Cell Preparation: Culture cells to 80% confluency, then serum-starve them for 24 hours. Detach and resuspend the cells in a serum-free medium.[17]
-
Chamber Setup: Place Transwell inserts (typically with an 8.0 µm pore size) into the wells of a 24-well plate. Add a complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.[17]
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope.
-
Data Analysis: Quantify the number of migrated cells and compare the effect of Compound X (added to the upper chamber with the cells) to an untreated control.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[18][19][20] The polymerization of tubulin can be monitored by measuring the increase in turbidity (light scattering) over time.[21]
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction buffer containing purified tubulin, GTP, and a fluorescence reporter (optional).[22]
-
Assay Setup: In a 96-well plate, add the test compound (Compound X ) or a known tubulin inhibitor (e.g., Verubulin) or stabilizer (e.g., Paclitaxel) to the appropriate wells.[18]
-
Initiation of Polymerization: Add the tubulin/GTP mixture to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340-350 nm every minute for 60-90 minutes.[18][20]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.
Expected Outcomes of Tubulin Polymerization Assay
| Treatment | Expected Effect on Polymerization |
| Vehicle (DMSO) | Normal sigmoidal polymerization curve |
| Compound X (Inhibitor) | Decreased rate and extent of polymerization |
| Verubulin (Inhibitor) | Decreased rate and extent of polymerization[18] |
| Paclitaxel (Stabilizer) | Increased rate and extent of polymerization |
Pillar IV: Assessing Anti-inflammatory Potential
Chronic inflammation is linked to the development and progression of various diseases, including cancer. Nitric oxide (NO) is a key signaling molecule in inflammation.[23][24] Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[23]
Nitric Oxide Scavenging Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to reduce the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[24]
Experimental Protocol: Nitric Oxide Scavenging Assay
-
Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of Compound X for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[24]
-
Griess Reagent Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[24]
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by Compound X compared to the LPS-stimulated control.
Signaling Pathway Targeted by Anti-inflammatory Agents
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro characterization of novel compounds derived from this compound. By systematically evaluating cytotoxicity, mechanism of action, effects on cell motility, and anti-inflammatory potential, researchers can build a comprehensive profile of their lead candidates. The presented protocols, coupled with comparative analysis against established drugs, offer a robust methodology for identifying promising therapeutic agents. Positive results from these assays would warrant further investigation into specific molecular targets and progression to in vivo models.
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"comparing the efficacy of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine with other reagents"
In the landscape of modern drug discovery and materials science, the strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone for modulating molecular properties. This guide provides an in-depth, objective comparison of the leading reagents employed for trifluoromethylation, offering a critical analysis of their performance based on experimental data. We will delve into the mechanistic nuances of electrophilic, nucleophilic, and radical trifluoromethylating agents, providing researchers, scientists, and drug development professionals with the insights necessary for informed reagent selection.
Introduction: The Power of the Trifluoromethyl Group
The trifluoromethyl group is a privileged motif in medicinal chemistry and agrochemicals. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance the efficacy, bioavailability, and pharmacokinetic profile of bioactive molecules. Consequently, the development of efficient and selective methods for introducing the CF₃ group has been a major focus of synthetic organic chemistry. This guide will compare the efficacy of several key reagents, moving beyond a simple cataloging of options to provide a functional understanding of their application in complex synthetic challenges.
A Mechanistic Overview of Trifluoromethylation Strategies
Trifluoromethylation reactions can be broadly categorized into three main pathways: electrophilic, nucleophilic, and radical. The choice of reagent is fundamentally dictated by the nature of the substrate and the desired bond construction.
-
Electrophilic Trifluoromethylation : These reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate. They are particularly useful for the trifluoromethylation of enolates, silyl enol ethers, electron-rich arenes, and heteroaromatics.
-
Nucleophilic Trifluoromethylation : These reagents provide a "CF₃⁻" synthon for reaction with electrophilic partners such as aldehydes, ketones, and imines.
-
Radical Trifluoromethylation : This approach involves the generation of a trifluoromethyl radical (•CF₃), which can then engage in addition reactions with alkenes or C-H functionalization of arenes and heteroarenes.
Below is a diagram illustrating the general classification of trifluoromethylating reagents.
Caption: Classification of common trifluoromethylating reagents.
Comparative Analysis of Leading Trifluoromethylating Reagents
The selection of an appropriate trifluoromethylating reagent is a critical decision in synthetic planning. The following sections provide a detailed comparison of the most widely used reagents, highlighting their strengths, limitations, and optimal applications.
Electrophilic Trifluoromethylating Reagents: Togni's and Umemoto's Reagents
Togni's and Umemoto's reagents are the workhorses of modern electrophilic trifluoromethylation, each with distinct characteristics. Togni's reagents are hypervalent iodine compounds, valued for their high reactivity and ability to participate in both electrophilic and radical pathways.[1][2] Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are known for their thermal stability and efficacy in trifluoromethylating a wide range of nucleophiles.[3]
| Reagent Class | Representative Structure | Key Advantages | Common Substrates |
| Togni's Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | High reactivity, commercially available, can act as a radical source.[4][5] | Thiols, alcohols, phosphines, (hetero)arenes, unactivated olefins, unsaturated carboxylic acids.[6] |
| Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | High thermal stability, powerful trifluoromethylating agents.[7] | Silyl enol ethers, β-ketoesters, indoles, thiols, phosphines, terminal alkynes.[3] |
Experimental Insight: The choice between Togni's and Umemoto's reagents often hinges on the specific substrate and desired reaction conditions. Togni's reagents, particularly Togni Reagent II, are often preferred for their broader functional group tolerance and milder reaction conditions.[5] However, for less reactive nucleophiles, the higher reactivity of certain Umemoto's reagents may be advantageous.[8] It is crucial to note that Togni Reagent II can be explosive under certain conditions and should be handled with care.[5]
Nucleophilic Trifluoromethylating Reagent: The Ruppert-Prakash Reagent
Trifluoromethyltrimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the most popular source of the trifluoromethyl anion (CF₃⁻).[6][9][10] It requires activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the active nucleophile.[10][11]
| Reagent | Structure | Key Advantages | Common Substrates |
| Ruppert-Prakash Reagent | (CH₃)₃SiCF₃ | Commercially available, versatile, well-documented reactivity.[9][10] | Aldehydes, ketones, imines.[10][12] |
Experimental Insight: The Ruppert-Prakash reagent is highly effective for the trifluoromethylation of carbonyl compounds and imines.[10] The reaction is typically high-yielding and proceeds under mild conditions. A key consideration is the stoichiometry of the fluoride initiator, which can influence the reaction rate and efficiency. Enantioselective trifluoromethylation using this reagent is an active area of research and often employs chiral ammonium fluorides.[6]
Radical Trifluoromethylating Reagent: The Langlois Reagent
Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is an inexpensive and stable solid that serves as an excellent source of the trifluoromethyl radical (•CF₃) upon oxidation.[13][14][15]
| Reagent | Structure | Key Advantages | Common Substrates |
| Langlois Reagent | CF₃SO₂Na | Inexpensive, stable, versatile for radical trifluoromethylation.[13][14][15] | Arenes, heteroarenes, alkenes.[14][16] |
Experimental Insight: The Langlois reagent is particularly valuable for the direct C-H trifluoromethylation of heterocycles, a transformation of significant importance in medicinal chemistry.[14] The reaction is typically initiated with an oxidant like tert-butyl hydroperoxide (TBHP). The radical nature of the reaction means that substrate electronics play a significant role in determining regioselectivity.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the trifluoromethylation of a common substrate, acetophenone, using representative reagents from each class are provided below.
Electrophilic Trifluoromethylation of Acetophenone Enolate with Togni's Reagent II
Caption: Workflow for electrophilic trifluoromethylation.
Procedure:
-
To a solution of acetophenone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 mmol in THF) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of Togni's Reagent II (1.2 mmol) in anhydrous THF (5 mL).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-trifluoromethylacetophenone.
Nucleophilic Trifluoromethylation of Acetophenone with the Ruppert-Prakash Reagent
Caption: Workflow for nucleophilic trifluoromethylation.
Procedure:
-
To a solution of acetophenone (1.0 mmol) and the Ruppert-Prakash reagent (1.5 mmol) in anhydrous THF (10 mL) under an inert atmosphere, cool the mixture to 0 °C.
-
Add a solution of TBAF (0.1 mmol in THF) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with 1 M hydrochloric acid (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding trifluoromethylated tertiary alcohol.
Conclusion
The field of trifluoromethylation has matured significantly, offering a diverse toolbox of reagents to the synthetic chemist. Electrophilic reagents like Togni's and Umemoto's are ideal for a range of nucleophiles, while the Ruppert-Prakash reagent remains the gold standard for nucleophilic trifluoromethylation of carbonyls. For radical C-H functionalization, the Langlois reagent provides an economical and effective solution. The choice of reagent should be guided by a thorough understanding of the substrate's electronic and steric properties, as well as the desired reaction outcome. As research in this area continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable trifluoromethylating reagents.
References
- A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Togni's vs. Umemoto's Reagents - Benchchem. (URL: )
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Trifluoromethylation - Wikipedia. (URL: [Link])
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- Mechanism of trifluoromethylation of aryl halides with CuCF3 and the ortho effect. (URL: not available)
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Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications. (URL: [Link])
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. (URL: [Link])
-
Trifluoromethyltrimethylsilane - Wikipedia. (URL: [Link])
-
Togni reagent II - Wikipedia. (URL: [Link])
-
Reagent of the month – November - Langlois reagent - SigutLabs. (URL: [Link])
-
Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent | Organic Letters - ACS Publications. (URL: [Link])
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (URL: not available)
-
Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Publishing. (URL: [Link])
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Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC - NIH. (URL: [Link])
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Umemotos Reagenz - Wikipedia. (URL: [Link])
-
Proposed mechanism of C−H trifluoromethylation of arenes. - ResearchGate. (URL: [Link])
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CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC - NIH. (URL: [Link])
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. (URL: [Link])
-
Progress in copper-catalyzed trifluoromethylation - PMC - NIH. (URL: [Link])
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Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing). (URL: [Link])
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New Electrophilic Trifluoromethylating Agents | The Journal of Organic Chemistry. (URL: [Link])
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Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. (URL: [Link])
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Sodium trifluoromethanesulfinate - Wikipedia. (URL: [Link])
-
Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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A Researcher's Guide to the Computational Analysis of 6-methyl-2,4-bis(methylthio)-3-nitropyridine: A Comparative Approach
For researchers and professionals in drug discovery and development, a deep understanding of a molecule's physicochemical properties is paramount. This guide provides a comprehensive comparison of computational methodologies for characterizing 6-methyl-2,4-bis(methylthio)-3-nitropyridine, a substituted nitropyridine with potential biological activity.[1] Given the limited experimental data on this specific molecule, this document serves as a predictive guide, outlining the expected outcomes and insights from various computational approaches. The principles and protocols detailed herein are grounded in established computational studies of related nitropyridine and thioether-containing compounds.[2][3][4][5][6][7]
The Significance of Substituted Nitropyridines
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The introduction of a nitro group, as seen in nitropyridines, can significantly modulate the electronic properties of the pyridine ring, often imparting unique biological activities.[1] Furthermore, thioether substituents can influence molecular conformation and lipophilicity, critical parameters in drug design. Understanding the interplay of these functional groups through computational analysis can accelerate the drug discovery process by predicting molecular geometry, electronic properties, and potential reactivity.
Comparative Computational Methodologies
The choice of computational method is a critical decision that balances accuracy with computational cost. For a molecule like this compound, several quantum mechanical approaches are viable. We will compare the expected performance of Density Functional Theory (DFT) with different functionals and basis sets, as these methods are well-suited for molecules of this size and complexity.[3][4][5][8]
Density Functional Theory (DFT) Approaches
DFT is a popular quantum chemistry method that calculates the electronic structure of atoms, molecules, and solids.[3][5] The accuracy of DFT calculations is largely dependent on the chosen exchange-correlation functional and the basis set.
-
Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules.[2][4][7] It is a suitable starting point for geometry optimization and electronic structure calculations.
-
M06-2X: A high-nonlocality functional that is particularly well-suited for systems with non-covalent interactions and for calculating thermochemistry and kinetic parameters.[8]
-
ωB97X-D: A long-range corrected hybrid functional with empirical dispersion correction, which is beneficial for accurately describing van der Waals interactions.
-
-
Basis Sets:
-
6-31G(d,p): A Pople-style basis set that is a good starting point for initial geometry optimizations.
-
6-311++G(d,p): A larger Pople-style basis set with diffuse functions (++), which are important for describing anions and systems with lone pairs, such as the sulfur atoms in the methylthio groups.[8]
-
aug-cc-pVDZ: A Dunning-style correlation-consistent basis set that provides a higher level of accuracy, particularly for electronic property calculations.
-
The following table summarizes the recommended DFT approaches and their anticipated strengths for the analysis of this compound.
| Computational Method | Functional | Basis Set | Anticipated Strengths |
| DFT | B3LYP | 6-311++G(d,p) | Reliable geometry optimization, vibrational frequencies, and general electronic properties. A good balance of accuracy and computational cost.[2][4] |
| DFT | M06-2X | 6-311++G(d,p) | Improved accuracy for thermochemistry and potentially more accurate prediction of reaction barriers if investigating reactivity.[8] |
| DFT | ωB97X-D | aug-cc-pVDZ | High accuracy for non-covalent interactions, which may be relevant for intermolecular interactions or conformational analysis. |
Predicted Molecular Properties: A Comparative Analysis
This section outlines the key molecular properties of this compound that can be predicted using the aforementioned computational methods and how these predictions might differ.
Molecular Geometry
The starting point for any computational study is the optimization of the molecule's three-dimensional structure. This involves finding the lowest energy arrangement of the atoms. For this compound, key geometric parameters to analyze include:
-
Pyridine ring planarity: The extent to which the pyridine ring deviates from a perfect planar structure.
-
Orientation of the nitro group: The dihedral angle of the nitro group relative to the pyridine ring.
-
Conformation of the methylthio groups: The rotational orientation of the methyl and methylthio groups.
It is expected that all three DFT methods will predict a largely planar pyridine ring. However, there may be subtle differences in the predicted bond lengths and angles, particularly around the sterically hindered regions. The M06-2X and ωB97X-D functionals might provide a more accurate description of the non-covalent interactions that influence the conformation of the flexible methylthio groups.
Electronic Properties
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and potential as a drug candidate. Key electronic properties include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule.[8][9]
It is anticipated that the HOMO will be localized primarily on the electron-rich methylthio groups and the pyridine ring, while the LUMO will be concentrated on the electron-withdrawing nitro group. The calculated HOMO-LUMO gap is expected to be smaller with the B3LYP functional compared to M06-2X and ωB97X-D. The MEP map will likely show a negative potential around the nitro group and the nitrogen atom of the pyridine ring, and a positive potential around the hydrogen atoms of the methyl groups.
The following table provides a hypothetical comparison of predicted electronic properties.
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | ωB97X-D/aug-cc-pVDZ |
| HOMO Energy (eV) | -6.5 | -7.0 | -7.2 |
| LUMO Energy (eV) | -2.0 | -1.8 | -1.7 |
| HOMO-LUMO Gap (eV) | 4.5 | 5.2 | 5.5 |
| Dipole Moment (Debye) | 3.8 | 4.1 | 4.2 |
Note: These are illustrative values and would need to be calculated.
Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule experimentally.
-
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the IR spectrum of the molecule. This is useful for identifying characteristic functional group vibrations, such as the N-O stretching of the nitro group and the C-S stretching of the methylthio groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method can be used to predict the 1H and 13C NMR chemical shifts.[9] These predictions, when compared with experimental data, can help to confirm the molecular structure.
The predicted vibrational frequencies from DFT calculations are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. The accuracy of predicted NMR chemical shifts is generally good, with mean absolute errors of less than 0.2 ppm for 1H and 2-3 ppm for 13C often achievable with appropriate methods.
Experimental Protocols
This section provides a step-by-step workflow for performing a computational study on this compound. This protocol is designed to be adaptable to various computational chemistry software packages.[10][11][12]
Step 1: Molecular Structure Generation
-
Launch a molecular editor: Use a program like Avogadro, ChemDraw, or the builder within a commercial suite like Maestro (Schrödinger) or MOE (Chemical Computing Group).[13][14]
-
Draw the 2D structure: Construct the 2D chemical structure of this compound.
-
Convert to 3D: Use the software's built-in tools to generate an initial 3D conformation of the molecule.
-
Perform an initial geometry optimization: Use a fast, low-level method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the structure: Save the coordinates in a standard format (e.g., .mol, .xyz, or .pdb).
Step 2: Quantum Mechanical Calculations
-
Select a computational chemistry program: Choose a quantum chemistry package such as Gaussian, ORCA, Q-Chem, or the quantum mechanics engines within commercial software like Jaguar (Schrödinger).[10]
-
Prepare the input file:
-
Specify the coordinates of the molecule from Step 1.
-
Define the desired level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Specify the type of calculation:
-
Opt for geometry optimization.
-
Freq for vibrational frequency analysis.
-
NMR for NMR chemical shift prediction.
-
Pop=NBO for Natural Bond Orbital analysis.
-
-
-
Submit the calculation: Run the calculation on a suitable computer or high-performance computing cluster.
-
Analyze the output:
-
Geometry Optimization: Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the frequency calculation.
-
Electronic Properties: Extract the HOMO and LUMO energies, molecular orbital plots, and MEP surfaces.
-
Spectroscopic Properties: Visualize the predicted IR spectrum and compare the calculated NMR chemical shifts with expected values.
-
Visualization of the Computational Workflow
The following diagram illustrates the general workflow for the computational analysis of this compound.
Molecular Structure and Key Properties
The following diagram illustrates the chemical structure of this compound and highlights the key functional groups that will be the focus of the computational analysis.
Conclusion
This guide provides a framework for conducting a comprehensive computational study of this compound. By comparing the predictions from different DFT methods, researchers can gain a robust understanding of the molecule's structural, electronic, and spectroscopic properties. This in silico analysis is a powerful tool for prioritizing synthetic targets and accelerating the design of new therapeutic agents. The methodologies described herein are not only applicable to the title compound but can also be adapted for the computational investigation of a wide range of other novel molecules in the drug discovery pipeline.
References
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Schrödinger, LLC. (n.d.). Computational Platform for Molecular Discovery & Design. Retrieved from [Link]
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
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Hassan, E. A., & Ahmed, H. A. (2023). Synthesis and Computational Investigations of New Thioether/Azomethine Liquid Crystal Derivatives. Materials, 16(5), 1865. [Link]
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Gümüş, S., & Türker, L. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials, 28(2), 85-112. [Link]
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MDPI. (2023). Synthesis and Computational Investigations of New Thioether/Azomethine Liquid Crystal Derivatives. Retrieved from [Link]
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ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]
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Patel, H., et al. (2021). Contemporary Computational Applications and Tools in Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15545-15590. [Link]
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Avogadro. (n.d.). Avogadro. Retrieved from [Link]
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ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine.... Retrieved from [Link]
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MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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Taylor & Francis Online. (2021). Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines. Retrieved from [Link]
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Domainex. (n.d.). Computational Chemistry | Computer Aided Drug Design. Retrieved from [Link]
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National Institutes of Health. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
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Springer. (2023). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]
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In silico Drug Design tools. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]
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ResearchGate. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. Retrieved from [Link]
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ChemRxiv. (2023). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. Retrieved from [Link]
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PubChem. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]
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A Strategic Guide to Elucidating the Cross-Reactivity Profile of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine Derivatives
As a Senior Application Scientist, I am tasked with providing a comprehensive guide for researchers, scientists, and drug development professionals on conducting cross-reactivity studies for the novel class of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine derivatives. This document provides a strategic framework, detailed experimental protocols, and a rationale for a tiered approach to assessing off-target interactions, ensuring both scientific rigor and practical applicability.
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The efficacy of a therapeutic agent is intrinsically linked to its specificity. A lack of selectivity, resulting in unintended interactions with off-target biomolecules, can lead to adverse drug reactions and potential toxicity, representing a significant hurdle in the drug development pipeline. The class of compounds, this compound derivatives, has emerged with considerable therapeutic promise. However, their structural features—a substituted pyridine core, a nitro group, and methylthio moieties—necessitate a thorough investigation of their potential for off-target binding.[1]
This guide provides a comparative framework for evaluating these derivatives against other relevant compounds, offering a multi-tiered strategy to build a comprehensive cross-reactivity profile. This approach moves from broad, high-throughput screening to highly specific, quantitative, and cell-based validation, ensuring that decisions are based on a robust and self-validating dataset.
Comparative Framework: Selecting Appropriate Alternatives
To contextualize the cross-reactivity profile of our target derivatives, a comparison against well-characterized alternatives is essential. Given that the pyridine ring is a privileged scaffold in many kinase inhibitors, this class of drugs serves as an excellent comparator. Throughout this guide, we will present hypothetical data comparing "Derivative A" and "Derivative B" of our target class against established "Control Kinase Inhibitor X."
Tier 1: High-Throughput Profiling for Broad Off-Target Identification
The initial step is to cast a wide net to identify potential off-target interactions across a large, functionally diverse panel of proteins. Large-scale kinase profiling is a well-established and informative starting point due to the vast number of kinases in the human proteome and their frequent involvement in off-target effects.
Methodology: In Vitro Kinase Panel Screen
The primary objective is to determine the inhibitory concentration (IC50) of the test compounds against a panel of hundreds of kinases. This provides a "first-pass" look at the selectivity of the derivatives.
Experimental Protocol: Radiometric Kinase Assay (Example)
-
Compound Preparation: Prepare 10 mM stock solutions of the test derivatives and control compounds in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a suitable assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the kinase, its specific peptide substrate, and the required cofactors in the kinase reaction buffer.
-
Compound Addition: Add 5 µL of the diluted compound to the reaction mixture. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of [γ-³³P]-ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes), allowing for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid.
-
Signal Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity of the captured substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Comparative Kinase Inhibition Profile
| Compound | Primary Target IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Score (Off-Target A / Primary) |
| Derivative A | 25 | >10,000 | 8,500 | >400 |
| Derivative B | 40 | 600 | >10,000 | 15 |
| Control Inhibitor X | 10 | 150 | 1,200 | 15 |
Workflow: High-Throughput Kinase Screening
Caption: Workflow for a radiometric kinase panel screening assay.
Tier 2: Biophysical Validation of Direct Binding
A hit from a functional assay like a kinase screen must be validated to confirm direct physical interaction. Surface Plasmon Resonance (SPR) is the gold-standard technique for this purpose, providing label-free, real-time data on binding kinetics (association and dissociation rates) and affinity (equilibrium constant).[2][3]
Methodology: Surface Plasmon Resonance (SPR)
This technique measures the change in refractive index at the surface of a sensor chip as an analyte (the test compound) flows over and binds to an immobilized ligand (the off-target protein).[4][5]
Experimental Protocol: SPR Kinetic Analysis
-
Ligand Immobilization: Covalently immobilize the purified recombinant off-target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density. A reference channel is prepared for background subtraction.
-
Analyte Preparation: Prepare a series of concentrations of the test compound in a suitable running buffer containing a low percentage of DMSO (e.g., 1%).
-
Binding Cycle (Multi-Cycle Kinetics):
-
Injection: Inject the lowest concentration of the compound over the ligand and reference surfaces for a set time (e.g., 180 seconds) to monitor the association phase.
-
Dissociation: Flow running buffer over the surfaces for an extended period (e.g., 600 seconds) to monitor the dissociation phase.
-
Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound analyte from the ligand surface.
-
Repeat: Repeat the cycle for each concentration of the compound.
-
-
Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).
Data Presentation: Comparative Off-Target Binding Kinetics
| Compound | Off-Target Protein | kₐ (1/Ms) | kₔ (1/s) | Kₗ (nM) |
| Derivative A | Kinase A | No Binding Detected | - | - |
| Derivative B | Kinase A | 2.1 x 10⁵ | 3.5 x 10⁻³ | 16.7 |
| Control Inhibitor X | Kinase A | 5.8 x 10⁵ | 8.7 x 10⁻⁴ | 1.5 |
Logical Diagram: SPR Experimental Cycle
Caption: The logical flow of a multi-cycle kinetics SPR experiment.
Tier 3: Confirming Target Engagement in a Cellular Environment
Demonstrating a direct biochemical interaction is crucial, but confirming that this interaction occurs within the complex milieu of a living cell is the ultimate validation. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Methodology: Cellular Thermal Shift Assay (CETSA)
The principle is that a protein bound to a ligand is more resistant to thermal denaturation than its unbound form. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separate Soluble/Aggregated Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize all samples to the same concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the off-target protein, followed by an appropriate HRP-conjugated secondary antibody.[6]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and plot them against the temperature. A shift in the melting curve (Tₘ) for the compound-treated sample compared to the vehicle control indicates target engagement.
Data Presentation: Cellular Off-Target Engagement
| Compound (10 µM) | Off-Target Protein | Vehicle Tₘ (°C) | Compound Tₘ (°C) | Thermal Shift (ΔTₘ in °C) |
| Derivative A | Kinase A | 52.1 | 52.3 | +0.2 |
| Derivative B | Kinase A | 52.1 | 55.8 | +3.7 |
| Control Inhibitor X | Kinase A | 52.1 | 57.0 | +4.9 |
Sources
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. denovobiolabs.com [denovobiolabs.com]
- 4. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-methyl-2,4-bis(methylthio)-3-nitropyridine for Agrochemical and Pharmaceutical Research
In the landscape of modern chemical synthesis, the efficient production of highly functionalized heterocyclic compounds is of paramount importance. Substituted pyridines, in particular, are foundational scaffolds in a vast array of agrochemicals and pharmaceuticals.[1] This guide provides an in-depth, comparative analysis of synthetic strategies for obtaining 6-methyl-2,4-bis(methylthio)-3-nitropyridine, a key intermediate whose strategic functionalization allows for diverse chemical modifications. We will benchmark a robust and validated two-step synthesis starting from a hydroxylated nitropyridone against a plausible, yet mechanistically challenging, alternative route involving the direct nitration of a bis(methylthio)pyridine precursor. Our focus will be on providing not just protocols, but a deep understanding of the chemical rationale behind the chosen methodologies, empowering researchers to make informed decisions in their synthetic endeavors.
Strategic Importance of this compound
The title compound is a valuable building block, primarily utilized as an intermediate in the synthesis of agricultural chemicals, including certain herbicides and fungicides.[1] The presence of a nitro group, a methyl group, and two methylthio groups on the pyridine ring offers multiple reactive sites for further chemical transformations, making it a versatile precursor for creating a library of bioactive molecules.
Benchmarked Synthetic Routes: An Overview
Two primary retrosynthetic approaches are considered for the synthesis of this compound.
Route 1: Chlorination Followed by Nucleophilic Aromatic Substitution
This is our recommended and detailed method. It commences with the readily available 4-hydroxy-6-methyl-3-nitro-2-pyridone, which undergoes chlorination to yield the key intermediate, 2,4-dichloro-6-methyl-3-nitropyridine. This intermediate is then subjected to a nucleophilic aromatic substitution with sodium thiomethoxide to afford the final product. This route is favored due to its high yields, well-established reaction mechanisms, and the commercial availability of the starting material.
Route 2: Direct Nitration of a Bis(methylthio)pyridine Precursor
An alternative strategy involves the synthesis of 6-methyl-2,4-bis(methylthio)pyridine followed by direct nitration to introduce the nitro group at the 3-position. While theoretically plausible, this route presents significant challenges. The methylthio groups are strong activating groups and are also susceptible to oxidation under harsh nitrating conditions. Furthermore, controlling the regioselectivity of the nitration to exclusively obtain the desired 3-nitro isomer can be difficult.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Chlorination-Substitution | Route 2: Direct Nitration |
| Starting Material | 4-hydroxy-6-methyl-3-nitro-2-pyridone | 6-methyl-2,4-bis(methylthio)pyridine |
| Number of Steps | 2 | 2 (synthesis of precursor + nitration) |
| Estimated Overall Yield | High | Moderate to Low |
| Key Reagents | Phosphorus oxychloride, Sodium thiomethoxide | Nitric acid, Sulfuric acid |
| Potential Challenges | Handling of phosphorus oxychloride | Poor regioselectivity, oxidation of methylthio groups, harsh reaction conditions |
Recommended Synthetic Protocol: Route 1
This section provides a detailed, step-by-step methodology for the preferred two-step synthesis of this compound.
Step 1: Synthesis of 2,4-dichloro-6-methyl-3-nitropyridine
The initial step involves the conversion of the hydroxyl groups of 4-hydroxy-6-methyl-3-nitro-2-pyridone to chloro groups using phosphorus oxychloride. This is a standard and highly effective method for the chlorination of hydroxypyridines.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol).
-
Carefully add phosphorus oxychloride (10 mL) to the flask.
-
Heat the reaction mixture to 95 °C and stir for 1.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by adding the mixture to 100 mL of ice water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 80 mL).
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield 2,4-dichloro-6-methyl-3-nitropyridine as a yellow powdery solid.
Expected Yield: 85.7%
Step 2: Synthesis of this compound
The second step is a nucleophilic aromatic substitution reaction. The highly reactive chloro groups on the 2,4-dichloro-6-methyl-3-nitropyridine intermediate are displaced by methylthio groups from sodium thiomethoxide. The electron-withdrawing nitro group facilitates this substitution.
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-methyl-3-nitropyridine (2.07 g, 10 mmol) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) (50 mL).
-
In a separate flask, prepare a solution of sodium thiomethoxide by carefully adding sodium methanethiolate (1.54 g, 22 mmol, 2.2 equivalents) to the same solvent.
-
Cool the solution of the dichloro-nitropyridine to 0 °C in an ice bath.
-
Slowly add the sodium thiomethoxide solution to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Estimated Yield: >80%
Visualizing the Synthetic Pathways
Route 1: Chlorination-Substitution Workflow
Caption: Hypothetical workflow for the synthesis via Route 2, highlighting potential side reactions.
Conclusion and Recommendations
Based on established chemical principles and available literature data, the two-step synthesis of this compound via the chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone followed by nucleophilic substitution with sodium thiomethoxide (Route 1) is the demonstrably superior and recommended method. This approach offers high yields, predictable outcomes, and avoids the significant challenges associated with the direct nitration of a sensitive bis(methylthio)pyridine precursor. The detailed protocols provided herein are designed to be robust and reproducible, enabling researchers to efficiently synthesize this valuable intermediate for their agrochemical and pharmaceutical research and development programs.
References
-
This compound - MySkinRecipes. Available at: [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. Available at: [Link]
-
Nitropyridines: Synthesis and reactions - ResearchGate. Available at: [Link]
-
Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. Available at: [Link]
- Nitration of pyridine-2,6-diamines - Google Patents.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-methyl-2,4-bis(methylthio)-3-nitropyridine
The protocols outlined herein are grounded in the principles of chemical causality, ensuring that each step is understood not just as a mandate but as a necessary measure to mitigate specific risks.
I. Hazard Assessment and Chemical Profile
Understanding the chemical's inherent risks is the first step in its safe management. The structure of 6-methyl-2,4-bis(methylthio)-3-nitropyridine suggests several potential hazards based on analogous compounds.
-
Nitropyridine Core: Nitropyridine derivatives are often categorized as irritants, potentially causing skin, eye, and respiratory irritation.[1][2][3] Some are also classified as harmful if swallowed or inhaled.[3]
-
Sulfur-Containing Groups (Methylthio): While the methylthio groups are generally less reactive than thiols, they can be oxidized and may contribute to the compound's overall toxicity profile.
-
Combustibility: Many pyridine derivatives are considered combustible liquids or solids.[1][3]
Given these characteristics, this compound must be treated as a hazardous substance.
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Primary Precaution |
| Skin/Eye Irritant | Expected to cause irritation upon contact. | Wear appropriate Personal Protective Equipment (PPE). |
| Respiratory Irritant | Inhalation of dust or vapors may cause respiratory tract irritation. | Handle within a certified chemical fume hood. |
| Acute Toxicity | Assumed to be harmful if ingested or absorbed through the skin. | Avoid direct contact and ingestion. |
| Environmental Hazard | Considered hazardous to the aquatic environment. | Do not dispose of down the drain. |
| Flammability | Potentially combustible under certain conditions. | Store away from heat and ignition sources. |
II. Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and PPE, is essential.
-
Engineering Controls : All handling of this compound, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of any dust or vapors.[4] An emergency eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection : Chemically resistant gloves, such as nitrile or butyl rubber, are required. It is crucial to check the glove manufacturer's compatibility chart.[4] Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing : A fully buttoned lab coat must be worn.[4] For larger quantities or in the event of a spill, a chemical-resistant apron may be necessary.
-
III. Waste Segregation and Container Management
Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.
-
Waste Characterization : All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, wipes), is classified as hazardous waste.[5][6]
-
Container Selection :
-
Use a sealable, airtight, and compatible waste container.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[4] All constituents of a mixture must be listed with their approximate percentages.
-
-
Storage :
IV. Step-by-Step Disposal Protocol
1. Waste Collection:
- For solid waste (e.g., residual powder), carefully transfer it into the designated hazardous waste container using a dedicated spatula or brush. Avoid generating dust.
- For liquid waste (e.g., solutions in organic solvents), pour the waste into the designated liquid hazardous waste container using a funnel.
- Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a separate, clearly labeled container for solid hazardous waste.
2. Spill Management:
- In the event of a small spill, absorb the material with an inert, dry absorbent such as vermiculite or sand.[4]
- Do not use combustible materials like paper towels to absorb the initial spill.
- Once absorbed, collect the material using non-sparking tools and place it in the hazardous waste container.[7]
- Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
- For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.
3. Final Disposal Procedure:
- When the waste container is full or the project is complete, ensure the cap is tightly sealed.[4]
- Complete a chemical waste collection request form as required by your institution's EH&S office.[4]
- The waste will then be collected by trained personnel for transport to a licensed hazardous waste disposal facility. The preferred method for the final disposal of pyridine-based and nitro-containing organic compounds is high-temperature incineration.[5]
V. Decontamination Procedures
-
Equipment : Any non-disposable equipment, such as glassware or spatulas, that comes into contact with the compound must be thoroughly decontaminated. Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol), ensuring the rinsate is collected as hazardous waste. Following the solvent rinse, wash the equipment with soap and water.
-
Work Surfaces : At the end of each work session, wipe down the work area within the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cleaning materials as hazardous waste.
VI. Conclusion: A Commitment to Safety
The responsible disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its potential hazards and a strict adherence to established safety protocols. By implementing the procedures outlined in this guide, from rigorous hazard assessment and the use of appropriate PPE to meticulous waste segregation and compliant disposal, research professionals can ensure a safe laboratory environment and minimize their environmental impact. This commitment to safety and environmental stewardship is paramount in the pursuit of scientific advancement.
References
- Pyridine Chemical Safety Sheet. Washington State University, Environmental Health & Safety.
- Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
-
Toxicological Profile for Pyridine (Chapter 4: Production, Import, Use, and Disposal) . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
- Pyridine 1 degree Safety Data Sheet. Jubilant Ingrevia Limited.
Sources
A Comprehensive Guide to the Safe Handling of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 6-methyl-2,4-bis(methylthio)-3-nitropyridine. This document is intended to equip laboratory personnel with the necessary knowledge to work with this compound safely, minimizing exposure risks and ensuring proper disposal.
Hazard Assessment
Potential Hazards Include:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3]
-
Irritation: Can cause skin, eye, and respiratory irritation.[1][3]
-
Flammability: As a combustible solid, it may form explosive mixtures with air upon intense heating.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be necessary where there is a high potential for splashing.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat must be worn. For larger quantities or when there is a risk of significant exposure, impervious clothing or a chemical-resistant suit is recommended.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a fume hood or if dust is generated.[3][4] A dust mask (e.g., N95) is a suitable option for low-level exposures.[3] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][4]
-
Chemical Inventory: Maintain an accurate, real-time inventory of the chemical to track its location and quantity.[6]
-
Labeling: All containers must be clearly and accurately labeled with the chemical name, date received, and any associated hazards.[6]
Handling Procedures
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing and Transferring:
-
Conduct all weighing and transferring operations within a chemical fume hood to contain any dust or vapors.
-
Use a spatula for transferring the solid material.
-
Avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent in a suitable container within the fume hood.
-
Ensure the container is securely capped before mixing.
-
-
Heating:
-
Avoid open flames when heating, as the compound is combustible.[7] Use a flameless heat source.
-
Be aware that intense heating can lead to the formation of explosive mixtures with air.
-
Spill Management
-
Evacuation: Evacuate the immediate area of the spill.
-
Containment: Cover drains to prevent the chemical from entering the sewer system.
-
Cleanup:
-
For small spills, carefully collect the material using an inert absorbent and place it in a sealed container for disposal.[4]
-
Avoid generating dust during cleanup.
-
Clean the affected area thoroughly.
-
-
Reporting: Report all spills to the appropriate safety personnel.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect unused or expired compounds and any contaminated lab supplies (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound and contaminated solvent rinses in a labeled hazardous waste container.
-
-
Container Management: Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
Disposal: All waste must be disposed of in accordance with national and local regulations through an approved waste disposal plant.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Clean mouth with water and seek immediate medical attention.[8]
References
-
Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
-
Synerzine. (2018). Safety Data Sheet Methyl-2-(methylthio)butyrate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazard Summary: Methyl Isothiocyanate. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Safety. Retrieved from [Link]
-
Northwestern University. (n.d.). Lab Safety Guide. Retrieved from [Link]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Hydroxy-6-Methylpyridine, 97%. Retrieved from [Link]
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 6. triumvirate.com [triumvirate.com]
- 7. csub.edu [csub.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
